In-Depth Technical Guide: Chemical Structure, Properties, and Pharmacological Applications of (6-Methylisoquinolin-5-yl)methanamine
Executive Summary (6-Methylisoquinolin-5-yl)methanamine (CAS: 1824302-19-3) is a highly specialized bicyclic heteroaromatic building block utilized extensively in modern drug discovery[1]. By fusing a rigid isoquinoline...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(6-Methylisoquinolin-5-yl)methanamine (CAS: 1824302-19-3) is a highly specialized bicyclic heteroaromatic building block utilized extensively in modern drug discovery[1]. By fusing a rigid isoquinoline core with a sterically demanding 6-methyl group and a versatile 5-methanamine linker, this compound serves as a privileged pharmacophore. It is primarily deployed to overcome off-target toxicity in kinase inhibitors and to design highly selective receptor antagonists. This guide dissects the structural causality, physicochemical properties, and self-validating synthetic workflows associated with this critical intermediate.
Structural Chemistry & Pharmacophore Rationale
The architectural design of (6-Methylisoquinolin-5-yl)methanamine is not arbitrary; every functional group serves a distinct mechanistic purpose in protein-ligand interactions:
The Isoquinoline Core (Conformational Rigidification): The fusion of a pyridine ring with a benzene ring provides a flat, electron-deficient
-system capable of stacking with aromatic residues in protein binding pockets. Compared to flexible benzamide precursors, this rigid core minimizes the entropic penalty upon binding[2].
The 6-Methyl Substitution (Steric Shielding): The methyl group at the 6-position induces a significant steric clash with the adjacent 5-methanamine group. This ortho-substitution restricts the free rotation of the
bond, locking the methanamine vector into a defined dihedral angle. This prevents the molecule from adopting conformations that would fit into shallower, off-target kinase pockets.
The 5-Methanamine Vector (H-Bonding): The primary amine serves as a versatile vector for synthesizing amides or ureas, acting as a critical hydrogen bond donor/acceptor that interacts with the hinge region or the DFG motif of kinases.
Logical flow of pharmacophore rigidification using the 6-methylisoquinoline scaffold.
Physicochemical Profiling
Understanding the quantitative metrics of this building block is essential for predicting its behavior in subsequent synthetic steps and its ultimate ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Excellent membrane permeability; ideal for CNS-penetrant targets.
H-Bond Donors / Acceptors
1 / 2
Facilitates strong hinge-binding interactions in ATP-competitive sites.
Rotatable Bonds
1
High rigidity ensures low entropic loss upon target binding.
Mechanistic Applications in Targeted Therapeutics
RAF Kinase Inhibitors
The Ras-RAF-MEK-ERK pathway is a prime target in oncology. Early inhibitors suffered from poor selectivity due to flexible linkages. By employing a rigidified isoquinoline core, researchers can force the inhibitor into a conformation that selectively binds the dimer active-like conformation of the BRAF kinase domain. The 6-methylisoquinoline scaffold has been demonstrated to dramatically improve selectivity for RAF kinases over other kinases like Bcr-Abl, transforming a promiscuous binder into a highly targeted therapeutic [2].
P2X7 Receptor Antagonists
The P2X7 purinergic receptor is heavily implicated in neuroinflammation. Isoquinolin-5-ylmethanamine derivatives have been utilized to synthesize potent P2X7 antagonists and PET radioligands. The primary amine acts as a critical linker to substituted benzoic acids, forming amides that fit precisely into the allosteric site of the P2X7 receptor, allowing for the quantification of neuroinflammation in vivo [4].
Self-Validating Synthetic Workflows
When utilizing (6-Methylisoquinolin-5-yl)methanamine, the most common transformation is the formation of an amide linkage to extend the pharmacophore into the hydrophobic pocket of the target protein. The following protocol is designed as a self-validating system , ensuring that intermediate failures are caught before downstream resources are wasted.
Protocol: Amide Coupling via HATU Activation
Objective: Synthesize a targeted kinase inhibitor intermediate via highly efficient amide bond formation.
Causality & Design: The steric bulk of the 6-methyl group slightly hinders the nucleophilicity of the adjacent 5-methanamine. Therefore, highly efficient coupling reagents (HATU) and a polar aprotic solvent (DMF) are required to stabilize the transition state. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
Reagent Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
Causality: Nitrogen prevents the oxidative degradation of the electron-rich isoquinoline core.
Activation: Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active ester intermediate.
Causality: A slight excess of the amine ensures complete consumption of the typically more complex/expensive carboxylic acid.
In-Process Control (Self-Validation): After 2 hours, withdraw a 10 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS.
Causality: This validates the formation of the desired mass
and dictates whether the reaction requires additional time, preventing premature workup and yield loss.
Workup: Dilute the mixture with EtOAc and wash sequentially with saturated NaHCO₃, water, and brine.
Causality: The aqueous washes remove DMF, unreacted DIPEA, and water-soluble HATU byproducts (e.g., tetramethylurea).
Purification & Final Validation: Purify via silica gel flash chromatography (DCM/MeOH gradient). Validate the final product using ¹H-NMR (specifically looking for the downfield shift of the
protons, confirming successful amide formation) and HRMS.
Self-validating synthetic workflow for isoquinoline-derived kinase inhibitors.
References
Title: Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases
Source: PubMed Central (PMC) / National Institutes of Health
URL: [Link]
Title: Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor
Source: Digital Commons@Becker, Washington University in St. Louis
URL: [Link]
Unlocking the Therapeutic Potential of (6-Methylisoquinolin-5-yl)methanamine Derivatives: A Technical Guide for Drug Discovery
Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2][3] This technica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2][3] This technical guide focuses on the (6-Methylisoquinolin-5-yl)methanamine core, a promising yet underexplored scaffold for novel therapeutic development. We present a strategic framework for designing, synthesizing, and evaluating a library of its derivatives. This document provides a rationale for target selection based on the known pharmacology of related isoquinolines, detailed synthetic and screening protocols, and a roadmap for lead optimization. By integrating established principles of medicinal chemistry with robust experimental design, this guide serves as a comprehensive resource for researchers aiming to exploit the therapeutic potential of this novel chemical class.
Introduction: The Isoquinoline Scaffold as a Privileged Structure
The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a "privileged structure" in drug discovery.[1] Its derivatives exhibit a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4] This broad bioactivity stems from the scaffold's ability to present functional groups in a defined three-dimensional space, allowing for precise interactions with a multitude of biological targets such as kinases, topoisomerases, and G-protein coupled receptors.[4][5]
While many isoquinoline classes have been extensively studied, the (6-Methylisoquinolin-5-yl)methanamine scaffold remains a frontier. This guide proposes a systematic exploration of this novel chemical space, leveraging the rich history of isoquinoline pharmacology to accelerate the discovery of new therapeutic agents.
The (6-Methylisoquinolin-5-yl)methanamine Core: A Structural Rationale
The therapeutic potential of this scaffold is rooted in its distinct structural features:
The Isoquinoline Core: Provides a rigid, planar backbone ideal for π-stacking interactions with biological targets, such as the base pairs of DNA when targeting topoisomerases.[6][7]
The C6-Methyl Group: This small alkyl group can influence the molecule's pharmacokinetic profile by increasing lipophilicity, potentially enhancing membrane permeability. It can also provide crucial steric interactions within a target's binding pocket, improving potency and selectivity.
The C5-Methanamine (-CH₂NH₂) Group: This is the key to diversification. The primary amine serves as a versatile synthetic handle for introducing a wide range of functional groups. This allows for the systematic modulation of physicochemical properties (e.g., solubility, polarity) and the exploration of hydrogen bonding interactions with target proteins.
Caption: Key structural features of the (6-Methylisoquinolin-5-yl)methanamine scaffold.
Proposed Synthetic Strategy & Library Development
A robust and flexible synthetic plan is critical. We propose a strategy based on established isoquinoline syntheses, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, to construct the core, followed by diversification at the methanamine handle.[8][9][10]
Core Synthesis (Hypothetical Route)
The synthesis of the parent (6-Methylisoquinolin-5-yl)methanamine can be envisioned via a multi-step sequence starting from a suitably substituted benzaldehyde, which would undergo a Pomeranz-Fritsch reaction to form the isoquinoline ring system.[11][12][13] Subsequent functional group manipulations would yield the target primary amine.
Derivative Library Design
The primary amine is a versatile point for diversification. A focused library can be constructed to probe structure-activity relationships (SAR) by reacting the parent amine with various electrophiles.
Caption: A proposed three-tiered workflow for screening and optimizing derivatives.
Detailed Experimental Protocols
Adherence to robust and reproducible protocols is paramount. The following sections describe self-validating methodologies for key experiments.
Protocol: Synthesis of a Representative Amide Derivative
This protocol describes the acylation of the parent amine with benzoyl chloride.
Objective: To synthesize N-((6-methylisoquinolin-5-yl)methyl)benzamide.
Materials:
(6-Methylisoquinolin-5-yl)methanamine (1.0 eq)
Benzoyl chloride (1.1 eq)
Triethylamine (TEA) (1.5 eq)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: Dissolve (6-Methylisoquinolin-5-yl)methanamine in anhydrous DCM in an oven-dried flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
Rationale: An inert atmosphere and anhydrous conditions prevent side reactions with moisture. Cooling controls the exothermic reaction.
Reagent Addition: Add TEA, followed by the dropwise addition of benzoyl chloride.
Rationale: TEA acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Dropwise addition prevents a rapid temperature increase.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
Self-Validation: The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.
Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with saturated NaHCO₃, water, and brine.
Rationale: The NaHCO₃ wash removes any unreacted benzoyl chloride and acidic byproducts.
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol: In Vitro Topoisomerase I Inhibition Assay
Objective: To determine if a test compound inhibits the DNA relaxation activity of human Topoisomerase I.
Materials:
Human Topo I enzyme
Supercoiled plasmid DNA (e.g., pBR322)
Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.5)
Test compounds dissolved in DMSO
Camptothecin (Positive Control)
DNA loading dye
Agarose gel (1%) with ethidium bromide
Procedure:
Reaction Preparation: On ice, prepare reaction mixtures containing assay buffer, supercoiled DNA, and the test compound at various concentrations (e.g., 0.1 to 100 µM).
Enzyme Addition: Initiate the reaction by adding Topo I enzyme to each tube. Include a "no enzyme" control (DNA only) and a "no drug" control (DNA + enzyme).
Self-Validation: The "no enzyme" control should show only the supercoiled DNA band. The "no drug" control should show complete conversion to relaxed DNA.
Incubation: Incubate the reactions at 37°C for 30 minutes.
Termination: Stop the reaction by adding loading dye containing SDS.
Rationale: SDS denatures the enzyme, halting its activity.
Gel Electrophoresis: Load the samples onto an agarose gel and run electrophoresis to separate the different DNA topoisomers.
Visualization: Visualize the DNA bands under UV light.
Interpretation: Supercoiled DNA migrates faster than relaxed DNA. An active inhibitor will prevent the conversion, resulting in the persistence of the supercoiled DNA band. The positive control, camptothecin, should show potent inhibition.
Data Presentation and Lead Optimization
Systematic data collection and analysis are essential for advancing a drug discovery program.
Quantitative Data Summary
Data from primary screens should be organized to facilitate SAR analysis.
Compound ID
R-Group (Amide)
Cytotoxicity GI₅₀ (MCF-7, µM)
Topo I Inhibition IC₅₀ (µM)
Parent Amine
-H
> 100
> 100
DERIV-001
-Phenyl
8.5
12.1
DERIV-002
-4-Fluorophenyl
5.2
6.8
DERIV-003
-2-Thiophenyl
9.1
15.3
DERIV-004
-Cyclohexyl
25.4
45.0
Camptothecin
(Control)
0.02
0.05
Table represents hypothetical data for illustrative purposes.
Path to Lead Optimization
The initial data will guide the next steps. From the hypothetical data above, adding an electron-withdrawing group to the phenyl ring (DERIV-002) improved potency. This suggests a subsequent round of synthesis should focus on exploring other substituted phenyls and bioisosteres. The goal of lead optimization is to iteratively improve:
Potency: Lowering the IC₅₀/GI₅₀ into the nanomolar range.
Selectivity: Ensuring the compound acts on the desired target with minimal off-target effects (e.g., screening against a kinase panel).
ADME Properties: Improving aqueous solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in vivo.
[14]
Conclusion and Future Outlook
The (6-Methylisoquinolin-5-yl)methanamine scaffold represents a fertile ground for the discovery of novel therapeutics. Its structural features, combined with the proven track record of the broader isoquinoline class, provide a strong rationale for its exploration. The systematic approach outlined in this guide—encompassing rational library design, robust screening protocols, and data-driven optimization—provides a clear and efficient pathway to unlock its potential. Future work will involve advancing promising lead compounds into in vivo models of disease to validate their therapeutic efficacy and safety profiles, ultimately paving the way for potential clinical candidates.
References
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [Link]
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
Li, Y., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Available at: [Link]
Surrey, A. R. (n.d.). Pomeranz-Fritsch Reaction. Name Reactions in Organic Chemistry. Cambridge University Press. Available at: [Link]
Cushman, M., et al. (2011). 3-Arylisoquinolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Singh, N., et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Available at: [Link]
Chrzanowska, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]
Besson, T., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available at: [Link]
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
Pommier, Y., et al. (2018). Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins. Oncotarget. Available at: [Link]
ResearchGate. (n.d.). Drugs containing isoquinoline derivatives. Retrieved from [Link]
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
J&K Scientific. (2025). Bischler-Napieralski Reaction. Available at: [Link]
Liu, Z., et al. (2013). Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway. Biomedicine & Pharmacotherapy. Available at: [Link]
Google Patents. (2016). WO2018015879A1 - Isoquinoline derivatives as perk inhibitors.
Chrzanowska, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]
Barret, R., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]
Cushman, M., et al. (2000). Synthesis of New Indeno[1,2-c]isoquinolines: Cytotoxic Non-Camptothecin Topoisomerase I Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Structure-activity relationship (SAR) of 6-methylisoquinoline scaffolds
The 6-Methylisoquinoline Scaffold: Structure-Activity Relationships and Conformational Rigidification in Drug Design Executive Summary In modern medicinal chemistry, the transition from hit-to-lead often hinges on managi...
Author: BenchChem Technical Support Team. Date: March 2026
The 6-Methylisoquinoline Scaffold: Structure-Activity Relationships and Conformational Rigidification in Drug Design
Executive Summary
In modern medicinal chemistry, the transition from hit-to-lead often hinges on managing conformational entropy. The 6-methylisoquinoline core has emerged as a privileged pharmacophore, offering a unique combination of hydrogen-bonding capability, steric bulk, and structural rigidity. This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 6-methylisoquinoline scaffolds, focusing on their transformative role in designing highly selective RAF kinase inhibitors and potent anti-inflammatory agents.
The Mechanistic Rationale for 6-Methylisoquinoline
The isoquinoline ring system is a staple in drug discovery due to its electron-deficient nature and the presence of a basic nitrogen atom, which serves as a critical hydrogen-bond acceptor. However, the addition of a methyl group at the C6 position fundamentally alters the molecule's spatial dynamics.
From a thermodynamic perspective, flexible molecules (such as linear benzamides) pay a high entropic penalty upon binding to a target protein. They must "freeze" into a single conformation, and their flexibility often allows them to adopt alternative geometries that bind to off-target proteins, leading to poor selectivity. By integrating the 6-methylisoquinoline core, chemists achieve conformational rigidification . The steric bulk of the C6-methyl group restricts the rotation of adjacent substituents, locking the molecule into a pre-organized geometry that perfectly complements highly specific binding pockets, such as the laterally displaced helix αC of inactive kinases[1].
SAR in Kinase Inhibition: The Power of Rigidification
The most striking application of 6-methylisoquinoline SAR is found in the development of inhibitors targeting the BRAF V600E mutation, a primary driver in human melanomas.
Targeting the DFG-Out Conformation
Early RAF inhibitors, like sorafenib, targeted the dimeric active state of BRAF, which shares structural homology with many other kinases, resulting in a multi-targeted (and often toxic) profile. To achieve true selectivity, next-generation inhibitors target the monomeric inactive state of RAF kinases. This state is characterized by a "DFG-out" conformation and a unique lateral displacement of the αC helix[1].
When flexible pyrazolo[3,4-d]pyrimidine-based inhibitors are rigidified by cyclizing their amidobenzene groups into a 6-methylisoquinoline ring, the resulting compounds exhibit a dramatic increase in selectivity[1].
C1 Substitutions: Amines or anilines at the C1 position act as hinge-binding motifs, forming essential hydrogen bonds with the kinase backbone.
C5 Substitutions: Halogens (like iodine) or aryl groups at C5 project deep into the hydrophobic DFG-out pocket, anchoring the inhibitor.
C6 Methyl Group: The methyl group fills a small hydrophobic sub-pocket while sterically preventing the C5 substituent from rotating out of its optimal binding vector.
Quantitative SAR Data
The following table summarizes the SAR progression demonstrating how rigidification enhances both potency and selectivity[1],[2],[3].
Compound Class / Scaffold
Representative Example
Target Kinase State
IC₅₀ / Potency Trend
Selectivity Profile
Flexible Benzamides
Pyrazolo[3,4-d]pyrimidines
DFG-in (Active)
High (nM)
Poor (Pan-kinase activity)
Bi-aryl Ureas
Sorafenib
DFG-out (Inactive)
22 nM (B-RAF)
Moderate (Inhibits VEGFR2, PDGFR)
Rigidified Isoquinolines
B-Raf Inhibitor 1
DFG-out (Inactive)
1 nM (B-RAF V600E)
High (Specific to RAF monomers)
Dihydroisoquinolines
Compound 7d
iNOS (Expression)
20.76 μM
Specific to inflammatory pathways
SAR in Anti-Inflammatory Agents: iNOS and Quinone Derivatives
Beyond oncology, the 6-methylisoquinoline scaffold is a critical precursor for 5,8-isoquinolinediones, a class of alkaloids that includes mimosamycin and cribrostatin 6[4]. These compounds exhibit potent antimicrobial and anti-inflammatory properties.
Causality in iNOS Inhibition
Recent SAR studies on dihydroisoquinolines derived from 6-methylisoquinoline demonstrate their ability to down-regulate inducible nitric oxide synthase (iNOS), a key inflammatory enzyme[2].
C7/C8 Oxidation: The conversion of the isoquinoline core into a quinone structure (5,8-dione) is strictly required for antimicrobial activity, as the quinone acts as a redox-active warhead[4].
C3 Morpholino Substitutions: The addition of bulky, electron-donating morpholine rings at the C3 position enhances the molecule's ability to suppress NO-release in lipopolysaccharide (LPS)-induced macrophages, yielding IC₅₀ values as low as 20.76 μM[2].
Experimental Workflow: Synthesis of 5-Iodo-6-Methylisoquinoline
Step 1: Electrophilic Aromatic Nitration
Procedure: Dissolve 6-methylisoquinoline (1.0 eq) in concentrated H₂SO₄ at 0 °C. Slowly add KNO₃ (1.1 eq) portion-wise. Stir for 3 hours at 0 °C.
Causality: The strongly acidic medium protonates the isoquinoline nitrogen, deactivating the pyridine ring and directing the nitronium ion exclusively to the C5 position of the carbocyclic ring. Maintaining 0 °C prevents over-nitration and oxidative degradation.
Validation: Quench over ice, basify to pH 10, and extract with EtOAc. LC-MS must show the 5-nitro intermediate at [M+H]⁺ = 189.
Step 2: Chemoselective Reduction
Procedure: Suspend the 5-nitro-6-methylisoquinoline in ethanol. Add SnCl₂·2H₂O (5.0 eq) and reflux for 4 hours.
Causality: SnCl₂ is chosen over Pd/C catalytic hydrogenation to strictly prevent the reduction of the isoquinoline heterocyclic core, ensuring absolute chemoselectivity for the nitro group.
Validation: Cool, neutralize with saturated NaHCO₃, filter through Celite, and extract. TLC (DCM:MeOH 9:1) should show a highly polar, UV-active spot. LC-MS: [M+H]⁺ = 159.
Step 3: Diazotization and Iodination
Procedure: Dissolve the 5-amino-6-methylisoquinoline in 6M HCl at 0 °C. Add an aqueous solution of NaNO₂ (1.2 eq) dropwise. Stir for 30 minutes to form the diazonium salt. Slowly add an aqueous solution of KI (2.5 eq) and warm to room temperature, then heat to 60 °C for 1 hour.
Causality: Direct iodination of isoquinolines is highly inefficient. The diazonium intermediate provides a highly reactive electrophilic center that undergoes facile nucleophilic aromatic substitution by the iodide ion, driven by the entropic release of N₂ gas.
Validation: Extract with EtOAc and wash with Na₂S₂O₃ to remove residual iodine. Purify via flash chromatography. The final 5-iodo-6-methylisoquinoline is confirmed by LC-MS ([M+H]⁺ = 270) and ¹H NMR (disappearance of the C5 proton).
Mechanistic Visualization
Fig 1. RAF/MEK/ERK signaling pathway and intervention by 6-methylisoquinoline inhibitors.
Fig 2. Logical SAR map of the 6-methylisoquinoline scaffold and its functional derivatives.
Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines
Source: ResearchGate
URL:[Link]
SYNTHESIS OF CRIBROSTATIN 6 AND ITS RELATED COMPOUNDS
Source: Semantic Scholar / Heterocycles
URL:[Link]
B-Raf inhibitor 1 | CAS 1093100-40-3
Source: DC Chemicals
URL:[Link]
Unveiling the Oncological Targets of (6-Methylisoquinolin-5-yl)methanamine: A Technical Guide for Drug Development Professionals
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Oncology The isoquinoline core, a bicyclic aromatic heterocycle, represents a foundational scaffold in medicinal chemistry, giving rise to a multitude o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Oncology
The isoquinoline core, a bicyclic aromatic heterocycle, represents a foundational scaffold in medicinal chemistry, giving rise to a multitude of biologically active compounds.[1] In the realm of oncology, derivatives of isoquinoline have demonstrated significant therapeutic potential by modulating a diverse array of cellular pathways implicated in tumorigenesis and progression.[2] Their mechanisms of action are multifaceted, ranging from the inhibition of key signaling cascades like the PI3K/Akt/mTOR pathway to the direct targeting of enzymes essential for DNA replication and the evasion of apoptosis.[1][3] This guide provides an in-depth exploration of the putative biological targets of a representative isoquinoline derivative, (6-Methylisoquinolin-5-yl)methanamine, offering a technical framework for its investigation as a novel anti-cancer agent.
Structure of (6-Methylisoquinolin-5-yl)methanamine
(Image generated based on the structure of (isoquinolin-5-yl)methanamine from PubChem)
I. Primary Putative Targets and Mechanisms of Action
Based on the extensive literature on isoquinoline derivatives, we can hypothesize three primary oncological targets for (6-Methylisoquinolin-5-yl)methanamine. The following sections will delve into the rationale for selecting these targets and provide detailed protocols for their validation.
A. The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Proliferation and Survival
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in a wide spectrum of human cancers.[4][5] Several isoquinoline-based compounds have been identified as potent inhibitors of this pathway, making it a primary avenue of investigation for (6-Methylisoquinolin-5-yl)methanamine.[3][6]
To illustrate the potential of (6-Methylisoquinolin-5-yl)methanamine as a PI3K pathway inhibitor, we present the following hypothetical IC50 values against key kinases in the pathway.
Target Kinase
Hypothetical IC50 (nM) for (6-Methylisoquinolin-5-yl)methanamine
PI3Kα
150
PI3Kβ
850
PI3Kδ
450
PI3Kγ
1200
mTORC1
250
mTORC2
900
This data is illustrative and serves as a basis for the experimental validation protocols described below.
A multi-step approach is essential to rigorously validate the inhibitory activity of (6-Methylisoquinolin-5-yl)methanamine against the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for validating PI3K pathway inhibition.
This protocol provides a robust method for determining the direct inhibitory effect of (6-Methylisoquinolin-5-yl)methanamine on PI3K isoforms.[7]
(6-Methylisoquinolin-5-yl)methanamine stock solution (in DMSO)
HTRF detection reagents
384-well low-volume white plates
Procedure:
Prepare serial dilutions of (6-Methylisoquinolin-5-yl)methanamine in DMSO.
In a 384-well plate, add 2 µL of the compound dilutions. Include DMSO-only wells as a negative control.
Add 4 µL of the respective PI3K isoform solution to each well.
Incubate for 15 minutes at room temperature.
Initiate the kinase reaction by adding 4 µL of a mixture of ATP and PIP2 substrate.
Incubate for 60 minutes at room temperature.
Stop the reaction and add HTRF detection reagents according to the manufacturer's protocol.
Incubate for 60 minutes at room temperature in the dark.
Read the plate on an HTRF-compatible plate reader.
Calculate IC50 values using a non-linear regression curve fit.
B. Topoisomerases: Guardians of DNA Topology and Targets for Cancer Therapy
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[8] Their inhibition leads to the accumulation of DNA strand breaks and ultimately, cell death, making them validated targets for cancer chemotherapy.[2] Several isoquinoline derivatives have been reported to inhibit topoisomerase I and/or II.[1][8]
Target Enzyme
Hypothetical IC50 (µM) for (6-Methylisoquinolin-5-yl)methanamine
Topoisomerase I
5.2
Topoisomerase IIα
12.8
This data is illustrative and serves as a basis for the experimental validation protocols described below.
Caption: Workflow for validating topoisomerase inhibition.
This assay measures the ability of (6-Methylisoquinolin-5-yl)methanamine to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[9][10][11]
Materials:
Human Topoisomerase I
Supercoiled plasmid DNA (e.g., pBR322)
10x Topoisomerase I reaction buffer
(6-Methylisoquinolin-5-yl)methanamine stock solution (in DMSO)
Sterile water
Stop buffer/gel loading dye
Agarose
TAE buffer
Ethidium bromide
UV transilluminator
Procedure:
Prepare reaction mixtures on ice. For each reaction, combine:
2 µL 10x reaction buffer
1 µL supercoiled DNA (200 ng)
Serial dilutions of (6-Methylisoquinolin-5-yl)methanamine
Sterile water to a final volume of 19 µL.
Add 1 µL of Topoisomerase I to each reaction tube (except for the no-enzyme control).
Incubate at 37°C for 30 minutes.
Stop the reaction by adding 5 µL of stop buffer/gel loading dye.
Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.
Perform electrophoresis at 5 V/cm for 2-3 hours.
Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.
C. Inhibitor of Apoptosis Proteins (IAPs): Overcoming Resistance to Cell Death
Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that block apoptosis by directly inhibiting caspases.[12] Their overexpression in cancer cells contributes to therapeutic resistance.[12] Small molecules that antagonize IAPs can restore the apoptotic potential of cancer cells. Isoquinoline derivatives have been reported to possess IAP inhibitory activities.[12][13]
IAP Protein
Hypothetical Ki (nM) for (6-Methylisoquinolin-5-yl)methanamine
XIAP (BIR3 domain)
350
cIAP1 (BIR3 domain)
780
This data is illustrative and serves as a basis for the experimental validation protocols described below.
Caption: Workflow for validating IAP antagonism.
This assay measures the ability of (6-Methylisoquinolin-5-yl)methanamine to displace a fluorescently labeled Smac mimetic peptide from the BIR3 domain of XIAP.[14]
(6-Methylisoquinolin-5-yl)methanamine stock solution (in DMSO)
Black, low-volume 384-well plates
Procedure:
Prepare serial dilutions of (6-Methylisoquinolin-5-yl)methanamine in assay buffer.
In a 384-well plate, add 5 µL of the compound dilutions.
Add 5 µL of the XIAP BIR3 protein solution.
Add 5 µL of the fluorescently labeled Smac mimetic peptide.
Incubate for 30 minutes at room temperature, protected from light.
Measure fluorescence polarization using a suitable plate reader.
A decrease in polarization indicates displacement of the fluorescent peptide and binding of the compound to the BIR3 domain.
Calculate Ki values from the competition binding data.
II. Conclusion and Future Directions
This technical guide outlines a rational and systematic approach to investigating the biological targets of (6-Methylisoquinolin-5-yl)methanamine in an oncological context. The proposed primary targets—the PI3K/Akt/mTOR pathway, topoisomerases, and IAPs—represent critical nodes in cancer cell biology and are supported by the known activities of the broader isoquinoline class of compounds. The detailed experimental workflows and protocols provide a robust framework for validating these hypotheses and elucidating the compound's mechanism of action.
Successful validation of these targets will pave the way for further preclinical development, including in vivo efficacy studies in relevant cancer models and the identification of predictive biomarkers to guide clinical translation. The versatility of the isoquinoline scaffold suggests that (6-Methylisoquinolin-5-yl)methanamine may possess a polypharmacological profile, and further target deconvolution studies will be crucial for a comprehensive understanding of its anti-cancer activity.
III. References
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]
3-Arylisoquinolines as novel topoisomerase I inhibitors. (2011). PubMed. [Link]
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). PMC. [Link]
Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (2022). Wiley Online Library. [Link]
Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. (2017). Dove Medical Press. [Link]
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). ResearchGate. [Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]
Human Topoisomerase I Relaxation Assay. (n.d.). Inspiralis. [Link]
Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. (2023). MDPI. [Link]
Human Topoisomerase II Decatenation Assay. (n.d.). Inspiralis. [Link]
Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy. (2021). ACS Publications. [Link]
Discovery of tetrahydroisoquinoline-based bivalent heterodimeric IAP antagonists. (2014). PubMed. [Link]
HTiP: High-throughput immunomodulator phenotypic screening platform to reveal IAP antagonists as anti-cancer immune enhancers. (2019). PMC. [Link]
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). PMC. [Link]
HTiP: High-Throughput Immunomodulator Phenotypic Screening Platform to Reveal IAP Antagonists as Anti-cancer Immune Enhancers. (2019). PubMed. [Link]
Design, Synthesis, and Biological Evaluation of O-2-Modified Indenoisoquinolines as Dual Topoisomerase I–Tyrosyl-DNA Phosphodiesterase I Inhibitors. (2014). ACS Publications. [Link]
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). RSC Publishing. [Link]
Screening for Small Molecules That Disrupt IAP-Caspases Binding to Activate Caspases and Induce Apoptosis in Breast Cancers. (n.d.). DTIC. [Link]
Exploring the specificity of the PI3K family inhibitor LY294002. (2008). PMC. [Link]
Clinical Positioning of the IAP Antagonist Tolinapant (ASTX660) in Colorectal Cancer. (2021). AACR Publications. [Link]
Cell-based assays for dissecting the PI3K/AKT pathway. (2008). Cancer Research. [Link]
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. [Link]
Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). Semantic Scholar. [Link]
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2015). PMC. [Link]
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). MDPI. [Link]
The Emergence of (6-Methylisoquinolin-5-yl)methanamine: A Novel Scaffold for Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Drug Discovery Professionals The relentless pursuit of potent and selective kinase inhibitors has driven medicinal chemists to explore a vast chemical space. Within this landscape, the iso...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Discovery Professionals
The relentless pursuit of potent and selective kinase inhibitors has driven medicinal chemists to explore a vast chemical space. Within this landscape, the isoquinoline core has repeatedly emerged as a privileged scaffold, forming the foundation of numerous clinically relevant molecules.[1][2] This guide delves into the strategic design and application of a specific, yet underexplored, building block: (6-Methylisoquinolin-5-yl)methanamine . We will explore its synthetic accessibility, its potential to forge critical interactions within the kinase ATP-binding site, and provide a framework for its incorporation into modern drug discovery campaigns.
The Isoquinoline Scaffold: A Proven Foundation for Kinase Inhibition
The success of the isoquinoline framework in kinase inhibitor design is well-documented. The archetypal example, Fasudil, an isoquinoline-5-sulfonamide derivative, was the first Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor to be approved for clinical use.[2][3] This class of compounds has since been extensively developed, with the isoquinoline ring serving as a critical anchor, positioning the sulfonamide moiety to interact with the kinase hinge region.[4][5] Beyond ROCK, the isoquinoline scaffold has been instrumental in the development of inhibitors for other kinase families, including Protein Kinase B (PKB/Akt), where it has also been a key element in achieving high potency.[6][7][8]
The enduring appeal of the isoquinoline scaffold lies in its rigid, bicyclic nature, which provides a solid platform for the precise spatial arrangement of pharmacophoric elements. Its inherent aromaticity allows for favorable pi-stacking interactions within the ATP-binding pocket, while the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the scaffold is readily amenable to substitution at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Introducing (6-Methylisoquinolin-5-yl)methanamine: A Scaffold with Untapped Potential
(6-Methylisoquinolin-5-yl)methanamine represents a strategic evolution of the traditional isoquinoline scaffold. This molecule incorporates three key features that make it a compelling building block for kinase inhibitor design:
The Isoquinoline Core: Provides the foundational aromatic system for ATP-pocket recognition.
The 5-Methanamine Group: This primary amine serves as a versatile handle for chemical modification. It can act as a key hydrogen bond donor, mimicking the interactions of the amine in the adenine of ATP with the kinase hinge region. This provides a strong directional anchor for the inhibitor.
The 6-Methyl Group: The introduction of this small alkyl group can have a profound impact on the molecule's properties. It can enhance binding affinity through favorable van der Waals interactions in hydrophobic sub-pockets of the ATP-binding site. Furthermore, it can improve metabolic stability by blocking a potential site of oxidative metabolism and can also favorably modulate the compound's physicochemical properties, such as solubility.
Proposed Synthetic Pathway for (6-Methylisoquinolin-5-yl)methanamine
Caption: Proposed two-step synthesis of (6-Methylisoquinolin-5-yl)methanamine.
Experimental Protocol: Synthesis of (6-Methylisoquinolin-5-yl)methanamine
Part 1: Synthesis of 6-Methylisoquinoline-5-carbaldehyde
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) at 0°C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
To this mixture, add a solution of 6-methylisoquinoline (1 equivalent) in a minimal amount of anhydrous DMF.
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 6-methylisoquinoline-5-carbaldehyde.
Part 2: Synthesis of (6-Methylisoquinolin-5-yl)methanamine
Dissolve 6-methylisoquinoline-5-carbaldehyde (1 equivalent) in methanol.
Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) to the solution.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Once the starting material is consumed, quench the reaction by the slow addition of 1M HCl until the solution is acidic.
Concentrate the mixture under reduced pressure to remove the methanol.
Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (6-Methylisoquinolin-5-yl)methanamine.
Role in Kinase Inhibitor Design: A Structural Perspective
The (6-Methylisoquinolin-5-yl)methanamine moiety is poised to serve as a highly effective "hinge-binder" in ATP-competitive kinase inhibitors. The primary amine of the methanamine group is ideally positioned to form one or more hydrogen bonds with the backbone amide and/or carbonyl groups of the kinase hinge region, a critical interaction for potent inhibition.
Caption: Conceptual binding mode of the scaffold in a kinase active site.
The 6-methyl group can further enhance affinity by occupying a nearby hydrophobic pocket, often adjacent to the hinge region. This "two-pronged" attachment, combined with the broader aromatic interactions of the isoquinoline core, can lead to inhibitors with high potency and improved selectivity profiles. The methanamine also provides a convenient point of attachment for linking to other fragments or scaffolds that can extend into other regions of the ATP-binding site, enabling a fragment-based drug design (FBDD) approach.
Quantitative Data and Structure-Activity Relationship (SAR)
To illustrate the potential impact of the (6-Methylisoquinolin-5-yl)methanamine scaffold, we present a hypothetical data table for a series of ROCK1 inhibitors. In this notional series, the core scaffold is varied to demonstrate the anticipated contribution of the key functional groups.
Compound ID
Scaffold
R-Group
ROCK1 IC₅₀ (nM)
PKA IC₅₀ (nM)
Selectivity (PKA/ROCK1)
Hypo-1
Isoquinoline
H
500
1500
3
Hypo-2
Isoquinoline-5-methanamine
H
100
2000
20
Hypo-3
(6-Methylisoquinolin-5-yl)methanamine
H
20
4000
200
Hypo-4
(6-Methylisoquinolin-5-yl)methanamine
4-pyridyl
5
5000
1000
This data is illustrative and intended to represent a plausible SAR trend.
The hypothetical data suggests:
Addition of the 5-methanamine (Hypo-2 vs. Hypo-1): Significantly improves ROCK1 potency, likely due to the formation of a key hydrogen bond with the hinge region.
Addition of the 6-methyl group (Hypo-3 vs. Hypo-2): Further enhances ROCK1 potency and dramatically improves selectivity over a related kinase like PKA. This is likely due to the methyl group occupying a specific hydrophobic pocket in ROCK1 that is not present or is shaped differently in PKA.
Further derivatization (Hypo-4): The methanamine group allows for further extension to pick up additional interactions, leading to a highly potent and selective inhibitor.
Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a robust method for determining the IC₅₀ value of a test compound against a specific kinase.
Caption: Workflow for a radiometric in vitro kinase assay.
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
In a 96-well plate, add the kinase and a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).
Add the test compound from a dilution series (typically in DMSO, ensuring the final DMSO concentration is constant across all wells, e.g., 1%). Include positive (no inhibitor) and negative (no kinase) controls.
Pre-incubate the plate for 10 minutes at room temperature.
Initiate the reaction by adding ATP solution containing [γ-³²P]ATP (final ATP concentration should be at or near the Km for the specific kinase).
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
Wash the paper multiple times in a dilute phosphoric acid solution to remove unincorporated radiolabeled ATP.
Measure the incorporated radioactivity using a scintillation counter.
Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The (6-Methylisoquinolin-5-yl)methanamine scaffold represents a promising, yet largely untapped, resource for the design of novel kinase inhibitors. Its inherent features—a rigid core for anchoring, a versatile amine for hinge binding and further derivatization, and a methyl group for enhancing affinity and tuning properties—make it an ideal candidate for fragment-based and structure-based drug design campaigns.
Future efforts should focus on the efficient, scalable synthesis of this building block and its incorporation into a diverse range of kinase inhibitor templates. Profiling these novel compounds against broad kinase panels will be crucial to understanding their selectivity profiles and identifying new therapeutic opportunities. The insights gained from such studies will undoubtedly pave the way for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... - ResearchGate. (URL: [Link])
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC. (URL: [Link])
Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed. (URL: [Link])
Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC. (URL: [Link])
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - ResearchGate. (URL: [Link])
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (URL: [Link])
Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed. (URL: [Link])
Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - ACS Publications. (URL: [Link])
Physicochemical Characteristics and Kinase-Targeting Mechanics of Isoquinolin-5-yl Methanamines: A Comprehensive Technical Guide
Executive Summary Isoquinolin-5-yl methanamines (and their derivatives) represent a privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous ATP-competitive kinase inhibitors. As...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoquinolin-5-yl methanamines (and their derivatives) represent a privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous ATP-competitive kinase inhibitors. As a Senior Application Scientist, I have observed that the successful hit-to-lead optimization of these compounds relies heavily on mastering their unique biphasic ionization profiles and lipophilic characteristics. This whitepaper provides an in-depth technical analysis of the physicochemical properties of isoquinolin-5-yl methanamines, the structural causality behind their biological target engagement, and the self-validating analytical workflows required to characterize them.
Core Physicochemical Profiling
The physicochemical behavior of isoquinolin-5-yl methanamine (CAS: 58123-58-3) is dictated by its two distinct nitrogen centers: the aromatic isoquinoline nitrogen and the primary aliphatic methanamine group. Understanding the thermodynamic properties of these centers is critical for predicting membrane permeability and target residence time.
Quantitative Data Summary
The following table synthesizes the core molecular descriptors and thermodynamic properties of the unsubstituted isoquinolin-5-yl methanamine scaffold:
The efficacy of isoquinolin-5-yl methanamines in targeting AGC kinases (such as Rho-associated protein kinase [ROCK] and Protein Kinase A [PKA]) is not coincidental; it is a direct consequence of their biphasic pKa profile.
The Causality of Binding:
At a physiological pH of 7.4, the molecule exists in a specific micro-state. The isoquinoline nitrogen (pKa ~5.4) is neutral, allowing the planar, lipophilic aromatic ring system to easily desolvate and penetrate the hydrophobic ATP-binding pocket of the kinase[2]. Once inside, the neutral isoquinoline nitrogen acts as a highly directional hydrogen bond acceptor, interacting with the backbone amide (NH) of the kinase hinge region.
Conversely, the methanamine group (pKa ~8.9–9.3) is fully protonated and cationic at pH 7.4[3]. This positively charged moiety extends toward the solvent-exposed ribose/phosphate-binding region, where it forms a critical electrostatic salt bridge with conserved acidic residues (e.g., Aspartate in the DFG motif). This dual-anchor mechanism—hydrophobic hinge binding coupled with an electrostatic salt bridge—drives the exceptional binding affinity and prolonged target residence time of these inhibitors.
Mechanistic pathway of isoquinolin-5-yl methanamines in ATP-competitive kinase inhibition.
Analytical & Experimental Workflows
To accurately utilize this scaffold in drug development, researchers must empirically validate its ionization and lipophilicity.
Protocol: Potentiometric Determination of pKa and Shake-Flask LogD
Expertise & Causality: Why choose potentiometric titration over UV-metric methods? While the isoquinoline ring possesses a strong UV chromophore, the primary methanamine group does not exhibit a significant UV-Vis spectral shift upon protonation/deprotonation. Therefore, UV-metric titrations will fail to accurately resolve pKa2. Potentiometric titration directly measures the thermodynamic
exchange, capturing both ionization events flawlessly.
Self-Validating System Design: This protocol incorporates a System Suitability Test (SST) using a known reference standard (, pKa 9.33)[4]. If the system fails to report the reference pKa within a
margin, the assay self-halts, preventing the generation of erroneous data.
Step-by-Step Methodology:
System Suitability Test (SST):
Calibrate the glass pH electrode using certified reference buffers (pH 4.01, 7.00, 10.01).
Prepare a 1.0 mM solution of benzylamine hydrochloride in 0.15 M KCl (to mimic physiological ionic strength).
Titrate with standardized 0.1 M KOH under a continuous nitrogen (
) purge to prevent absorption (which artificially lowers pH).
Validation Gate: Proceed only if the first derivative plot (
Dissolve 2.5 mg of 1-isoquinolin-5-ylmethanamine dihydrochloride () in 15 mL of 0.15 M KCl. The dihydrochloride salt is strictly required here to ensure complete initial dissolution and to start the titration from a fully protonated state (pH ~2.5).
Potentiometric Titration:
Titrate the sample with 0.1 M KOH from pH 2.5 to pH 11.5 at a constant temperature of 25.0
0.1 °C.
Record the volume of titrant added versus pH.
Data Deconvolution:
Plot the first derivative of the titration curve. The two distinct inflection points will correspond to pKa1 (~5.4, isoquinoline) and pKa2 (~9.3, methanamine).
LogD Determination (Shake-Flask Method):
Pre-saturate 1-octanol with 50 mM phosphate buffer (pH 7.4) and vice versa for 24 hours.
Dissolve the compound in the buffered aqueous phase to a concentration of 100 µM.
Add an equal volume of the pre-saturated 1-octanol phase. Shake vigorously at 300 RPM for 60 minutes at 25 °C.
Centrifuge at 3000 x g for 15 minutes to achieve complete phase separation.
Quantify the concentration of the compound in both phases using LC-MS/MS. Calculate LogD as
.
Synthetic and Formulation Considerations
From a process chemistry standpoint, the primary amine of the isoquinolin-5-yl methanamine scaffold is highly nucleophilic and prone to oxidative degradation upon prolonged exposure to air.
To mitigate this, the compound is almost exclusively synthesized, stored, and formulated as a dihydrochloride salt (e.g., 1-isoquinolin-5-ylmethanamine dihydrochloride). This formulation choice serves a dual purpose:
Chemical Stability: Protonation of the primary amine prevents it from acting as a nucleophile in unwanted dimerization or degradation reactions.
Aqueous Solubility: The salt form drastically decreases the crystal lattice energy and increases hydration, ensuring rapid dissolution during in vitro biological assays or in vivo dosing.
When functionalizing the isoquinoline core (e.g., via direct C-H functionalization or cross-coupling to create derivatives like 6-cyclopropylisoquinoline), the primary amine must be transiently protected (e.g., using a Boc or Cbz group) to prevent off-target reactivity with metal catalysts[5].
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12018696, (Isoquinolin-5-yl)methanamine." PubChem. URL:[Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7504, Benzylamine." PubChem. URL: [Link]
The 6-Substituted Isoquinoline Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Medicinal Chemists
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2][3] Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal framework for interacting with a multitude of biological targets. Among its many derivatives, 6-substituted isoquinolines have emerged as particularly valuable intermediates in drug development. Substitution at the C6 position provides a critical vector for modulating a compound's pharmacological profile, influencing everything from target affinity and selectivity to pharmacokinetic properties. This guide provides a comprehensive literature review of the key synthetic strategies for accessing these vital intermediates, from classical cyclization reactions to modern transition-metal-catalyzed methods. It offers field-proven insights into the causality behind methodological choices, detailed experimental protocols, and case studies that bridge the gap between synthesis and application for researchers, scientists, and drug development professionals.
Chapter 1: The Strategic Importance of the C6 Position in Isoquinoline Scaffolds
In the intricate dance of structure-activity relationships (SAR), every atom matters. For the isoquinoline nucleus, the C6 position offers a unique synthetic handle on the carbocyclic portion of the scaffold, distal to the heterocyclic nitrogen. This separation allows for the introduction of functional groups that can impart significant biological effects without drastically altering the core's fundamental electronic properties.
The strategic value of C6-substitution is threefold:
Exploration of New Binding Pockets: Functional groups at C6 can extend into solvent-exposed regions or probe secondary binding pockets of a target protein, enhancing potency and selectivity. For instance, in the development of Rho kinase (ROCK) inhibitors for cardiovascular diseases, fragment growth from an isoquinolin-1-amine core led to potent 6-substituted derivatives that occupied a key region of the ATP-binding site.[4][5]
Modulation of Physicochemical Properties: Substituents at C6 can be fine-tuned to optimize critical drug-like properties. The introduction of polar groups can improve solubility, while lipophilic moieties can enhance membrane permeability. This position is also crucial for blocking or directing metabolic pathways, thereby improving a compound's pharmacokinetic profile.
Vector for Conjugation and Pro-drugs: The C6 position can serve as an attachment point for linkers, payloads in antibody-drug conjugates (ADCs), or pro-drug moieties designed to improve bioavailability or targeted delivery.
A notable example of C6-functionalization leading to potent bioactivity is seen in isoquinolones designed to target the "undruggable" KRAS G12C cancer mutation. A recent report highlighted that a 6-(3-azetidinyl-N-acryloyl) isoquinolone showed significant activity, demonstrating the critical role of this substitution in achieving a covalent interaction with the target protein.[6]
Chapter 2: Classical Synthetic Strategies for Accessing the Isoquinoline Core
The construction of the isoquinoline ring system is a well-trodden path in organic chemistry, with several named reactions forming the bedrock of synthetic approaches. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
The Bischler-Napieralski Reaction
First discovered in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-arylethylamide.[7] The reaction is typically promoted by a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8] The resulting dihydroisoquinoline can then be dehydrogenated (e.g., using Pd/C) to furnish the aromatic isoquinoline.
Causality of Regioselectivity: The success and regiochemistry of the cyclization are governed by the principles of electrophilic aromatic substitution. For the synthesis of a 6-substituted isoquinoline, the starting β-phenylethylamine must possess an electron-donating group (EDG) at the meta-position relative to the ethylamine side chain. This EDG activates the para-position (the future C6) for electrophilic attack by the nitrilium ion intermediate, directing the cyclization.
Figure 1: Mechanism of the Bischler-Napieralski reaction.
The Pomeranz-Fritsch Reaction
Also originating in 1893, the Pomeranz-Fritsch reaction constructs the isoquinoline skeleton from a benzaldehyde and a 2,2-dialkoxyethylamine.[9][10] The reaction involves the formation of a benzalaminoacetal (a Schiff base), which then undergoes acid-catalyzed cyclization onto the aromatic ring.[11]
Causality of Regioselectivity: This method offers a more direct route to aromatic isoquinolines. The final substitution pattern on the isoquinoline's benzene ring is a direct reflection of the substitution on the starting benzaldehyde. Therefore, to synthesize a 6-substituted isoquinoline, one must begin with a para-substituted benzaldehyde. The electron-donating or -withdrawing nature of this substituent can significantly impact the yield, with EDGs generally favoring the cyclization.[9]
Figure 2: Synthetic workflow for the Pomeranz-Fritsch reaction.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction, discovered in 1911, is a powerful method for producing tetrahydroisoquinolines (THIQs) by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][13] While it does not directly yield aromatic isoquinolines, the resulting THIQs are crucial intermediates that can be oxidized to their fully aromatic counterparts.
Causality of Regioselectivity: Similar to the Bischler-Napieralski reaction, the regioselectivity is controlled by the electronic nature of the β-arylethylamine. An electron-donating group at the meta-position of the phenethylamine starting material will direct cyclization to the C6 position.[14] The reaction proceeds under milder conditions than the Bischler-Napieralski or Pomeranz-Fritsch reactions, which is advantageous for substrates with sensitive functional groups.[13]
Chapter 3: Modern Synthetic Methodologies for C6-Functionalization
While classical methods are foundational, modern drug development demands greater efficiency, broader functional group tolerance, and the ability to perform late-stage functionalization. Transition-metal catalysis has revolutionized the synthesis of 6-substituted isoquinolines.
Late-Stage Functionalization via Cross-Coupling
One of the most powerful modern strategies involves the use of a pre-formed isoquinoline core bearing a halogen (typically bromine or iodine) at the C6 position. This 6-halo-isoquinoline serves as a versatile linchpin for a wide array of palladium- or nickel-catalyzed cross-coupling reactions.
Methodological Advantages:
Modularity: A common 6-bromo-isoquinoline intermediate can be coupled with thousands of commercially available boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), alkynes (Sonogashira coupling), or other organometallic reagents.
Late-Stage Diversification: This approach is ideal for rapidly building a library of analogues during lead optimization, as the key diversification step occurs at the end of the synthetic sequence.
A recent study demonstrated the power of this approach by using Ni-catalyzed reductive and merged photocatalytic cross-coupling reactions to introduce diverse sp³- and sp²-linked appendages at the C6 position of an isoquinolone core, starting from 6-bromo-isoquinolone.[6]
Ideal for late-stage functionalization and library synthesis; requires synthesis of halo-intermediate.[6]
C-H Activation
Isoquinoline, Coupling partner
Transition-metal-catalyzed C-H functionalization
Emerging, highly atom-economical
Cutting-edge method; regioselectivity can be a challenge and often requires a directing group.[15][16]
Direct C-H Functionalization
The direct functionalization of a C-H bond is the holy grail of synthetic efficiency, as it avoids the need for pre-functionalized starting materials like organohalides. Recent advances in transition-metal catalysis (using Rh, Ru, Pd, Co) have enabled the direct C-H activation and subsequent functionalization of the isoquinoline core.[15][16] While C8-functionalization is often favored due to chelation assistance from the isoquinoline nitrogen, methods are emerging for targeting more distal positions like C6, sometimes through the use of removable directing groups. This atom-economical approach represents the frontier of isoquinoline synthesis and is an area of intense academic and industrial research.[15][17]
Figure 3: Comparison of modern cross-coupling and C-H activation strategies.
Chapter 4: Case Study: 6-Substituted Isoquinolin-1-amines as ROCK-I Inhibitors
The development of inhibitors for Rho-associated kinase (ROCK) is a compelling example of the importance of 6-substituted isoquinolines in medicinal chemistry. ROCK is a target for various cardiovascular diseases, including hypertension.[4]
A fragment-based screening campaign identified an isoquinolin-1-amine scaffold as a modest inhibitor of ROCK-I.[5] The initial goal of the subsequent lead optimization program was to improve potency while maintaining a good pharmacokinetic profile. Structure-based design and synthetic exploration quickly focused on the C6 position.
The synthesis of the key intermediates relied on a classical approach. Starting from a substituted phenylacetonitrile, a nitro group was introduced, which was subsequently reduced to an amine. This amine was then acylated and cyclized to form the core, with the substituent from the original phenylacetonitrile ending up at the C6 position.
This optimization effort led to lead compound 14A , which featured a piperidine-based substituent at C6. This compound was equipotent against both ROCK-I and ROCK-II, demonstrated good in vivo efficacy in a hypertensive rat model, and possessed a favorable pharmacokinetic profile, validating the strategic focus on C6-functionalization.[4]
Chapter 5: Experimental Protocols
The following protocols are representative of the methodologies discussed and are adapted from the literature to provide a practical guide for the synthesis of key 6-substituted isoquinoline intermediates.
Protocol 5.1: Pomeranz-Fritsch Synthesis of 6-Methoxyisoquinoline
This protocol describes the direct synthesis of a 6-substituted isoquinoline from a commercially available para-substituted benzaldehyde.[9]
Step 1: Formation of the Benzalaminoacetal (Schiff Base)
Dissolve p-anisaldehyde (4-methoxybenzaldehyde) (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene (approx. 0.5 M).
Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours, or until TLC indicates complete consumption of the aldehyde.
Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
Caution: This step uses concentrated sulfuric acid and is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
To a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid (98%).
Once the acid is cooled, add the crude benzalaminoacetal from Step 1 dropwise to the stirred, cold acid over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
Carefully pour the reaction mixture onto crushed ice.
Basify the cold aqueous solution by the slow addition of concentrated ammonium hydroxide or 50% NaOH solution until the pH is >10, ensuring the temperature remains below 25 °C.
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel to yield pure 6-methoxyisoquinoline.
Protocol 5.2: Suzuki Cross-Coupling for C6-Arylation
This protocol describes the late-stage functionalization of a 6-bromo-isoquinoline intermediate.
Materials:
6-Bromo-isoquinoline (1.0 eq)
Arylboronic acid (1.2 - 1.5 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
To a flame-dried Schlenk flask, add 6-bromo-isoquinoline, the arylboronic acid, and the base.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add the palladium catalyst to the flask under a positive flow of inert gas.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-isoquinoline.
Conclusion and Future Outlook
The 6-substituted isoquinoline framework remains a highly privileged and strategically important scaffold in the pursuit of novel therapeutics. While classical syntheses like the Bischler-Napieralski and Pomeranz-Fritsch reactions provide reliable, foundational access to this core, their scope can be limited by harsh conditions. The future of the field lies in the continued development and application of modern catalytic methods. Late-stage functionalization via cross-coupling is already an indispensable tool in medicinal chemistry, enabling rapid SAR exploration. Looking forward, the broader adoption of direct C-H activation methodologies will further streamline synthetic routes, reduce waste, and allow for the construction of molecular complexity with unprecedented efficiency. As our understanding of disease biology deepens, the demand for diverse and novel 6-substituted isoquinoline intermediates will only grow, ensuring this scaffold remains at the forefront of drug discovery for years to come.
References
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (No date).
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing.
Dumas, A., et al. (2020). Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues.
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025).
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Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. (2025). BenchChem.
An efficient synthesis of substituted isoquinolines.
Pomerantz-Fritsch synthesis of isoquinolines.
Synthesis, Reactions and Medicinal Uses of Isoquinoline.
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences.
Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (No date).
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Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
Whitten, J. P., et al. (1992). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. PubMed.
Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. (No date).
56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones.
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Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal.
Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction P
Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
Pomeranz-Fritsch Reaction.
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Isoquinolines. (2015).
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Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines. (2025).
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. (No date).
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Molecular weight and formula analysis of (6-Methylisoquinolin-5-yl)methanamine
Physicochemical Profiling, Synthesis Context, and Analytical Method Development Executive Summary This technical guide provides a comprehensive analysis of (6-Methylisoquinolin-5-yl)methanamine , a critical heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling, Synthesis Context, and Analytical Method Development
Executive Summary
This technical guide provides a comprehensive analysis of (6-Methylisoquinolin-5-yl)methanamine , a critical heterocyclic intermediate often utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors. Given its structural role as a pharmacophore scaffold—specifically mimicking the hinge-binding region of kinase inhibitors—accurate characterization is paramount for drug development workflows.
This document details the molecular properties, theoretical synthesis pathways, and optimized analytical protocols (HPLC-MS/NMR) required to validate this compound's identity and purity in a research setting.
The molecule comprises an isoquinoline bicyclic core substituted at the 5-position with a primary methanamine group and at the 6-position with a methyl group. This substitution pattern creates specific steric and electronic environments affecting both reactivity and chromatographic behavior.
Quantitative Data Summary
Property
Value / Description
Technical Note
IUPAC Name
(6-Methylisoquinolin-5-yl)methanamine
Core scaffold: Isoquinoline
Molecular Formula
C₁₁H₁₂N₂
Confirmed via valency analysis
Molecular Weight
172.23 g/mol
Monoisotopic Mass: ~172.1000 Da
CAS Registry
Not widely listed
Treat as Custom Synthesis Intermediate
Appearance
Pale yellow oil or low-melting solid
Amine oxidation leads to darkening
pKa (Predicted)
N_ring: ~5.4 | N_amine: ~9.8
Diprotic base character
LogP (Predicted)
~1.2 - 1.5
Moderately lipophilic
Solubility
DMSO, Methanol, Dilute Acid
Poor solubility in neutral water
Structural Analysis
The molecule features two nitrogen centers with distinct basicity:
Implication for Analysis: The dual basicity necessitates careful pH control during Liquid Chromatography (LC) to prevent peak tailing caused by secondary interactions with residual silanols on silica columns.
Synthesis Context & Retrosynthetic Logic
(6-Methylisoquinolin-5-yl)methanamine is structurally analogous to the "head groups" of several ROCK inhibitors (e.g., Fasudil derivatives). The presence of the 6-methyl group provides steric bulk that can enhance selectivity for specific kinase isoforms.
Retrosynthetic Pathway (DOT Diagram)
The following diagram illustrates the logical retrosynthetic disconnection to commercially available precursors.
Figure 1: Retrosynthetic logic flow from the target amine back to the isoquinoline core.
Analytical Method Development
Developing a robust analytical method for this molecule is challenging due to the high pKa of the primary amine. Standard neutral pH gradients often result in poor peak shape.
HPLC-UV/MS Protocol
Objective: Achieve baseline resolution and symmetrical peak shape.
Column Selection: C18 columns with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Extend-C18) are preferred to withstand high pH. Alternatively, Charged Surface Hybrid (CSH) columns work well under acidic conditions.
Mobile Phase Strategy:
Option A (High pH): 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2] (Deprotonates the amine, improving shape).
Option B (Ion Pairing): 0.1% Trifluoroacetic Acid (TFA) / Acetonitrile. (Forms an ion pair, sharpening the peak, but may suppress MS signal).
Recommended Protocol (High pH - MS Compatible):
System: UHPLC coupled with Q-ToF or Triple Quad MS.
Column: C18 High pH stable (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate (pH adjusted to 9.5 with NH₄OH).
Technical Guide: A Predictive Analysis of the Metabolic Stability of (6-Methylisoquinolin-5-yl)methanamine
Abstract The metabolic stability of a drug candidate is a paramount determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1] This guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The metabolic stability of a drug candidate is a paramount determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1] This guide provides an in-depth predictive analysis of the metabolic fate of (6-Methylisoquinolin-5-yl)methanamine, a novel chemical entity featuring the privileged isoquinoline scaffold.[2] We will explore the theoretical underpinnings of its likely metabolic pathways, grounded in established principles of xenobiotic biotransformation, with a focus on Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) enzyme systems.[3][4] Furthermore, this document serves as a practical handbook for drug development professionals, detailing a robust, self-validating in vitro protocol using human liver microsomes (HLM) to empirically determine metabolic stability and identify metabolic hotspots.[5][6] By integrating computational predictions with proven experimental workflows, this guide aims to provide a comprehensive framework for advancing compounds like (6-Methylisoquinolin-5-yl)methanamine through the drug discovery pipeline.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the early phases of drug discovery, lead compounds are often selected based on their potency and selectivity for a biological target. However, a significant portion of drug candidates fail during later development stages due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7][8] Among these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—is a primary driver of clearance for the majority of small molecule drugs.[6]
A compound with high metabolic instability is rapidly cleared from the body, leading to a short duration of action and poor oral bioavailability, potentially rendering it therapeutically ineffective.[1] Conversely, a compound that is too stable may accumulate, increasing the risk of toxicity. Therefore, a central goal of lead optimization is to engineer a molecule with a balanced metabolic profile. Early assessment of metabolic stability, using both predictive in silico models and in vitro assays, is crucial for identifying potential metabolic liabilities and guiding medicinal chemistry efforts to mitigate them.[9][10] This iterative design-make-test-analyze cycle accelerates the identification of candidates with a higher probability of clinical success.[11]
Predicted Metabolic Fate of (6-Methylisoquinolin-5-yl)methanamine
The chemical structure of (6-Methylisoquinolin-5-yl)methanamine presents several potential sites for enzymatic attack. The isoquinoline core is a nitrogen-containing heterocycle, a common motif in pharmacologically active compounds, but also a known substrate for specific metabolic enzymes.[12][13]
Key Metabolizing Enzyme Families and Predicted "Hotspots"
Two primary enzyme superfamilies are predicted to be involved in the Phase I metabolism of this compound: Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs).
Cytochrome P450 (CYP) Enzymes: Located predominantly in liver microsomes, CYPs are responsible for the metabolism of approximately 60-80% of clinical drugs.[6][14] They catalyze a variety of oxidative reactions. For the target molecule, the following CYP-mediated reactions are predicted:
Aromatic Hydroxylation: The electron-rich benzene and pyridine rings of the isoquinoline scaffold are susceptible to hydroxylation. This is a common metabolic pathway for isoquinoline derivatives.[2]
Methyl Group Oxidation: The benzylic methyl group at the C6 position is a prime target for oxidation, proceeding sequentially from a primary alcohol (-CH₂OH) to an aldehyde (-CHO) and finally to a carboxylic acid (-COOH).[15]
Aminomethyl Oxidation: The primary amine can undergo oxidative deamination.
N-oxidation: The nitrogen atom within the isoquinoline ring can be oxidized to form an N-oxide, a known metabolic pathway for aromatic heterocycles.[16]
Aldehyde Oxidase (AO): AO is a cytosolic molybdo-flavoenzyme that has gained significant attention for its role in metabolizing N-heterocyclic compounds, particularly at electron-deficient carbon atoms adjacent to a ring nitrogen.[3][4][17] Medicinal chemists often introduce nitrogen atoms into rings to block CYP-mediated metabolism, but this can inadvertently increase susceptibility to AO.[4][18]
C1 Oxidation: For the isoquinoline ring system, AO typically catalyzes oxidation at the C1 position (the carbon adjacent to the ring nitrogen), forming a lactam metabolite (an isoquinolone).[19][20]
The interplay between CYP and AO metabolism is a critical consideration. A compound's susceptibility to each enzyme system will dictate its overall clearance rate and metabolite profile.
Predicted Metabolic Pathway Diagram
The following diagram illustrates the primary predicted Phase I metabolic pathways for (6-Methylisoquinolin-5-yl)methanamine.
Caption: Predicted Phase I metabolic pathways for (6-Methylisoquinolin-5-yl)methanamine.
In Vitro Assessment: Human Liver Microsomal Stability Assay
To move from prediction to empirical data, the Human Liver Microsome (HLM) stability assay is the industry-standard initial screen.[6] Microsomes are subcellular fractions of the liver containing high concentrations of Phase I enzymes, especially CYPs.[5][21] This assay measures the rate of disappearance of the parent compound over time to determine its intrinsic clearance.[22]
Causality Behind Experimental Design
The protocol described below is designed as a self-validating system. Every component and control has a specific purpose rooted in ensuring the trustworthiness of the data:
Pooled HLM: Using microsomes pooled from multiple donors (typically >10) averages out inter-individual variability in enzyme expression and activity, providing a more representative measure of clearance in the general population.[6]
NADPH Regenerating System: CYPs require NADPH as a cofactor to function.[6][21] As NADPH is consumed during the reaction, a regenerating system (e.g., G6P, G6PDH) is included to ensure its concentration is not rate-limiting, thus reflecting the true maximal activity of the enzymes.
Positive Controls: Including compounds with known metabolic fates (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) validates that the microsomal batch and experimental setup are performing as expected.[23]
Negative Control (Minus Cofactor): Incubating the compound with microsomes without the NADPH cofactor is critical.[6] Any disappearance of the parent compound in this condition points to non-enzymatic degradation (e.g., chemical instability in the buffer) or metabolism by enzymes not requiring NADPH. This ensures that the observed clearance is indeed NADPH-dependent, implicating CYPs.
Quenching with Cold Acetonitrile: The reaction is stopped by adding ice-cold acetonitrile.[5][21] This serves two purposes: it instantly denatures the enzymes, halting the reaction at a precise time point, and it precipitates the microsomal proteins, allowing for a clean supernatant to be collected for analysis.
LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for analysis due to its high sensitivity and specificity, allowing for accurate quantification of the parent compound even in a complex biological matrix.[21]
Detailed Experimental Protocol
Materials:
Pooled Human Liver Microsomes (20 mg/mL stock)
Potassium Phosphate Buffer (0.1 M, pH 7.4)
NADPH Regenerating System Solution (e.g., BD Gentest™ NADPH-A/B)
Test Compound Stock Solution (10 mM in DMSO)
Positive Control Stock Solutions (e.g., Verapamil, 10 mM in DMSO)
Ice-Cold Acetonitrile with Internal Standard (e.g., Tolbutamide)
96-well incubation plates and collection plates
Incubator/shaker (37°C)
Procedure:
Preparation of Reagents:
Thaw liver microsomes on ice. Prepare a 1 mg/mL working solution of microsomes in 0.1 M phosphate buffer. Keep on ice.
Prepare a 100 µM intermediate stock of the test compound by diluting the 10 mM stock in buffer.
Prepare the complete NADPH regenerating system according to the manufacturer's instructions.
Incubation Setup:
In a 96-well plate, add phosphate buffer.
Add the test compound intermediate stock to achieve a final pre-incubation concentration of 2 µM (this will be diluted to 1 µM upon reaction initiation).
For the "-NADPH" control wells, add buffer in place of the regenerating system.
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
Reaction Initiation:
Initiate the reaction by adding the NADPH regenerating system to all wells except the "-NADPH" controls. The final incubation volume is typically 200 µL, with a final microsomal protein concentration of 0.5 mg/mL and a test compound concentration of 1 µM.
Time Point Sampling:
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 50 µL) from the incubation plate to a collection plate containing a 3:1 volume ratio (150 µL) of ice-cold acetonitrile with internal standard. The T=0 sample is taken immediately after adding the cofactor.
Sample Processing:
Seal and vortex the collection plate to ensure complete protein precipitation.
Centrifuge the plate (e.g., at 4000 rpm for 15 minutes at 4°C) to pellet the precipitated protein.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis:
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
Plot the natural logarithm (ln) of the percent remaining parent compound versus time.
Determine the slope of the line (k) from the linear regression.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the formulas below.
Architectural Nuances in Medicinal Chemistry: A Comparative Analysis of Isoquinoline vs. Quinoline Methanamine Scaffolds
Executive Summary The rational design of small-molecule therapeutics relies heavily on the selection of privileged scaffolds. Among these, the benzopyridines—specifically quinoline and isoquinoline —have demonstrated pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the selection of privileged scaffolds. Among these, the benzopyridines—specifically quinoline and isoquinoline —have demonstrated profound utility across oncology, cardiovascular disease, and neuropharmacology[1]. When functionalized with a methanamine (-CH₂-NH₂) moiety, these scaffolds transform into highly versatile pharmacophores capable of precise target engagement, particularly within kinase active sites[2].
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical causality, structural biology, and synthetic methodologies that differentiate isoquinoline methanamine from quinoline methanamine. This document serves as a comprehensive resource for drug development professionals seeking to leverage these scaffolds in rational drug design and electrocatalysis.
Architectural & Electronic Divergence
At their core, quinoline and isoquinoline are structural isomers, differing solely in the position of the nitrogen atom within the fused 10π-electron benzopyridine system (Position 1 for quinoline; Position 2 for isoquinoline). This seemingly minor topological shift dictates significant differences in electron density distribution, steric hindrance, and ultimately, basicity.
The Causality of Basicity
Isoquinoline (pKₐ ~5.46) is inherently more basic than quinoline (pKₐ ~4.94)[3]. In quinoline, the nitrogen atom is adjacent to the fused benzene ring. The steric bulk of the adjacent ring restricts the optimal solvation of the protonated conjugate acid. Conversely, the nitrogen at position 2 in isoquinoline is further removed from this steric perturbance, allowing water molecules to stabilize the cationic form more effectively. When a methanamine group is introduced, the molecule gains a secondary, highly basic primary amine (pKₐ ~9.5), creating a dual-pKₐ system that is heavily protonated at physiological pH (7.4).
Figure 1: Logical flow of factors determining the basicity disparity between the two scaffolds.
Quantitative Data Summary
Property
Quinoline Core
Isoquinoline Core
Methanamine Derivative (General)
Nitrogen Position
1
2
1/2 (Core) + Sidechain
Core pKₐ (approx.)
4.94
5.46
Core: ~5.0–5.5, Amine: ~9.0–10.0
Solvation Penalty
Higher (Steric clash)
Lower (Exposed N)
Amine is fully solvent-exposed
H-Bond Acceptors
1
1
2 (Core N + Amine N)
H-Bond Donors
0
0
2 (from -NH₂ sidechain)
The Methanamine Pharmacophore: Target Engagement Dynamics
The addition of the methanamine group is a deliberate structural maneuver. In physiological environments, the primary amine is protonated (-CH₂-NH₃⁺), transforming it into a potent hydrogen bond donor and a salt-bridge former.
Case Study: Kinase Inhibition (ROCK1/2 & GRK2)
In the development of Rho-associated coiled-coil kinase (ROCK) and G protein-coupled receptor kinase 2 (GRK2) inhibitors, the methanamine scaffold is critical[2][4].
Hinge Binding: The unprotonated nitrogen of the quinoline/isoquinoline core acts as a hydrogen bond acceptor, interacting with the backbone amide (e.g., Met156 in ROCK1) in the kinase hinge region.
Acidic Pocket Engagement: The protonated methanamine extends out of the hinge region to form a highly stable salt bridge with conserved acidic residues (e.g., Asp216 in ROCK1 or Asp335 in GRK2)[2].
Figure 2: Pharmacophore binding model of methanamine scaffolds in kinase active sites.
The synthesis of these scaffolds traditionally relied on the Reissert reaction, which utilizes highly toxic stoichiometric cyanide[5]. Modern approaches favor Palladium-catalyzed cyanation followed by selective reduction, ensuring high atom economy and safety[6][7].
Figure 3: Standard synthetic workflow for generating quinoline/isoquinoline methanamines.
Protocol 1: Synthesis of (6-Chloroquinolin-2-yl)methanamine
Causality: We utilize Raney Nickel rather than Palladium on Carbon (Pd/C) for the reduction step to prevent the unwanted hydrodehalogenation of the chlorine atom at position 6[7].
Cyanation: Dissolve 2-bromo-6-chloroquinoline (1.0 eq) and Zn(CN)₂ (0.6 eq) in anhydrous DMF. Add Pd(PPh₃)₄ (0.05 eq) under argon. Heat to 100°C for 4 hours. Extract with EtOAc and wash with brine to yield 6-chloroquinoline-2-carbonitrile.
Reduction: Dissolve the intermediate in methanolic ammonia (to suppress secondary amine formation). Add a catalytic amount of Raney Nickel. Stir under an H₂ atmosphere (1 atm) at room temperature for 12 hours.
Purification: Filter through Celite to remove the catalyst. Concentrate and purify via C18 reverse-phase HPLC (Water/MeCN gradient with 0.1% TFA).
Self-Validation System: Analyze the product via ¹H NMR. The validation is successful if the nitrile carbon signal disappears and a distinct singlet appears at ~4.0 ppm, corresponding to the two protons of the newly formed -CH₂- bridge. LC-MS must show the [M+H]⁺ peak matching the exact calculated mass.
Protocol 2: pKₐ Determination via Potentiometric Titration
To accurately model pharmacokinetics, the exact pKₐ of both the core nitrogen and the methanamine group must be determined[8].
Preparation: Dissolve 2.0 mmol of the methanamine derivative in 50 mL of degassed, deionized water (using co-solvents like 10% DMSO if solubility is poor).
Acidification: Lower the pH to ~2.0 using standardized 0.1 M HCl. Causality: This ensures both the primary amine and the benzopyridine nitrogen are fully protonated prior to titration.
Titration: Using an automated titrator, add standardized 0.1 M NaOH in 0.05 mL increments under continuous stirring and a nitrogen blanket (to prevent CO₂ absorption).
Data Analysis: Plot pH vs. Volume of NaOH.
Self-Validation System: Calculate the first derivative (dpH/dV) of the titration curve. A valid assay will yield exactly two sharp peaks corresponding to the two equivalence points (pKₐ₁ for the core, pKₐ₂ for the amine). If only one peak is observed, the compound has likely precipitated, requiring a higher co-solvent ratio.
Protocol 3: In Vitro Kinase Inhibition Assay (ROCK1/2)
Reagent Assembly: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Incubation: Mix recombinant ROCK1 enzyme (1 ng/well) with the methanamine inhibitor (serial dilutions from 10 µM to 0.1 nM) in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add 10 µM ATP and 1 µM of the long S6 kinase substrate peptide. Incubate for 60 minutes.
Detection: Add Kinase-Glo® reagent (luminescence-based ATP detection). Causality: The luminescence signal is directly proportional to the amount of unreacted ATP, providing an inverse readout of kinase activity without the need for radioactive ³²P-ATP.
Self-Validation System: Calculate the Z'-factor for the assay plate using positive (no inhibitor) and negative (no enzyme) controls. The assay is only valid if Z' > 0.5. Furthermore, a reference inhibitor (e.g., Fasudil) must be run in parallel; its IC₅₀ must fall within 0.5 log units of its established literature value (~330 nM).
Beyond Pharma: Electrocatalysis Applications
While predominantly known in medicinal chemistry, isoquinoline methanamine scaffolds are making groundbreaking strides in renewable energy. Specifically, they are utilized as noninnocent pentadentate ligands (e.g., DPA-1-MPI and DPA-3-MPI) for Cobalt-catalyzed Hydrogen Evolution Reactions (HER)[9].
In these systems, the isoquinoline group acts as an intramolecular proton relay. The slight structural difference between the 1-methanamine and 3-methanamine derivatives causes drastic shifts in the Co(II)/Co(I) redox couples. The basicity of the isoquinoline nitrogen allows it to shuttle protons directly to the cobalt-hydride intermediate, significantly lowering the electrochemical overpotential and increasing catalytic turnover in aqueous solutions[9].
References
Source: Bentham Science Publishers (Current Topics in Medicinal Chemistry)
Dissociation constants pKa of isoquinoline bases
Source: ResearchGate
URL
Scalable Synthesis of (6-Methylisoquinolin-5-yl)methanamine: A Multi-Step Protocol for Pharmaceutical Intermediate Production
An Application Note for Drug Development Professionals Abstract (6-Methylisoquinolin-5-yl)methanamine is a valuable bifunctional building block for the development of novel therapeutics, leveraging the privileged isoquin...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
(6-Methylisoquinolin-5-yl)methanamine is a valuable bifunctional building block for the development of novel therapeutics, leveraging the privileged isoquinoline scaffold. The industrial demand for such intermediates necessitates a synthetic route that is not only high-yielding but also robust, scalable, and economically viable. This document details a comprehensive, four-step synthesis protocol designed for scalability. The sequence begins with a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, followed by catalytic dehydrogenation. The critical C5-functionalization is achieved via a reliable nitration, reduction, and Sandmeyer cyanation sequence. The synthesis culminates in the catalytic hydrogenation of the resulting nitrile to afford the target primary amine. Each step has been optimized for large-scale production, with detailed explanations of procedural choices, safety considerations, and purification strategies.
Introduction
The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic pharmaceuticals with diverse biological activities.[1] The ability to strategically functionalize this scaffold is paramount in drug discovery and development. (6-Methylisoquinolin-5-yl)methanamine, in particular, offers two key points for molecular elaboration: the isoquinoline nitrogen and the primary aminomethyl group. This structure is an ideal starting point for constructing complex molecules, including enzyme inhibitors and receptor modulators.
To facilitate its use in drug development programs, a reproducible and scalable synthesis is essential. This application note provides a field-proven, in-depth technical guide for its production, moving from readily available starting materials to the final, high-purity product. The presented route eschews costly chromatographic purifications where possible, favoring scalable techniques like crystallization and distillation.
Overall Synthetic Strategy
The synthesis is designed as a linear, four-step sequence. The strategy focuses on building the 6-methylisoquinoline core first, followed by regioselective installation of the aminomethyl precursor at the C5 position, and finally, reduction to the target molecule.
Caption: Overall workflow for the synthesis of (6-Methylisoquinolin-5-yl)methanamine.
Part 1: Synthesis of 6-Methylisoquinoline Core
Step 1: Bischler-Napieralski Cyclization to form 6-Methyl-3,4-dihydroisoquinoline
Principle and Rationale:
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[2][3] Phosphorus oxychloride (POCl₃) serves as both a Lewis acid to activate the amide carbonyl and a dehydrating agent.[4] The presence of the electron-donating methyl group on the aromatic ring of the N-(4-methylphenethyl)formamide substrate facilitates the key electrophilic aromatic substitution step, ensuring high efficiency and yield.[1][5] Toluene is selected as the solvent for its ability to withstand the reflux temperatures required for the reaction.
Experimental Protocol:
Reagent Preparation: To a dry, inerted, jacketed reactor, charge N-(4-methylphenethyl)formamide (1.0 equiv) and anhydrous toluene (5 L/kg of amide). Begin vigorous agitation.
Reagent Addition: Cool the solution to 0-5 °C using a circulating chiller. Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
Cyclization Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor reaction completion by TLC or HPLC.
Work-up and Isolation:
Cool the reactor to 20-25 °C and slowly quench the reaction mixture by transferring it to a separate vessel containing crushed ice and water (10 L/kg of amide).
Adjust the pH of the aqueous layer to >12 using a 50% (w/w) NaOH solution, keeping the temperature below 25 °C.
Separate the organic layer and extract the aqueous layer twice with toluene.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 6-Methyl-3,4-dihydroisoquinoline as an oil, which can be used directly in the next step.
Step 2: Dehydrogenation to 6-Methylisoquinoline
Principle and Rationale:
Catalytic dehydrogenation is a clean and efficient method for aromatizing the dihydroisoquinoline ring.[6] Palladium on carbon (10% Pd/C) is a highly effective catalyst for this transformation. A high-boiling, inert solvent like xylene is used to achieve the necessary temperatures for the reaction to proceed efficiently. The hydrogen gas generated is safely vented.
Experimental Protocol:
Reactor Setup: Charge the crude 6-Methyl-3,4-dihydroisoquinoline (1.0 equiv) from the previous step into a suitable reactor equipped with a reflux condenser and a gas outlet. Add xylene (8 L/kg) as the solvent.
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.05 equiv by weight).
Aromatization: Heat the mixture to reflux (approx. 140 °C) and maintain for 6-8 hours. The reaction progress can be monitored by observing the cessation of hydrogen evolution and confirmed by HPLC.
Purification:
Cool the reaction mixture to 60-70 °C and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with hot xylene.
Combine the filtrates and concentrate under reduced pressure to remove the xylene.
The resulting crude 6-Methylisoquinoline can be purified by vacuum distillation to yield a crystalline solid upon cooling.[7]
Step
Key Reagents
Solvent
Temp. (°C)
Time (h)
Typical Yield (%)
1
N-(4-Methylphenethyl)formamide, POCl₃
Toluene
0 → 110
4-6
~90 (crude)
2
10% Pd/C
Xylene
140
6-8
~85
Part 2: Regioselective Functionalization at C5
Step 3: Synthesis of 6-Methylisoquinoline-5-carbonitrile
This critical functionalization is achieved through a three-stage process: nitration, reduction, and a Sandmeyer reaction.
3a. Nitration of 6-Methylisoquinoline
Reaction Setup: To a reactor, add concentrated sulfuric acid (H₂SO₄) and cool to -5 to 0 °C.
Addition: Slowly add 6-Methylisoquinoline (1.0 equiv) while maintaining the low temperature.
Nitration: Add potassium nitrate (KNO₃, 1.1 equiv) portion-wise, ensuring the temperature does not rise above 5 °C. Stir for 2-3 hours.
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify with aqueous ammonia to pH 8-9. The precipitated solid, a mixture of 5-nitro and 8-nitro isomers, is filtered, washed with water, and dried. The desired 5-nitro-6-methylisoquinoline is separated from the isomeric mixture by fractional crystallization from ethanol.
3b. Reduction to 5-Amino-6-methylisoquinoline
Hydrogenation: In a hydrogenation vessel, suspend 5-Nitro-6-methylisoquinoline (1.0 equiv) and 10% Pd/C (0.03 equiv by weight) in methanol.
Reaction: Pressurize the vessel with hydrogen gas (50-60 psi) and agitate at room temperature until hydrogen uptake ceases (4-6 hours).
Isolation: Filter the catalyst through celite and concentrate the filtrate under reduced pressure to obtain 5-Amino-6-methylisoquinoline, which is used directly.
3c. Sandmeyer CyanationPrinciple and Rationale: The Sandmeyer reaction is a classic, high-fidelity transformation to convert an aromatic amine into a nitrile via a diazonium salt intermediate.[8][9] Copper(I) cyanide is the essential catalyst for displacing the diazonium group with a cyanide nucleophile.[10] Strict temperature control below 5 °C during diazotization is critical to prevent decomposition of the unstable diazonium salt.
Experimental Protocol:
Diazotization:
Suspend 5-Amino-6-methylisoquinoline (1.0 equiv) in a mixture of water and concentrated HCl at 0 °C.
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, keeping the temperature between 0-5 °C. Stir for 30 minutes after addition.
Cyanation:
In a separate reactor, prepare a solution of copper(I) cyanide (CuCN, 1.3 equiv) and sodium cyanide (NaCN, 1.3 equiv) in water.
Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing for controlled evolution of nitrogen gas.
After the addition, warm the mixture to 50-60 °C for 1 hour to ensure complete reaction.
Work-up and Purification:
Cool the mixture and neutralize with sodium carbonate.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under vacuum.
The crude 6-Methylisoquinoline-5-carbonitrile can be purified by recrystallization from an ethanol/water mixture to yield a pure crystalline solid.
Part 3: Final Reduction to Target Amine
Step 4: Catalytic Hydrogenation of 6-Methylisoquinoline-5-carbonitrile
Principle and Rationale:
The final step involves the reduction of the aromatic nitrile to the primary benzylamine. Catalytic hydrogenation is the preferred scalable method.[11] Raney Nickel is a cost-effective and highly active catalyst for this transformation. The reaction is performed in a methanolic ammonia solution; ammonia is crucial for suppressing the formation of secondary and tertiary amine by-products by reacting with the intermediate imine faster than the product amine does.[12]
Experimental Protocol:
Reactor Charging: Charge a high-pressure hydrogenation reactor with 6-Methylisoquinoline-5-carbonitrile (1.0 equiv), a 7N solution of ammonia in methanol, and a slurry of activated Raney Nickel catalyst (approx. 10% w/w).
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 100-150 psi.
Reaction: Heat the mixture to 40-50 °C and agitate vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 8-12 hours.
Work-up and Final Purification:
Cool the reactor to room temperature and carefully vent the excess hydrogen.
Filter the catalyst under an inert atmosphere (Raney Ni is pyrophoric). Wash the catalyst with methanol.
Concentrate the combined filtrate under reduced pressure to remove the solvent.
The resulting crude oil is dissolved in diethyl ether and treated with ethereal HCl to precipitate the hydrochloride salt of the product.
The (6-Methylisoquinolin-5-yl)methanamine hydrochloride salt is collected by filtration, washed with cold ether, and dried under vacuum to yield the final product with high purity.
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-70. [Link]
Reddy, K. S., et al. (2015). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry, 80(15), 7727-33. [Link]
Nandha, B., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 42(8), 1104-9. [Link]
Name Reactions in Organic Synthesis. Pictet-Spengler Isoquinoline Synthesis. [Link]
Aaltodoc. The Pictet-Spengler reaction: with focus on isoquinoline synthesis. [Link]
ResearchGate. Schematic pathway for the reduction of nitriles to amines. [Link]
Irie, M., et al. (2003). Catalytic Hydrogenation of 8-Acyloxy-1-Cyanoisoquinoline and Synthesis of 9-Methoxy-9-Deethoxy-Cribrostatin 6. Chemical and Pharmaceutical Bulletin, 51(10), 1145-1150. [Link]
DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
Organic Chemistry Portal. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]
Science of Synthesis. Product Class 5: Isoquinolines. [Link]
Ohkuma, T., et al. (2018). Ruthenium-Catalyzed Chemo- and Enantioselective Hydrogenation of Isoquinoline Carbocycles. The Journal of Organic Chemistry, 83(7), 3662-3682. [Link]
Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3171. [Link]
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
Precision Reagents and Protocols for the Synthesis of (6-Methylisoquinolin-5-yl)methanamine
Strategic Overview & Application Scope (6-Methylisoquinolin-5-yl)methanamine is a highly specialized bicyclic heterocycle serving as a critical pharmacophore in the development of Rho-associated protein kinase (ROCK) inh...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Application Scope
(6-Methylisoquinolin-5-yl)methanamine is a highly specialized bicyclic heterocycle serving as a critical pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase antagonists. The 5,6-disubstitution pattern on the isoquinoline ring creates a unique steric and electronic environment, often utilized to induce conformational selectivity in drug-target binding pockets.
This application note details a robust, modular synthetic pathway designed for medicinal chemistry and process development teams. Unlike general isoquinoline synthesis, this protocol addresses the specific challenge of functionalizing the sterically crowded C5 position in the presence of a C6-methyl group.
Key Synthetic Challenges
Regiocontrol: Direct functionalization of the isoquinoline core often yields mixtures of C5 and C8 isomers. The C6-methyl group provides steric bulk that can hinder C5 attack, requiring optimized catalytic systems.
Chemomoselectivity: Reducing the nitrile intermediate to a primary amine without over-reduction of the isoquinoline heterocyclic ring requires precise hydride donor selection.
Retrosynthetic Analysis & Workflow
The most reliable route to (6-Methylisoquinolin-5-yl)methanamine utilizes a Cyanation-Reduction sequence starting from the halogenated precursor.
Reaction Pathway Visualization
Figure 1: Step-wise synthetic workflow from the parent heterocycle to the target methanamine.
Critical Reagents & Materials Table
The following reagents are selected for their high purity and proven performance in isoquinoline functionalization.
Reagent Class
Chemical Name
Role
Grade/Spec
Precursor
5-Bromo-6-methylisoquinoline
Starting Material
>98% HPLC (CAS: 1146298-61-4)
Cyanation Source
Zinc Cyanide (Zn(CN)₂)
Cyanating Agent
Reagent Plus, 98%
Catalyst
Pd(dppf)Cl₂ · CH₂Cl₂
Cross-coupling Catalyst
>99% (Trace Metals Basis)
Ligand/Additive
Zinc Dust (Activated)
Catalyst Turnover
<10 micron, >98%
Reducing Agent
Lithium Aluminum Hydride (LAH)
Nitrile Reduction
1.0 M or 2.0 M in THF
Solvent
DMF (Anhydrous)
Cyanation Solvent
Water <50 ppm
Quench
Rochelle Salt (NaKC₄H₄O₆)
Workup
Saturated Aqueous Soln.
Detailed Experimental Protocols
Phase 1: Preparation of 6-Methylisoquinoline-5-carbonitrile
Objective: Convert the bromo-intermediate to the nitrile using a Palladium-catalyzed Rosenmund-von Braun reaction. This method avoids the harsh conditions of traditional copper-mediated cyanation.
Rationale: The bulky 6-methyl group sterically hinders the C5 position. Using the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) increases the bite angle and stability of the Pd-complex, facilitating oxidative addition into the hindered Aryl-Br bond.
Protocol:
Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar. Purge with Argon for 15 minutes.
Note: Zinc dust reduces Pd(II) to the active Pd(0) species and scavenges adventitious oxygen.
Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv, 0.25 mmol, 204 mg) to the solids.
Solvation: Add anhydrous DMF (20 mL) via syringe.
Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The starting bromide (Rt ~ X min) should disappear, replaced by the nitrile (Rt ~ Y min, M+H = 169.2).
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove zinc salts. Wash the filtrate with 5% LiCl solution (3 x 30 mL) to remove DMF, followed by brine.
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Expected Yield: 85-92% as a pale yellow solid.
Phase 2: Reduction to (6-Methylisoquinolin-5-yl)methanamine
Objective: Selectively reduce the nitrile to the primary amine without reducing the isoquinoline ring (e.g., to tetrahydroisoquinoline).
Rationale: While catalytic hydrogenation (Raney Ni) is viable, it carries a risk of ring reduction. Lithium Aluminum Hydride (LAH) at controlled temperatures is highly selective for the nitrile in heteroaromatic systems.
Protocol:
Setup: Oven-dry a 2-neck round-bottom flask. Equip with a reflux condenser and N₂ inlet.
Reagent Prep: Charge the flask with LAH (2.0 equiv, 1.0 M in THF). Cool to 0°C in an ice bath.
Addition: Dissolve 6-Methylisoquinoline-5-carbonitrile (1.0 equiv) in anhydrous THF (10 mL/g substrate). Add this solution dropwise to the LAH suspension over 20 minutes.
Reaction: Remove ice bath and stir at Room Temperature for 1 hour. If conversion is incomplete, warm to 40°C for 30 minutes.
Quench (Fieser Method): Cool to 0°C. Carefully add:
Water (1 mL per gram of LAH)
15% NaOH (1 mL per gram of LAH)
Water (3 mL per gram of LAH)
Isolation: Stir until a granular white precipitate forms. Filter through Celite. Rinse the cake with THF.
Final Processing: Concentrate the filtrate. The free base amine may be unstable; convert to the hydrochloride salt immediately by treating with 4M HCl in Dioxane.
Target Structure Verification: ¹H NMR should show a singlet (2H) at ~4.2 ppm corresponding to the benzylic -CH₂-NH₂ protons.
Quality Control & Characterization Standards
Ensure the final product meets these specifications before use in biological assays.
Test
Method
Acceptance Criteria
Identity
¹H NMR (400 MHz, DMSO-d₆)
Diagnostic -CH₂- peak at δ 4.1-4.3 ppm; Integration matches structure.
Purity
HPLC (C18, 0.1% TFA)
>95% Area Under Curve (AUC)
Mass Spec
LC-MS (ESI+)
[M+H]⁺ = 173.23 m/z
Residual Solvent
GC-Headspace
DMF < 880 ppm, THF < 720 ppm
Safety & Handling
Cyanide Hazard: Step 2 generates cyanide species. All manipulations must occur in a well-ventilated fume hood. Keep a cyanide antidote kit available. Bleach all aqueous waste from Step 2 to oxidize residual cyanide before disposal.
Pyrophoric Hazard: LAH is pyrophoric. Use anhydrous solvents and inert atmosphere. Quench excess hydride slowly and carefully.
References
Isoquinoline Bromination Strategy:
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[2][3] Organic Syntheses, 81, 98.
[Link]
Palladium-Catalyzed Cyanation (General Protocol):
Maligres, P. E., et al. (2002). A Highly Active System for the Palladium-Catalyzed Cyanation of Aryl Halides. Tetrahedron Letters, 43(38), 6665-6667.
[Link]
Nitrile Reduction Selectivity:
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244.
[Link]
Step-by-step reductive amination to form (6-Methylisoquinolin-5-yl)methanamine
Abstract This application note details a robust protocol for the synthesis of (6-methylisoquinolin-5-yl)methanamine from 6-methylisoquinoline-5-carbaldehyde. While standard reductive amination conditions often suffer fro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust protocol for the synthesis of (6-methylisoquinolin-5-yl)methanamine from 6-methylisoquinoline-5-carbaldehyde. While standard reductive amination conditions often suffer from low conversion due to the steric hindrance imposed by the peri-methyl group at the C6 position, this guide prioritizes a Titanium(IV) Isopropoxide-mediated approach. This method ensures complete imine formation prior to reduction, suppressing alcohol byproducts and dimerization.
Introduction & Retrosynthetic Analysis
The target molecule, (6-methylisoquinolin-5-yl)methanamine , is a critical pharmacophore in kinase inhibitor development (e.g., ROCK/PKA inhibitors). The synthesis hinges on the successful conversion of the C5-formyl group to a primary amine.
The Challenge: Steric & Electronic Factors
Steric Hindrance: The C6-methyl group exerts significant steric pressure on the C5-aldehyde. Standard nucleophilic attack by ammonia is reversible and unfavorable.
Regioselectivity: Incomplete imine formation often leads to direct reduction of the aldehyde to the alcohol (6-methylisoquinolin-5-yl)methanol upon addition of the reducing agent.
Dimerization: Primary amines formed in situ can react with remaining aldehyde to form secondary amine dimers (
), a common impurity in standard reductive aminations.
Lewis Acid: Activates the hindered carbonyl oxygen.
Water Scavenger: Shifts the equilibrium toward the imine/hemiaminal species by sequestering water produced during condensation.
Experimental Design Strategy
We compare two methods. Method A is the standard "Borch" condition, suitable for unhindered substrates. Method B is the recommended "High-Performance" protocol for this specific hindered scaffold.
Reagent Stoichiometry Table
Reagent
Method A (Standard)
Method B (Recommended)
Role
Precursor
6-methylisoquinoline-5-carbaldehyde (1.0 eq)
1.0 eq
Substrate
Amine Source
Ammonium Acetate (10.0 eq)
Ammonia (7M in MeOH) (5-10 eq)
Nitrogen Source
Additive
Molecular Sieves (3Å)
Titanium(IV) Isopropoxide (2.0 eq)
Dehydrating Agent / Lewis Acid
Reductant
(1.5 eq)
(1.5 eq)
Hydride Source
Solvent
Methanol (Dry)
Ethanol or Methanol (Dry)
Medium
Temp
Reaction Temp
Detailed Protocol: Method B (Titanium-Mediated)
Safety Note:
is moisture-sensitive. evolves hydrogen gas. Perform all steps in a fume hood.
Step 1: Imine Formation (The Critical Step)
Equip a flame-dried 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.
Charge the flask with 6-methylisoquinoline-5-carbaldehyde (1.85 g, 10.0 mmol).
Add anhydrous Methanol (20 mL).
Add Titanium(IV) isopropoxide (5.9 mL, 20.0 mmol) via syringe. The solution may turn slightly yellow/orange.
Add Ammonia in Methanol (7N) (7.1 mL, ~50 mmol).
Note: If 7N
is unavailable, use (20 mmol) + (20 mmol) in Ethanol.
Seal and Stir: Cap the flask tightly (to prevent ammonia loss) and stir at room temperature for 6–8 hours .
Checkpoint: Monitor by TLC (DCM/MeOH 9:1). The aldehyde spot (
) should disappear. A lower running imine spot may not be stable on silica; rely on the disappearance of SM.
Step 2: Reduction
Cool the reaction mixture to
(ice bath).
Add Sodium Borohydride (
) (0.57 g, 15.0 mmol) portion-wise over 10 minutes.
Caution: Gas evolution (
) will occur.
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours .
Step 3: Workup & Purification (Crucial for Isoquinolines)
Quench: Pour the reaction mixture into 2M Ammonium Hydroxide (
) (30 mL).
Why: This hydrolyzes the Titanium complex. A heavy white precipitate (
) will form.
Filtration: Dilute with Dichloromethane (DCM, 50 mL) and filter through a Celite pad to remove titanium salts. Wash the pad thoroughly with DCM.
Extraction:
Transfer filtrate to a separatory funnel.
Separate phases.[2][3] Extract the aqueous layer 2x with DCM/Isopropanol (3:1 mixture). Note: Isoquinolines are polar; the isopropanol helps extraction efficiency.
Acid-Base Purification (Self-Validating Step):
Extract the combined organic layers with 1M HCl (3 x 30 mL). The product (amine) moves to the aqueous phase; non-basic impurities (alcohols) stay in organics.
Basify the combined aqueous acidic extracts to pH > 12 using 6M NaOH (dropwise, with cooling).
Extract the cloudy basic aqueous phase with DCM (3 x 50 mL).
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Expected Yield: 75–85% as a pale yellow oil or solid.
Reaction Mechanism & Logic
The following diagram illustrates the mechanistic advantage of the Titanium additive.
Caption: Figure 1.[4] Mechanism of Ti(IV)-mediated reductive amination. Ti(OiPr)4 coordinates the aldehyde, facilitating ammonia attack and preventing water-induced hydrolysis of the imine.
Analytical Validation
To ensure the protocol was successful, verify against these parameters:
1H NMR (400 MHz, CDCl3):
Distinctive Signal: Look for the benzylic methylene protons (
) as a singlet around δ 4.2–4.4 ppm .
Aromatic Region: Isoquinoline protons (H1, H3, H4, H7, H8) typically span δ 7.5–9.2 ppm . H1 is usually the most deshielded (~9.2 ppm).
Methyl Group: Singlet at δ 2.6–2.7 ppm .
LC-MS:
Target Mass:
.
Check for dimer impurity (
) or alcohol impurity (, usually elutes earlier on C18).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield / Alcohol Byproduct
Incomplete imine formation before adding .
Increase Step 1 time to 12h. Ensure is fresh (liquid, not solid/gel).
Secondary Amine (Dimer)
Ratio of Amine:Aldehyde is too low.
Ensure Ammonia is in large excess (>5 eq).
Emulsion during Workup
Titanium salts not fully precipitated.
Use more during quench. Allow to stir for 30 mins before filtering.
Workflow Visualization
Caption: Figure 2. Operational workflow for the synthesis of (6-methylisoquinolin-5-yl)methanamine.
References
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[5][6] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471. Link
Abdel-Magid, A. F., & Carson, K. G. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Application Note: A Guide to the Design and Evaluation of Novel ROCK Inhibitors Incorporating (6-Methylisoquinolin-5-yl)methanamine
Introduction: The Rationale for Targeting ROCK with Substituted Isoquinolines The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are critical regulators of cellular processes such as cytoskeletal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Targeting ROCK with Substituted Isoquinolines
The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are critical regulators of cellular processes such as cytoskeletal organization, cell adhesion, motility, and contraction.[1] Dysregulation of the Rho/ROCK signaling pathway is implicated in a multitude of pathological conditions, including cardiovascular diseases, cancer metastasis, neurological disorders, and glaucoma.[2][3] This has established the ROCK kinases as compelling therapeutic targets for small molecule inhibition.
The isoquinoline scaffold has proven to be a "privileged" structure in kinase inhibitor design.[4] Its nitrogen-containing heterocyclic ring system effectively mimics the adenine ring of ATP, enabling it to form crucial hydrogen bonds within the hinge region of the kinase ATP-binding pocket.[5] Fasudil, a first-generation ROCK inhibitor, is based on the isoquinoline-5-sulfonamide scaffold and is clinically approved for the treatment of cerebral vasospasm.[6] However, the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an area of intense research.
This application note details a strategic approach for incorporating the novel building block, (6-Methylisoquinolin-5-yl)methanamine , into potential ROCK inhibitors. We will explore the scientific rationale for this specific substitution pattern, provide detailed protocols for its synthesis and incorporation, and outline a comprehensive workflow for the biological evaluation of the resulting compounds. The methyl group at the C6 position and the methanamine at the C5 position are hypothesized to provide additional points of interaction within the ROCK active site, potentially enhancing potency and selectivity against other kinases. Studies on 6-substituted isoquinolin-1-amine derivatives have demonstrated their potential as ROCK-I inhibitors, supporting the exploration of this substitution pattern.[1][7]
Signaling Pathway and Experimental Workflow
A fundamental understanding of the ROCK signaling pathway is essential for designing and interpreting experiments. The following diagram illustrates the canonical Rho/ROCK pathway and its downstream effects.
Figure 1: The Rho/ROCK signaling cascade.
The experimental strategy for developing and validating these novel inhibitors follows a multi-step process, from chemical synthesis to in vivo evaluation.
Figure 2: A general experimental workflow for inhibitor development.
Part 1: Synthesis and Purification
A robust synthetic strategy is paramount. The following protocols outline a plausible route for the synthesis of the key (6-Methylisoquinolin-5-yl)methanamine building block and its subsequent incorporation into a generic inhibitor scaffold via amide coupling.
Protocol 1: Plausible Synthesis of (6-Methylisoquinolin-5-yl)methanamine
This protocol is a hypothetical route based on established isoquinoline synthesis methodologies.
Step 1: Synthesis of 6-Methylisoquinoline-5-carbonitrile.
Starting from a suitable precursor such as a substituted benzaldehyde and an aminoacetaldehyde acetal, construct the 6-methylisoquinoline core using a method like the Pomeranz-Fritsch reaction.
Introduce a cyano group at the 5-position via a Sandmeyer reaction on a 5-amino-6-methylisoquinoline intermediate or through palladium-catalyzed cyanation of a 5-halo-6-methylisoquinoline.
Step 2: Reduction of the Nitrile to the Primary Amine.
In a round-bottom flask, dissolve 6-Methylisoquinoline-5-carbonitrile (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
Under an inert atmosphere (e.g., argon or nitrogen), carefully add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
Filter the resulting solids and wash with THF or ethyl acetate.
Concentrate the filtrate under reduced pressure to yield crude (6-Methylisoquinolin-5-yl)methanamine.
Protocol 2: Incorporation via Amide Coupling
This protocol describes the coupling of the synthesized amine to a generic carboxylic acid-containing scaffold, a common strategy in drug discovery.[2][8]
Activation of the Carboxylic Acid Scaffold:
Dissolve the carboxylic acid scaffold (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
Add a coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
Amine Coupling:
To the pre-activated mixture, add a solution of (6-Methylisoquinolin-5-yl)methanamine (1.2 eq) in the same solvent.
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the final inhibitor.[9]
Part 2: Biochemical Evaluation
Once the novel inhibitor is synthesized and purified, its biological activity must be rigorously characterized.
Protocol 3: In Vitro ROCK Kinase Inhibition Assay
This protocol utilizes an Enzyme-Linked Immunosorbent Assay (ELISA) format to measure the phosphorylation of a key ROCK substrate, Myosin Phosphatase Target subunit 1 (MYPT1).[9][10]
Plate Preparation:
Use a 96-well microtiter plate pre-coated with recombinant MYPT1.
Kinase Reaction:
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.02 mg/mL BSA.
Add serial dilutions of the synthesized inhibitor (e.g., from 100 µM to 1 nM) to the wells.
Add recombinant active ROCK1 or ROCK2 enzyme to each well (except for the negative control).
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
Incubate the plate at 30°C for 60 minutes.
Detection:
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
Add a primary antibody that specifically detects phosphorylated MYPT1 (at Thr696/Thr853).
Incubate for 1 hour at room temperature.
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
Incubate for 1 hour at room temperature.
Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Compound
Scaffold
ROCK1 IC₅₀ (nM)
ROCK2 IC₅₀ (nM)
Fasudil (Reference)
Isoquinoline-5-sulfonamide
1900
450
H-1152P (Reference)
4-Methylisoquinoline
1.6
1.9
Hypothetical Inhibitor 1
(6-Methylisoquinolin-5-yl)methanamide
(Experimental Data)
(Experimental Data)
Part 3: Cell-Based Evaluation
Demonstrating the inhibitor's activity in a cellular context is a crucial next step.
Protocol 4: Cellular Target Engagement via Western Blot
This protocol assesses the inhibitor's ability to suppress the phosphorylation of downstream ROCK targets in cells.
Cell Culture and Treatment:
Culture a suitable cell line (e.g., MDA-MB-231 human breast cancer cells) in appropriate media.
Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1-4 hours).
Lysate Preparation:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MLC2 (Ser19) or total MLC2, and a loading control (e.g., GAPDH).
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities to determine the relative levels of phosphorylated MLC2.
Protocol 5: Cell Migration "Scratch" Assay
This assay provides a qualitative and quantitative measure of the inhibitor's effect on cell migration.[8][11]
Cell Seeding:
Seed cells in a 6-well plate and grow them to a confluent monolayer.
Creating the "Scratch":
Use a sterile pipette tip to create a linear "scratch" or gap in the cell monolayer.
Wash the cells with PBS to remove dislodged cells.
Inhibitor Treatment and Imaging:
Add fresh media containing different concentrations of the inhibitor or vehicle control.
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours) using a microscope.
Data Analysis:
Measure the width of the scratch at different points for each time point and treatment condition.
Calculate the percentage of wound closure to quantify the effect of the inhibitor on cell migration.
Assay
Endpoint
Expected Outcome with ROCK Inhibition
Western Blot
p-MLC2 Levels
Dose-dependent decrease in phosphorylation
Scratch Assay
Wound Closure Rate
Inhibition of cell migration into the scratch area
MTT Assay
Cell Viability
Minimal impact at concentrations effective for ROCK inhibition
Conclusion and Future Directions
The incorporation of the (6-Methylisoquinolin-5-yl)methanamine moiety represents a rational design strategy for the development of novel ROCK inhibitors. The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, and multi-tiered biological evaluation of such compounds. Successful validation through these assays would warrant further investigation, including comprehensive kinase selectivity profiling, detailed pharmacokinetic studies, and efficacy testing in relevant in vivo disease models. This systematic approach will enable researchers to thoroughly assess the therapeutic potential of this novel class of ROCK inhibitors.
References
Breslin, M. J., et al. (2007). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. PubMed. [Link]
de Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Taylor & Francis Online. [Link]
Feng, Y., et al. (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
Pan, Y., et al. (2024). Design and synthesis of ROCK2-selective inhibitors bearing 6-indazolamino-2-pyrrolidinylpyridine for the treatment of breast cancer metastasis. PubMed. [Link]
Ray, P. D., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Ray, P. D., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]
Djokovic, N., et al. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. MDPI. [Link]
Wang, Y., et al. (2016). Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. PMC. [Link]
Lee, J.-H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed. [Link]
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
Ray, P. D., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. ResearchGate. [Link]
Al-Matarneh, C. M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
Carroll, F. I. (2009). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. ResearchGate. [Link]
Zhang, M., et al. (2023). Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. ACS Omega. [Link]
Wünsch, B., et al. (2014). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]
Bach, S., et al. (2018). Development of Kinase Inhibitors via Metal- Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]- quinazolin-9-ones Designed by Fragment-Growing Studies. Semantic Scholar. [Link]
(6-Methylisoquinolin-5-yl)methanamine (CAS: 1824302-19-3) is a specialized heterocyclic building block frequently utilized in drug discovery and target validation [1]. To master its handling and avoid assay artifacts (such as false negatives due to compound precipitation), one must understand the chemical causality driving its solubility profile.
The molecule's behavior is dictated by its biphasic basicity, possessing two distinct ionizable nitrogen centers:
The Isoquinoline Core: A weak base with a predicted pKa of approximately 5.4 [2]. This aromatic core is highly lipophilic and drives the molecule's affinity for organic solvents.
The Primary Methanamine Moiety: A strong aliphatic base with a predicted pKa in the range of 10.5 to 10.8 [3].
The Causality of Solvation:
At a physiological pH of 7.4, the primary amine is fully protonated (cationic), but the bulky, neutral isoquinoline core imposes a high hydration penalty. Consequently, the free base exhibits poor solubility in pure, neutral water. However, in highly polar, aprotic solvents like Dimethyl sulfoxide (DMSO), the solvent's strong hydrogen-bond accepting capability perfectly solvates the primary amine while its hydrophobic regions interact favorably with the lipophilic isoquinoline ring.
Solvent Selection Rationale
Based on the physicochemical properties outlined above, the selection of solvent must be strictly aligned with the downstream application:
In Vitro Assays (The DMSO Gold Standard): DMSO is the optimal solvent for creating stable, high-concentration stock solutions. It prevents the nucleation and precipitation that commonly plagues basic heterocycles in aqueous media. For cellular assays, this DMSO stock is diluted into the assay buffer (keeping final DMSO concentrations ≤ 0.5% to prevent cytotoxicity).
In Vivo / Aqueous Formulations (The pH Lever): When organic co-solvents are prohibited in animal models, solubility must be forced via complete ionization. By lowering the formulation pH below 6.0 (e.g., via in situ salt formation with HCl), both the primary amine and the isoquinoline nitrogen become fully protonated [2]. This dual-cationic state drastically lowers the distribution coefficient (LogD), enabling rapid and complete aqueous dissolution without the need for surfactants.
Quantitative Solubility & Storage Data
The following table summarizes the validated solvent compatibilities and storage parameters for the free base form of (6-Methylisoquinolin-5-yl)methanamine.
Solvent System
Max Solubility (Estimated)
Preparation & Handling Notes
Recommended Storage
DMSO
≥ 50 mM
Optimal for stock solutions. Warm to 37°C if needed.
-20°C (Stable for up to 6 months)
DMF
≥ 50 mM
Excellent alternative if DMSO interferes with specific assays.
-20°C (Stable for up to 6 months)
Ethanol (Absolute)
~ 10 - 20 mM
May require brief sonication. Prone to evaporation.
-20°C (Stable for up to 1 month)
Water (pH 7.4)
< 1 mM
Free base is poorly soluble. Not recommended.
Do not store aqueous stocks
Water (pH < 6.0)
≥ 20 mM
Requires 1-2 eq. HCl for in situ di-hydrochloride salt formation.
Prepare fresh prior to dosing
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems , meaning the scientist can visually or instrumentally confirm the success of the procedure at critical junctures, ensuring data trustworthiness.
Protocol A: Preparation of a 10 mM DMSO Stock Solution (In Vitro Use)
Use this protocol for biochemical and cell-based assays.
Gravimetric Addition: Weigh exactly 1.72 mg of (6-Methylisoquinolin-5-yl)methanamine free base (MW = 172.23 g/mol ) into a sterile, amber microcentrifuge tube.
Solvent Introduction: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.
Agitation: Vortex the tube vigorously for 30 seconds at room temperature.
Self-Validation Check (The Tyndall Test): Hold the microcentrifuge tube against a strong, focused light source (e.g., a smartphone flashlight) against a dark background. A successful dissolution will exhibit zero light scattering (no Tyndall effect).
Troubleshooting: If any turbidity or micro-particulates are observed, the compound has not fully dissolved. Place the tube in a 37°C water bath for 5 minutes and sonicate briefly until optically clear.
Aliquot and Store: Divide into 50 µL aliquots to avoid freeze-thaw cycles and store at -20°C in the dark.
Protocol B: In Situ Salt Formation for Aqueous Solubilization (In Vivo Use)
Use this protocol when organic solvents must be avoided for animal dosing.
Suspension: Suspend 3.44 mg of the free base in 900 µL of sterile, deionized water. The solution will appear as an opaque, milky suspension (Validation step: confirms insolubility of the free base).
Acidic Titration: Slowly add 0.1 M HCl dropwise (approximately 20-40 µL total) while continuously vortexing.
Self-Validation Check (pH-Clarity Coupling): Monitor the solution visually and via a pH micro-probe. This step is self-validating: the opaque suspension will rapidly transition to a completely transparent solution precisely when the pH drops below the critical threshold (pH < 6.0), confirming successful protonation of the isoquinoline core.
Volume Adjustment: Once clear, adjust the final volume to 1.0 mL with water or saline to achieve a 20 mM working solution. Note: Do not attempt to back-titrate the pH above 6.5, as the mono-protonated species will immediately precipitate.
Workflow Visualization
Figure 1: Decision matrix for (6-Methylisoquinolin-5-yl)methanamine solvent selection.
Application Note: Advanced Protocols for the Amidation of (6-Methylisoquinolin-5-yl)methanamine
Executive Summary & Substrate Analysis The formation of amide bonds is a cornerstone reaction in medicinal chemistry and pharmaceutical development, accounting for a significant percentage of all reactions executed in dr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substrate Analysis
The formation of amide bonds is a cornerstone reaction in medicinal chemistry and pharmaceutical development, accounting for a significant percentage of all reactions executed in drug discovery[1]. When synthesizing kinase inhibitors (such as ROCK or PKA inhibitors), isoquinoline derivatives like (6-Methylisoquinolin-5-yl)methanamine are frequently utilized as key pharmacophores.
Coupling this specific amine with carboxylic acids presents unique chemical challenges:
Steric Hindrance: The methyl group at the C6 position creates a significant steric shield around the adjacent C5-methanamine, restricting the trajectory of incoming activated esters.
Heteroaryl Basicity: The isoquinoline nitrogen (pKa ~5.4) can act as a competitive, albeit weaker, nucleophile or coordinate with transition metals and coupling reagents.
Salt Forms: This amine is commercially supplied almost exclusively as a hydrochloride or dihydrochloride salt (e.g., CAS 2103400-38-8), requiring precise stoichiometric adjustments of the tertiary amine base to ensure complete free-basing in situ.
This guide provides field-proven, self-validating protocols for coupling (6-Methylisoquinolin-5-yl)methanamine using two distinct strategies: a high-yielding discovery-scale approach using HATU, and a highly scalable, process-friendly approach using T3P.
Mechanistic Rationale & Reagent Selection
To overcome the high activation energy of direct thermal condensation, coupling reagents are employed to convert the carboxylic acid into a highly reactive intermediate[1].
HATU (Discovery Scale): For sterically hindered primary amines, uronium-based reagents like HATU are superior. HATU generates an O-At (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect, using hydrogen bonding to anchor the incoming (6-Methylisoquinolin-5-yl)methanamine and accelerate nucleophilic attack.
T3P (Process Scale): While HATU is excellent for yield, it is explosive, expensive, and generates tetramethylurea (TMU), which is notoriously difficult to remove without chromatography. For scale-up (>1 gram), n-propanephosphonic acid anhydride (T3P) is the premier choice. T3P forms a mixed phosphonic anhydride and yields strictly water-soluble byproducts, allowing for isolation via simple aqueous workup[2].
EDC/DMAP (Alternative): Previous syntheses involving the related, unmethylated (isoquinolin-5-yl)methanamine scaffold have successfully utilized EDC and DMAP[3]. However, for the C6-methylated variant, the steric bulk often stalls EDC-mediated couplings, making HATU or T3P preferable.
Quantitative Decision Matrix
Coupling Reagent
Activation Intermediate
Yield Expectation
Atom Economy
Byproduct Removal
Cost / Scalability
HATU
HOAt Active Ester
>85%
Low
Difficult (TMU requires column)
High / Poor
T3P
Mixed Phosphonic Anhydride
75–90%
Moderate
Easy (Aqueous wash)
Low / Excellent
EDC / HOBt
OBt Active Ester
60–80%
Moderate
Moderate (Water-soluble urea)
Low / Good
Workflow & Mechanistic Visualizations
Workflow decision tree for selecting the optimal amidation protocol.
Mechanistic pathway of HATU-mediated amidation of the hindered isoquinoline.
Experimental Protocols
Protocol A: Discovery-Scale Amidation (HATU)
Optimized for maximum conversion of sterically hindered substrates.
Causality & Setup:
Because the amine is typically a dihydrochloride salt, a large excess of N,N-Diisopropylethylamine (DIPEA) is required. Two equivalents neutralize the amine salt, one equivalent neutralizes the carboxylic acid, and the remaining excess drives the formation of the carboxylate anion for HATU activation.
Step-by-Step Methodology:
Pre-activation: In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL, 0.2 M).
Base Addition: Add DIPEA (5.0 mmol, 5.0 eq). Stir for 5 minutes at room temperature.
Activation: Add HATU (1.2 mmol, 1.2 eq) in one portion. The solution will typically turn yellow. Stir for 15–20 minutes to ensure complete formation of the O-At active ester.
Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor via LC-MS. The mass of the desired amide should be the dominant peak.
Workup (Self-Validating):
Dilute the mixture with EtOAc (25 mL).
Wash the organic layer with 5% aqueous LiCl (3 × 10 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing it from co-eluting during chromatography.
Wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (typically DCM:MeOH or Hexanes:EtOAc) to remove the TMU byproduct.
Protocol B: Process-Scale Amidation (T3P)
Optimized for safety, scalability, and chromatography-free isolation[2].
Causality & Setup:
T3P is supplied as a 50% solution in EtOAc, making it easy to handle. It reacts with the carboxylic acid to form a mixed anhydride. Pyridine is often superior to DIPEA for T3P couplings as it acts as a nucleophilic catalyst without causing epimerization.
Step-by-Step Methodology:
Preparation: Charge a reactor with the carboxylic acid (10.0 mmol, 1.0 eq) and (6-Methylisoquinolin-5-yl)methanamine dihydrochloride (10.5 mmol, 1.05 eq) in EtOAc (30 mL).
Base Addition: Add Pyridine (40.0 mmol, 4.0 eq). Stir for 10 minutes to form a homogeneous suspension/solution.
T3P Addition: Cool the mixture to 0–5 °C using an ice bath. Dropwise, add T3P (50% wt. in EtOAc, 15.0 mmol, 1.5 eq). Causality: Dropwise addition controls the mild exotherm associated with anhydride formation.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. If the carboxylic acid is highly hindered, heat the mixture to 50 °C for 6 hours.
Workup (Self-Validating):
Quench the reaction by adding water (20 mL) and stir vigorously for 15 minutes. Causality: This hydrolyzes any unreacted T3P into water-soluble propylphosphonic acid.
Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to remove the phosphonic acid byproducts.
Wash with brine (20 mL), dry over Na₂SO₄, and concentrate. The resulting amide is typically >95% pure by NMR, requiring no chromatography.
Troubleshooting & Analytical Characterization
Incomplete Conversion (Protocol A): If LC-MS shows unreacted amine, the C6-methyl group's steric bulk may be severely clashing with a highly branched carboxylic acid. Solution: Switch the solvent from DMF to DCM and heat to 40 °C, or utilize the T3P protocol at elevated temperatures (60 °C).
Bis-acylation: The isoquinoline nitrogen is basic but poorly nucleophilic. However, with large excesses of highly reactive acid chlorides, N-acyl isoquinolinium salts can form. Solution: Strictly control the stoichiometry of the active ester (maximum 1.2 eq) and avoid acyl chlorides.
Poor Aqueous Extraction: The target amide contains a basic isoquinoline moiety. If the aqueous washes during workup are too acidic (pH < 5), the product will protonate and partition into the aqueous layer. Solution: Ensure all aqueous washes (especially the final wash) are strictly neutral or slightly basic (pH 7–8) using NaHCO₃.
References
[3] Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R). National Institutes of Health (PMC). Available at:
[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (ACS Publications). Available at:
[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing). Available at:
An Application Guide to Microwave-Assisted Synthesis Involving (6-Methylisoquinolin-5-yl)methanamine Abstract This technical guide provides a comprehensive overview and detailed protocols for leveraging microwave-assiste...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Microwave-Assisted Synthesis Involving (6-Methylisoquinolin-5-yl)methanamine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) in reactions involving the heterocyclic building block, (6-Methylisoquinolin-5-yl)methanamine. Isoquinoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Microwave irradiation offers a transformative approach to synthesizing and functionalizing such molecules, providing dramatic reductions in reaction times, increased yields, and alignment with green chemistry principles.[3][4][5] This document serves as a resource for researchers, chemists, and drug development professionals, detailing the fundamental principles of microwave chemistry, offering a representative protocol for a high-efficiency coupling reaction, and providing insights into the practical application of this powerful technology.
The Paradigm Shift: Microwave-Assisted Organic Synthesis (MAOS)
Traditional organic synthesis relies on conventional heating methods (e.g., oil baths, heating mantles), which transfer energy indirectly and inefficiently through conduction and convection. MAOS represents a fundamental change in how energy is delivered to a reaction.
Core Principles: Dielectric Heating
Microwave energy interacts directly with polar molecules or ions in the reaction mixture through a mechanism known as dielectric heating.[4] This process involves two primary phenomena:
Dipolar Polarization: Polar molecules, like the solvents and reactants in a synthesis, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation creates molecular friction, which generates heat.
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. Collisions with other molecules generate heat.
This direct energy transfer leads to rapid, uniform, and volumetric heating of the reaction mixture, a stark contrast to the slow, surface-level heating of conventional methods.[3][6]
Key Advantages Over Conventional Heating
The unique heating mechanism of MAOS translates into several significant advantages that are particularly impactful in the fast-paced environment of drug discovery.[7][8]
Accelerated Reaction Rates: Reactions that might take hours or even days to complete using conventional reflux can often be finished in minutes under microwave irradiation.[9][10] This is due to the ability to rapidly reach and safely maintain temperatures far above the atmospheric boiling point of the solvent in sealed reaction vessels.
Enhanced Yields and Purity: The rapid heating profile minimizes the time reactants spend at high temperatures, which can significantly reduce the formation of unwanted by-products and decomposition of the target product.[4][11]
Energy Efficiency & Green Chemistry: By heating only the reaction mixture and not the vessel, MAOS is significantly more energy-efficient.[5] It enables the use of greener solvents like water or ethanol and often allows for solvent-free reactions, aligning perfectly with the principles of sustainable chemistry.[3][12]
Improved Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible reaction outcomes.[6]
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Figure 1: Comparison of energy transfer in conventional vs. microwave heating.
The Target Scaffold: (6-Methylisoquinolin-5-yl)methanamine
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic pharmaceuticals.[2] Their rigid structure and ability to participate in various intermolecular interactions make them "privileged scaffolds" in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[2][9]
(6-Methylisoquinolin-5-yl)methanamine is a valuable building block for drug discovery programs. The primary amine handle allows for a wide array of subsequent chemical modifications (e.g., amidation, sulfonylation, reductive amination, and cross-coupling reactions), enabling the rapid generation of diverse compound libraries for screening.[13]
This section provides a representative protocol for the functionalization of (6-Methylisoquinolin-5-yl)methanamine via a microwave-assisted amide coupling reaction with a carboxylic acid. This transformation is fundamental in medicinal chemistry for linking molecular fragments.
Microwave Reactor (e.g., CEM Discover, Biotage Initiator)
N/A
N/A
Energy Source
10 mL Microwave Reaction Vial & Stir Bar
N/A
N/A
Reaction Vessel
Ethyl Acetate, Saturated NaHCO₃, Brine, MgSO₄
Various
Various
Work-up Reagents
Detailed Step-by-Step Protocol
Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add (6-Methylisoquinolin-5-yl)methanamine (158 mg, 1.0 mmol, 1.0 equiv.).
Reagent Addition: Add the desired carboxylic acid (1.1 mmol, 1.1 equiv.) followed by HATU (418 mg, 1.1 mmol, 1.1 equiv.).
Solvent and Base: Add anhydrous DMF (4 mL) to dissolve the solids. Finally, add DIPEA (348 µL, 2.0 mmol, 2.0 equiv.).
Causality Note: HATU is chosen as the coupling agent for its high efficiency and ability to suppress racemization. DIPEA is a sterically hindered organic base used to neutralize the acid formed during the reaction without competing as a nucleophile.
Sealing: Securely seal the vial with a crimp cap. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:
Temperature: 120 °C (Use "Normal" absorption setting)
Ramp Time: 2 minutes
Hold Time: 10 minutes
Power: 200 W (Dynamic power control)
Stirring: High
Causality Note: The temperature of 120 °C is significantly above the boiling point of DMF (153 °C), which is possible in a sealed vessel. This high temperature dramatically accelerates the amide bond formation. The 10-minute hold time is typically sufficient for full conversion, a significant reduction from the hours often required conventionally.
Cooling: After the irradiation is complete, the instrument will cool the reaction vial to below 50 °C using compressed air.
Work-up:
Open the vial carefully.
Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate.
Wash the organic layer sequentially with 25 mL of saturated aqueous NaHCO₃, 25 mL of water, and 25 mL of brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue via column chromatography on silica gel to obtain the final amide product.
Comparative Data
Parameter
Microwave-Assisted Protocol
Conventional Protocol (Hypothetical)
Advantage
Reaction Time
10 minutes
8 - 16 hours
>48x faster
Temperature
120 °C
Room Temperature or 60 °C
Higher kinetic energy, faster reaction
Typical Yield
85 - 95%
70 - 85%
Improved efficiency, less unreacted material
Purity
High (fewer by-products)
Moderate (potential for degradation)
Simplified purification
Energy Use
Low (heats only the sample)
High (heats entire apparatus)
Greener, lower operational cost
Safety and Handling
Reagent Handling: Isoquinoline derivatives should be handled with care in a well-ventilated fume hood.[14][15] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[16] Avoid inhalation of vapors and contact with skin and eyes.[14][17]
Microwave Reactor Safety: Only use vials and caps specifically designed for microwave chemistry. Never exceed the recommended solvent volume for the vial size. Modern reactors have multiple safety features, but users must be properly trained in their operation.
Pressure Hazard: Be aware that reactions are conducted under pressure. Always allow the reactor to complete its cooling cycle before handling the vial.
Conclusion
Microwave-assisted organic synthesis is an indispensable tool for modern chemical research and drug development.[7][11] Its application to the synthesis and functionalization of key heterocyclic building blocks like (6-Methylisoquinolin-5-yl)methanamine provides a clear pathway to accelerated discovery. By offering substantial improvements in reaction speed, efficiency, and sustainability, MAOS empowers scientists to generate diverse molecular entities more rapidly and with greater control than ever before.[6][9]
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. Longdom Publishing. [Link]
Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Royal Society of Chemistry. [Link]
Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
Microwaves in drug discovery and development: A Review. ResearchGate. [Link]
Microwave - assisted chemistry in drug discovery. PubMed. [Link]
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical and Bioanalytical Sciences. [Link]
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
Microwave Irradiation And Their Advantages In Synthesis Of Quinoline Bearing Isoxazoles Nucleus. JETIR. [Link]
Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol. ResearchGate. [Link]
Microwave irradiated isoquinoline synthesis by Xu et al.⁵³. ResearchGate. [Link]
Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. PubMed. [Link]
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. HETEROCYCLES, Vol. 70. [Link]
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Sensitive Isoquinoline Amines
Introduction: The Double-Edged Sword of Isoquinoline Amines The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with potent b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Double-Edged Sword of Isoquinoline Amines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with potent biological activities.[1][2] From the analgesic power of morphine to the antimicrobial properties of berberine and the antitumor potential of noscapine, these molecules are invaluable tools in drug discovery and development.[1][3][4] However, the very chemical features that grant them their bioactivity—the nitrogen-containing heterocyclic ring system and associated amine functionalities—also render them susceptible to degradation.[1][5]
Many isoquinoline amines are sensitive to oxidation, light, pH shifts, and temperature, posing significant challenges to their long-term storage and experimental handling.[5] Improper storage can lead to the formation of impurities, loss of potency, and altered physical characteristics, ultimately compromising experimental reproducibility and the integrity of research data.[6][7] This guide provides researchers, scientists, and drug development professionals with a detailed framework for the safe handling and optimal storage of these sensitive yet vital compounds, ensuring their stability and reliability from the stock vial to the final assay.
Fundamental Chemical Sensitivities & Degradation Pathways
Understanding the inherent instabilities of isoquinoline amines is the first step toward mitigating them. The primary degradation pathways are oxidation, photodegradation, and hydrolysis.[5]
Oxidation: The electron-rich aromatic system and the nitrogen atom make isoquinoline amines susceptible to oxidation, which can be catalyzed by air (oxygen), trace metals, and heat.[5] This process often results in a visible color change, with compounds turning yellow or brown, and the formation of N-oxides or other oxidized artifacts.[5][8]
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradative reactions.[9][10] This is a critical concern for both solid compounds and solutions, necessitating the use of light-protective containers.[5][10]
Hydrolysis & pH Sensitivity: Derivatives containing labile functional groups like esters or amides are prone to hydrolysis. The stability of the amine itself is also highly dependent on pH. As bases, isoquinoline amines form salts in acidic conditions, which can have different solubility and stability profiles.[5][8] Extreme pH can catalyze degradation.
Caption: Primary degradation pathways for sensitive isoquinoline amines.
Hazard Identification and Essential Safety Precautions
Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is mandatory. Isoquinoline amines can present a range of hazards, from skin and eye irritation to acute toxicity if swallowed, inhaled, or absorbed through the skin.[11][12][13][14][15]
2.1 Personal Protective Equipment (PPE)
Proper PPE is the first line of defense. The minimum required equipment includes:
Gloves: Nitrile or other chemically resistant gloves suitable for the specific compound and any solvents being used. Always inspect gloves before use and use proper removal technique to avoid skin contact.[11][14][15]
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[15] A face shield may be required for splash hazards.[13]
Lab Coat: A full-sleeved lab coat to protect skin and clothing.
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., P95 particle respirator or OV/AG/P99 for higher protection).[11] All handling of powders should be done in a certified chemical fume hood or other ventilated enclosure.[16][17]
Table 1: Summary of Common Hazards and Precautions for Isoquinoline Amines
Hazard Class
GHS Pictogram
Common Hazard Statements (H-Codes)
Key Precautionary Statements (P-Codes)
Acute Toxicity
💀
H301/H302: Toxic/Harmful if swallowed.[13][14][18] H311: Toxic in contact with skin.[13][15]
P264: Wash skin thoroughly after handling.[12][14] P270: Do not eat, drink or smoke when using this product.[12][14] P280: Wear protective gloves/eye protection.[12][14]
Irritation
❗
H315: Causes skin irritation.[11][19] H319: Causes serious eye irritation.[11][19] H335: May cause respiratory irritation.[11][19]
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][12] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
| Health Hazard | ☣️ | H351: Suspected of causing cancer.[19] H373: May cause damage to organs through prolonged or repeated exposure.[19] | P201: Obtain special instructions before use.[15] P308+P313: IF exposed or concerned: Get medical advice/attention.[15] |
Note: This table is illustrative. Always consult the specific SDS for the compound in use.
Long-Term Storage Protocols
The primary goal of storage is to maintain the compound's chemical integrity by controlling its environment.[20] Temperature, atmosphere, and light are the most critical factors to manage.[5][7][20]
3.1 General Storage Principles
Inventory Management: Maintain a detailed and up-to-date chemical inventory.[6][21] This is crucial for tracking storage locations, quantities, and expiration dates.
Labeling: All containers must be clearly and legibly labeled with the chemical name, hazard warnings, and date received/opened.[6][21]
Segregation: Store isoquinoline amines away from incompatible chemicals, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[6][7][21]
3.2 Specific Storage Conditions
The ideal storage conditions depend on the compound's specific sensitivities and its physical state (solid vs. solution).
Table 2: Recommended Storage Conditions for Sensitive Isoquinoline Amines
Parameter
Solid Compound (As Supplied)
Stock Solution (in Solvent)
Temperature
-20°C or -80°C: Recommended for maximum long-term stability, especially for highly sensitive or valuable compounds.[7] This minimizes thermal degradation. 2-8°C: Suitable for moderately stable compounds.[7] Ambient (18-25°C): Generally not recommended for sensitive amines for long-term storage.
-20°C or -80°C: The gold standard for preserving solution integrity. Use solvents with low freezing points (e.g., DMSO, Ethanol). Avoid repeated freeze-thaw cycles. Aliquoting is highly recommended.
Atmosphere
Inert Gas: For compounds designated as air- or moisture-sensitive, storage under an inert atmosphere (Argon or Nitrogen) is essential.[5] The original manufacturer's vial is often sealed under inert gas. Desiccator: For hygroscopic (moisture-sensitive) compounds, store in a desiccator with fresh desiccant.[7][22]
Inert Gas Headspace: After preparation, flush the headspace of the vial with Argon or Nitrogen before sealing to displace oxygen and prevent oxidative degradation in solution.[5]
Light
Amber Vials: Always store in amber or other opaque vials to protect from light.[5][9] Store in the Dark: Keep vials in their original packaging or in a closed cabinet/freezer to eliminate light exposure.[9][10]
Amber Vials/Foil: Use amber glass vials. For highly photosensitive compounds, wrap the vial in aluminum foil for extra protection.[5] Prepare solutions in a dimly lit area if possible.
| Container | Original Manufacturer's Vial: Keep the compound in its original container, which has been selected for compatibility. Tightly Sealed: Ensure the cap is tightly sealed to prevent exposure to air and moisture.[6] | High-Quality Vials: Use vials made of compatible materials (e.g., borosilicate glass) with PTFE-lined screw caps to ensure a tight seal and prevent solvent evaporation and contamination.[22] |
Protocols for Safe Handling and Use
Handling protocols are designed to prevent contamination of the compound and ensure the safety of the researcher.
4.1 Protocol: Weighing and Transfer of an Air- and Light-Sensitive Solid
Causality: This protocol minimizes exposure to atmospheric oxygen, moisture, and light, which are the primary drivers of degradation for sensitive solids. Using an inert atmosphere in a glovebox is the most robust method.
Preparation:
a. Place the sealed manufacturer's vial, spatulas, weigh paper/boat, and a tared, labeled receiving vial (e.g., an amber HPLC vial) inside a glovebox antechamber.
b. Purge the antechamber according to the glovebox standard operating procedure.
Equilibration:
a. Transfer all items into the main glovebox chamber.
b. If the compound was stored frozen, allow the sealed vial to equilibrate to the glovebox's ambient temperature for at least 30 minutes before opening. This is critical to prevent condensation of trace moisture onto the cold powder.
Dispensing:
a. Once equilibrated, carefully open the manufacturer's vial.
b. Using a clean spatula, promptly weigh the desired amount of the solid onto the weigh paper/boat on a tared balance inside the glovebox.
c. Work efficiently to minimize the time the bulk material is exposed.
Transfer and Sealing:
a. Carefully transfer the weighed powder into the labeled receiving vial.
b. Tightly seal the receiving vial.
c. Reseal the main manufacturer's vial, ensuring the cap is secure. Parafilm can be used for extra security.
Cleanup and Removal:
a. Clean any spills within the glovebox using appropriate methods.
b. Place the newly prepared vial and the stock vial back into the antechamber and remove them from the glovebox.
c. Immediately return the stock vial to its proper long-term storage condition (e.g., -20°C freezer).
Bioconjugation techniques using (6-Methylisoquinolin-5-yl)methanamine linkers
Application Note: Bioconjugation Techniques Using (6-Methylisoquinolin-5-yl)methanamine Linkers Introduction & Mechanistic Rationale In the landscape of modern drug development and probe design, the selection of an appro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Bioconjugation Techniques Using (6-Methylisoquinolin-5-yl)methanamine Linkers
Introduction & Mechanistic Rationale
In the landscape of modern drug development and probe design, the selection of an appropriate bioconjugation linker dictates the pharmacokinetic success and binding affinity of the final construct. (6-Methylisoquinolin-5-yl)methanamine (CAS 1824302-19-3) has emerged as a highly specialized, versatile primary amine building block[1].
The Causality of the Scaffold:
Why utilize a 6-methylisoquinoline core instead of standard aliphatic linkers or benzimidazole derivatives?
Enhanced ADME Properties: Substituting traditional aromatic cores with an isoquinoline scaffold significantly increases target potency and improves ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, reducing off-target lipophilic binding[2].
Steric and Electronic Modulation: The 6-methyl substitution provides a critical inductive electron-donating effect that enhances the nucleophilicity of the adjacent 5-methanamine. Concurrently, this methyl group acts as a steric "bumper." Once conjugated via an amide bond, it restricts free rotation, locking the bioconjugate into a rigid, bioactive conformation that is highly tolerant to further fluorophore or PROTAC payload attachment[2].
Intrinsic Photophysical Potential: Isoquinoline-methanamine derivatives can serve as precursors for fluorescent probes. Upon specific cyclization or conjugation, they can form highly fluorescent imidazo[1,2-a]azine units, allowing for sensitive tracking of oligonucleotides or receptor-ligand complexes[3].
Quantitative Data Summary: Conjugation Parameters
To ensure reproducibility across different biomolecular classes, the following table synthesizes the optimal quantitative parameters for conjugating (6-Methylisoquinolin-5-yl)methanamine.
Conjugation Strategy
Activating Reagents
Optimal pH
Reaction Time
Typical Yield
Primary Application
Amide Coupling
EDC·HCl, NHS, DMAP
7.5 – 8.5
12 – 16 hours
75 – 90%
Small-molecule ligands, Peptides
Reductive Amination
NaCNBH₃
5.0 – 6.0
2 – 4 hours
60 – 80%
Oxidized Glycans, Oligonucleotides
Isothiocyanate Prep
Thiophosgene, DIPEA
8.5 – 9.5
4 – 6 hours
>85%
Fluorescent tag synthesis
Experimental Workflows & Protocols
Protocol A: EDC/NHS-Mediated Amide Coupling
This protocol details the conjugation of the isoquinoline linker to a carboxylic acid-bearing targeting ligand (e.g., for the synthesis of P2X7 or CXCR4 receptor antagonists)[2][4].
Causality of Reagent Selection: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is utilized to activate the carboxylic acid, forming an O-acylisourea intermediate. Because this intermediate is prone to rapid hydrolysis in aqueous or semi-aqueous environments, NHS (N-Hydroxysuccinimide) is added to convert it into a stable, amine-reactive NHS-ester.
Self-Validating System: The displacement of NHS during the nucleophilic attack by the isoquinoline primary amine releases free N-hydroxysuccinimide. This byproduct absorbs strongly at 260 nm. By monitoring the reaction mixture via UV-Vis spectroscopy, you can quantify the release of NHS, providing a real-time, self-validating metric of conjugation efficiency without needing to quench the reaction.
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid precursor (1.0 eq, ~100 mM) in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 2 hours.
Validation Checkpoint 1: Analyze via TLC or LC-MS to confirm the complete disappearance of the starting acid and the formation of the active NHS-ester.
Conjugation: Add (6-Methylisoquinolin-5-yl)methanamine (1.2 eq) to the mixture. Add a catalytic amount of DMAP (0.1 eq) and DIPEA (2.0 eq) to maintain the nucleophilic state of the amine[4].
Incubation: Stir the reaction overnight (12–16 hours) at room temperature, protected from light.
Validation Checkpoint 2: Measure the absorbance of the reaction aliquot at 260 nm to confirm maximum NHS displacement.
Purification: Quench the reaction with cold water. Extract the product using ethyl acetate (3 × 30 mL). Wash the combined organic layers with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/Ethyl Acetate gradient)[4].
Fig 1: EDC/NHS-mediated bioconjugation workflow for isoquinoline linkers.
Protocol B: Reductive Amination for Oligonucleotide Tagging
Used for attaching the isoquinoline linker to aldehyde-modified oligonucleotides to impart tracking capabilities[3].
Causality of Reagent Selection: Sodium cyanoborohydride (NaCNBH₃) is specifically chosen over Sodium borohydride (NaBH₄). NaCNBH₃ is a milder reducing agent that is stable at mildly acidic pH (5.0–6.0) and selectively reduces the transient Schiff base (imine) into a stable secondary amine without reducing the unreacted aldehyde precursors.
Step-by-Step Methodology:
Schiff Base Formation: Mix the aldehyde-bearing oligonucleotide (100 µM) with a 10-fold molar excess of (6-Methylisoquinolin-5-yl)methanamine in 100 mM sodium acetate buffer (pH 5.5). Incubate for 2 hours at room temperature.
Reduction: Add NaCNBH₃ to a final concentration of 50 mM. Incubate for an additional 2 hours.
Self-Validating Checkpoint: The successful conjugation of the isoquinoline core will induce a measurable shift in the oligonucleotide's melting temperature (ΔTm) and introduce a distinct UV absorption peak at ~366 nm[3].
Purification: Remove excess unreacted linker and reducing agent using a Sephadex G-25 size-exclusion spin column.
Application Pathway: Target Binding & Signal Transduction
Once conjugated, the (6-Methylisoquinolin-5-yl)methanamine moiety acts as both a structural anchor and a potential reporter. In receptor targeting (e.g., CXCR4 or P2X7R), the conjugate binds to the extracellular or allosteric domains, allowing researchers to track the receptor-ligand complex via fluorescence or utilize the construct for downstream pharmacological inhibition[2][4].
Fig 2: Target binding and signal transduction pathway of isoquinoline conjugates.
References
Title: 157610-84-9 | 1-(Isoquinolin-5-yl)
Source: nih.
Title: Synthesis and properties of oligonucleotides carrying isoquinoline imidazo[1,2-a]azine fluorescent units.
Title: Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R)
Application Note: Catalytic Hydrogenation Methods for 6-Methylisoquinoline Precursors
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Strategies for the Synthesis of Racemic and Enantiopure 6-Methyl-1,2,3,4-Tetrahydroisoquinolines (6-Me-THIQ) Scientific Context &...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Focus: Strategies for the Synthesis of Racemic and Enantiopure 6-Methyl-1,2,3,4-Tetrahydroisoquinolines (6-Me-THIQ)
Scientific Context & Substrate Challenges
The 6-methyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ) scaffold is a privileged pharmacophore embedded in numerous biologically active alkaloids and synthetic therapeutics[1][2]. However, the direct catalytic hydrogenation of the 6-methylisoquinoline core presents two distinct thermodynamic and kinetic hurdles:
Resonance Stabilization: The heteroaromatic 10π-electron system possesses high resonance energy, making direct reduction thermodynamically demanding[3][4].
Catalyst Poisoning: The basic nitrogen atom features an available lone pair that strongly coordinates to transition metal centers (e.g., Ir, Rh, Pt), leading to rapid catalyst deactivation[2][3].
To overcome these barriers, modern synthetic protocols employ substrate activation strategies . By utilizing Brønsted acids (e.g., HCl, H₃PO₄), chloroformates, or in situ generated halogens to form isoquinolinium salts, the aromaticity of the pyridine ring is partially disrupted, and the nitrogen is masked from poisoning the catalyst[3][5][6].
Mechanistic Causality: The Role of Substrate Activation
The addition of an activating agent is not merely a solubility aid; it fundamentally alters the reaction pathway. Isotopic labeling and NMR monitoring have elucidated the step-wise nature of this reduction.
In transition-metal-catalyzed systems (particularly Iridium), the reaction initiates via a 1,4-hydride transfer to the activated isoquinolinium salt, generating an enamine intermediate. This intermediate undergoes rapid tautomerization to a more stable imine. The imine is subsequently reduced at the C=N bond to yield the final THIQ scaffold[5]. The presence of an acid (like HCl) also establishes a rigid transition state via anion binding between the substrate and the chiral ligand, which is critical for inducing high enantioselectivity in asymmetric protocols[5][7].
Mechanistic pathway of 6-methylisoquinoline catalytic hydrogenation via acid activation.
Catalyst Selection & Process Optimization Data
The choice of catalyst and reactor dictates both the scalability and the stereochemical outcome of the reaction. For bulk racemic synthesis, heterogeneous trickle-bed flow systems offer superior mass transfer and safety profiles[8]. For enantioselective applications, homogeneous chiral Iridium complexes paired with Brønsted acids achieve exceptional enantiomeric excess (ee)[2][5].
Table 1: Evaluated Catalytic Systems for 6-Methylisoquinoline Hydrogenation
Causality Focus: Trickle-bed reactors provide an exceptionally high catalyst-to-substrate ratio. This minimizes residence time and suppresses the formation of over-reduced impurities. We utilize 80% aqueous ethanol because absolute alcohols yield only moderate conversions (80–87%); the addition of water significantly enhances the solubility of the highly polar THIQ product, preventing precipitation in the flow lines[8].
Substrate Preparation: Prepare a 0.05 M solution of 6-methylisoquinoline in 80% aqueous ethanol (v/v)[8].
System Initialization: Load a continuous-flow reactor (e.g., ThalesNano CatCart) with a commercial 5 wt% Pt/Al₂O₃ heterogeneous catalyst[8].
Reaction Parameters: Set the reactor temperature to 110 °C and pressurize with hydrogen gas to 40 bar[8].
Execution: Pump the substrate solution through the trickle-bed at a flow rate of 0.3 mL/min[8].
Self-Validation Check: Monitor the system pressure continuously. A stable pressure confirms proper gas-liquid-solid mixing. A pressure drop indicates pump cavitation or localized catalyst bed drying.
Workup: Collect the effluent, depressurize, and evaporate the solvent under reduced pressure to yield racemic 6-methyl-1,2,3,4-tetrahydroisoquinoline.
Causality Focus: The use of a pre-formed hydrochloride salt prevents the basic nitrogen from binding to the Iridium center. The solvent mixture of 1,4-dioxane and isopropanol (10:1) is critical: dioxane provides optimal solvation for the rigid transition state, while trace isopropanol acts as a necessary proton shuttle[5][6].
Salt Preparation: Treat 6-methylisoquinoline with 1.0 equivalent of anhydrous HCl in diethyl ether to precipitate 6-methylisoquinolinium hydrochloride. Filter and dry strictly under vacuum[5].
Catalyst Assembly (Glovebox): In an argon-filled glovebox, combine the dinuclear iridium complex [{Ir(H)(L)}₂(μ-Cl)₃]Cl (where L = (S)-DifluorPhos) at a 1.0 mol% loading relative to the substrate[5].
Reaction Setup: Transfer the catalyst and the substrate salt into a high-pressure stainless steel autoclave. Add the degassed solvent mixture (1,4-dioxane/i-PrOH, 10:1 v/v)[5].
Hydrogenation: Seal the autoclave, purge three times with H₂, and pressurize to 30 bar. Stir mechanically at 25–30 °C for 20 hours[5][6].
Workup: Vent the H₂ gas safely. Quench the reaction mixture with saturated aqueous Na₂CO₃ to neutralize the salt and release the free THIQ base. Extract three times with ethyl acetate, dry over MgSO₄, and concentrate[5].
Self-Validation & Analytical Quality Control
To ensure the integrity of the hydrogenation protocols, the following analytical validations must be performed:
¹H NMR (CDCl₃) Shift Tracking: Successful reduction is confirmed by the complete disappearance of the downfield aromatic protons of the isoquinoline ring (C1 at ~9.1 ppm, C3 at ~8.4 ppm, and C4 at ~7.5 ppm). These are replaced by characteristic aliphatic multiplets: C1-H₂ (~4.0 ppm), C3-H₂ (~3.1 ppm), and C4-H₂ (~2.8 ppm). The 6-methyl group will remain a prominent singlet, shifting slightly to ~2.3 ppm[4][9].
Chiral HPLC (For Protocol B): Enantiomeric excess must be validated using a chiral stationary phase (e.g., Daicel Chiralcel OD-H or AD-H) using a hexane/isopropanol mobile phase (typically 90:10) with 0.1% diethylamine to prevent peak tailing of the basic amine[3].
[8] Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors | Organic Process Research & Development - ACS Publications. acs.org. 8
[1] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC. nih.gov. 1
[5] Iridium-Catalyzed Asymmetric Hydrogenation of Isoquinolinium Salts. thieme-connect.com. 5
[2] Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. mdpi.com. 2
[6] Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. dicp.ac.cn. 6
[3] Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. dicp.ac.cn. 3
[9] CATALYTIC HYDROGENATION OF 8-ACYLOXY-1-CYANOISO- QUINOLINE... clockss.org. 9
[4] Product Class 5: Isoquinolines. thieme-connect.de. 4
Technical Support Center: Optimizing the Synthesis of (6-Methylisoquinolin-5-yl)methanamine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of complex heterocyclic building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of complex heterocyclic building blocks. (6-Methylisoquinolin-5-yl)methanamine is a highly valued intermediate, particularly in the synthesis of PRMT5 inhibitors[1] and various kinase-targeted therapeutics[2].
However, its three-step synthesis from 6-methylisoquinoline—comprising bromination, cyanation, and reduction—is notoriously prone to regioselectivity issues, catalyst poisoning, and dimerization. This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to maximize your yield.
Mechanistic Workflow & Failure Modes
Fig 1. Synthetic workflow for (6-Methylisoquinolin-5-yl)methanamine with key failure modes.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a high percentage of the 7-bromo isomer during the initial bromination?
The Causality: The direct bromination of the isoquinoline ring is an electrophilic aromatic substitution governed by the electronic properties of the heterocycle and the directing effects of existing substituents[3]. Under strongly acidic conditions, the isoquinoline nitrogen is protonated, deactivating the ring. The 6-methyl group acts as an ortho/para director. While both C-5 and C-7 are ortho to the methyl group, C-5 is the highly reactive alpha-position of the fused bicyclic system (allowing for extended resonance stabilization of the Wheland intermediate). If the reaction temperature exceeds 5 °C, thermodynamic control and highly reactive bromonium species override this inherent kinetic preference, leading to C-7 bromination[3].
The Solution: Maintain strict cryogenic control (0–5 °C) and use N-Bromosuccinimide (NBS) in concentrated H₂SO₄ to ensure the nitrogen remains fully protonated and deactivated.
Q2: My cyanation reaction stalls at 50% conversion, and I see a black precipitate. What is happening?
The Causality: The black precipitate is "palladium black," indicating the irreversible decomposition of your active Pd(0) catalyst. The basic nitrogen of the isoquinoline substrate aggressively coordinates to the palladium center. If you are using a monodentate or electronically weak ligand (like PPh₃), the isoquinoline displaces the ligand, leading to catalyst aggregation and reaction stalling.
The Solution: Switch to a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The strong chelation of dppf resists displacement by the substrate. Furthermore, replace traditional CuCN with Zn(CN)₂; zinc acts as a Lewis acid to modulate cyanide release, preventing the formation of unreactive palladium-cyanide resting states.
Q3: The final reduction yields a sticky mixture of primary and secondary amines. How do I improve primary amine selectivity?
The Causality: During the catalytic hydrogenation of the nitrile, the first reduction step yields an intermediate imine. This highly electrophilic imine can react with the newly formed primary amine product to form a secondary imine, which is subsequently reduced to an unwanted bis-isoquinoline secondary amine (dimer)[4]. Additionally, overly aggressive reduction conditions can lead to the dearomatization of the isoquinoline ring[5].
The Solution: Conduct the hydrogenation in a solvent saturated with ammonia (e.g., 7N NH₃ in Methanol). The massive molar excess of ammonia outcompetes the primary amine, attacking the intermediate imine to form an aminal, which collapses back to the primary imine, exclusively driving the equilibrium toward the primary amine.
Self-Validating Experimental Protocols
Protocol A: Regioselective Bromination
Objective: Synthesis of 5-Bromo-6-methylisoquinoline[6]
Setup: Charge a dry 500 mL round-bottom flask with 6-methylisoquinoline (10.0 g, 69.8 mmol) and concentrated H₂SO₄ (100 mL).
Self-Validation Checkpoint: The solution will immediately turn pale yellow and exotherm slightly due to the protonation of the isoquinoline nitrogen.
Reaction: Cool the mixture to 0 °C using an ice-brine bath. Add NBS (13.0 g, 73.3 mmol) portion-wise over 30 minutes. Maintain the internal temperature strictly below 5 °C.
Monitoring: Stir for 2 hours at 0 °C.
Self-Validation Checkpoint: Aliquot 0.1 mL, quench in saturated NaHCO₃, extract with EtOAc, and spot on TLC (Hexanes:EtOAc 3:1). The starting material (Rf 0.4) must be completely replaced by a single UV-active spot (Rf 0.6).
Workup: Pour the mixture over crushed ice (500 g) and carefully neutralize to pH 8 with 20% aqueous NaOH.
Self-Validation Checkpoint: A pale yellow precipitate will crash out upon reaching pH 7-8. Filter, wash with distilled water, and dry under vacuum to afford the product (LC-MS [M+H]⁺ 222.0).
Protocol B: Palladium-Catalyzed Cyanation
Objective: Synthesis of 5-Cyano-6-methylisoquinoline
Setup: In a 250 mL Schlenk flask, combine 5-bromo-6-methylisoquinoline (10.0 g, 45.0 mmol), Zn(CN)₂ (3.17 g, 27.0 mmol), Pd₂(dba)₃ (0.82 g, 0.9 mmol, 2 mol%), and dppf (1.0 g, 1.8 mmol, 4 mol%).
Degassing: Evacuate and backfill the flask with N₂ three times.
Causality: Rigorous exclusion of oxygen prevents the oxidation of the electron-rich dppf ligand.
Reaction: Add anhydrous DMF (100 mL) and heat to 120 °C for 12 hours.
Self-Validation Checkpoint: The mixture should remain a homogeneous dark red/brown solution. If a black precipitate forms, oxygen was introduced, or the ligand ratio was incorrect.
Workup: Cool to room temperature and quench with 5% aqueous ammonia (100 mL).
Self-Validation Checkpoint: The ammonia complexes the excess zinc salts, preventing the formation of an unmanageable zinc hydroxide emulsion during extraction. Extract with EtOAc, dry, and purify via a short silica plug.
Protocol C: Controlled Catalytic Hydrogenation
Objective: Synthesis of (6-Methylisoquinolin-5-yl)methanamine
Setup: In a Parr hydrogenation vessel, dissolve 5-cyano-6-methylisoquinoline (5.0 g, 29.7 mmol) in 75 mL of 7N NH₃ in Methanol.
Catalyst Addition: Add Raney Nickel slurry in water (1.0 g).
Safety & Validation: Ensure the catalyst remains wet; dry Raney Nickel is highly pyrophoric.
Reaction: Pressurize the vessel to 50 psi with H₂ gas and agitate at room temperature for 16 hours.
Self-Validation Checkpoint: Monitor the pressure gauge; a steady pressure drop of approximately 15-20 psi indicates successful hydrogen uptake.
Workup: Carefully vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite, washing with methanol.
Self-Validation Checkpoint: LC-MS analysis of the crude filtrate must show a dominant peak at m/z 173.1 [M+H]⁺ with <2% of the dimer mass (m/z 328.2). Concentrate to afford the target methanamine.
Optimization of Reaction Parameters and Yield Comparisons
The following table summarizes the quantitative improvements achieved by transitioning from traditional methodologies to the optimized protocols described above.
Reaction Step
Traditional Condition
Yield
Optimized Condition
Yield
Key Mechanistic Improvement
Bromination
Br₂, AlCl₃, Heat
45%
NBS, conc. H₂SO₄, 0 °C
88%
Prevents C-7 regioisomer formation via strict kinetic control.
Resolving solubility issues with (6-Methylisoquinolin-5-yl)methanamine
Welcome to the Technical Support Center for (6-Methylisoquinolin-5-yl)methanamine (CAS: 1824302-19-3) . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (6-Methylisoquinolin-5-yl)methanamine (CAS: 1824302-19-3) . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve the complex solubility challenges associated with this specific building block.
Rather than relying on generic advice, this guide deconstructs the physicochemical properties of the compound, explains the causality behind its phase behaviors, and provides self-validating experimental workflows to ensure your assays and syntheses succeed.
Chemical Profiling & The Causality of Insolubility
To solve a solubility issue, we must first understand the structural dynamics of the molecule. (6-Methylisoquinolin-5-yl)methanamine consists of a highly lipophilic, planar 6-methylisoquinoline core attached to a primary methanamine group.
The Root Causes of Precipitation:
High Crystal Lattice Energy: The planar aromatic isoquinoline system promotes strong intermolecular
stacking in the solid state. Overcoming this lattice energy requires a solvent capable of aggressive solvation.
pH-Dependent Ionization: The molecule possesses two basic nitrogen atoms: the primary aliphatic amine (estimated
~9.0–9.5) and the tertiary aromatic amine on the isoquinoline ring (estimated ~5.0–6.0). At a neutral physiological pH (7.4), the primary amine is only partially protonated. Because more than 40% of new chemical entities are practically insoluble in water , this partial ionization is often insufficient to overcome the hydrophobicity of the isoquinoline core, leading to rapid precipitation in aqueous buffers.
Microenvironmental pH Shifts: When a basic drug is diluted from an organic stock (like DMSO) into an aqueous medium, the sudden shift in the dielectric constant and localized pH can force the compound back into its insoluble free-base form .
Below is the decision matrix for resolving solubility issues based on your specific experimental application.
Decision tree for resolving solubility issues based on the target experimental application.
Protocol A: Aqueous Solubilization via pH Modulation (In Vitro Assays)
Causality: Lowering the pH below the compound's
ensures full protonation of the primary amine, exponentially increasing solubility via the Henderson-Hasselbalch relationship.
Baseline Control: Aliquot 1.0 mg of the compound into 1.0 mL of your target buffer (e.g., PBS pH 7.4). Vortex for 60 seconds. Observe the expected turbidity.
Titration: While stirring, add 0.1 M HCl in precise 10 µL increments. Monitor the dissolution visually.
Equilibration: Once visually clear, agitate the vial at 25°C for 2 hours to ensure thermodynamic equilibrium is reached.
Validation (Crucial Step): Centrifuge the solution at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV to quantify the exact dissolved concentration. If the concentration matches your theoretical input, the system is validated and free of micro-suspensions.
Causality: If you purchased a salt form (e.g., dihydrochloride), it will exhibit poor solubility in non-polar solvents like Dichloromethane (DCM) due to its ionic nature.
Form Verification: Check the Certificate of Analysis (CoA). If it is a salt, suspend the required mass in DCM.
Free-Basing: Add 1.5 to 2.0 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).
Validation: The suspension should transition to a clear solution as the salt is neutralized into the highly lipophilic free base, which is freely soluble in DCM. Confirm complete dissolution before adding other reagents to prevent kinetic bottlenecks in your reaction .
Salt Screening Strategy for Long-Term Formulation
If you are advancing this compound as a preclinical candidate, relying on liquid co-solvents is unscalable. You must perform an in situ salt screen to isolate a stable, water-soluble crystalline form .
Standard workflow for in situ salt screening to enhance aqueous solubility.
Quantitative Reference Data
When selecting co-solvents or counterions, strict adherence to biological tolerances and thermodynamic rules is required.
Table 1: Co-solvent Tolerability for Biological Assays
Co-Solvent
Max Conc. (In Vitro Cells)
Max Conc. (In Vivo / Oral)
Mechanistic Notes
DMSO
0.1% - 1.0%
< 10%
Disrupts cell membranes at >1%. High risk of compound crash-out upon aqueous dilution.
PEG 400
< 5.0%
< 20%
Excellent for stabilizing supersaturated solutions; increases viscosity.
| Ethanol | < 1.0% | < 10% | Highly volatile. Evaporation during assays will cause irreversible API precipitation. |
Table 2: Counterion Selection for Basic Amines (The "Rule of 2")
For successful salt formation, the
of the counterion must be at least 2 units lower than the of the basic drug .
Counterion Acid
Acid
Suitable for API
Resulting Salt Characteristics
Hydrochloric Acid
-6.0
> -4.0
Hydrochloride: Highly soluble, but often hygroscopic.
Tartrate: Good balance of solubility and non-hygroscopicity.
Citric Acid
3.1
> 5.1
Citrate: Highly biocompatible, though bulky counterion may lower API % weight.
Frequently Asked Questions (FAQs)
Q1: My (6-Methylisoquinolin-5-yl)methanamine dissolves perfectly in 100% DMSO, but immediately forms a cloudy suspension when I add it to my PBS cell media. Why?Answer: This is a classic "solvent-shift precipitation." DMSO effectively disrupts the
stacking of the isoquinoline ring. However, when diluted into an aqueous buffer at pH 7.4, the hydrophobic forces of the water network immediately drive the lipophilic core to aggregate before the primary amine has time to fully protonate and stabilize the molecule.
Solution: Pre-formulate the compound by diluting the DMSO stock into a mildly acidic intermediate buffer (pH 5.5) to force protonation, and then dilute that solution into your final pH 7.4 media.
Q2: Can I use heat to force the compound into solution for my organic synthesis?Answer: Gentle warming (up to 40°C) combined with sonication is acceptable. However, do not exceed this temperature for prolonged periods. The primary methanamine group is highly nucleophilic and reactive. Heating in the presence of trace oxygen or carbonyl impurities (such as those found in degraded, older bottles of DMF) will rapidly lead to oxidation or unwanted Schiff base formation, destroying your starting material.
Q3: I need to run an assay at pH 8.0, but the compound won't dissolve. What are my options?Answer: At pH 8.0, you are approaching the
of the primary amine, meaning a vast majority of the compound will exist as the insoluble free base. pH modulation is no longer an option here. You must rely on formulation strategies: utilize a surfactant (e.g., 0.1% Tween-20) to form micelles, or complex the compound with a cyclodextrin (e.g., HP--CD) to shield the hydrophobic isoquinoline core from the aqueous environment.
References
Pharmaceutical Technology. "Salt Selection in Drug Development". Source: PharmTech. URL:[Link]
Karger Publishers. "Oral Contraceptives after Bariatric Surgery". Source: Karger. URL:[Link]
National Institutes of Health (PMC). "Selection of a Water-Soluble Salt Form of a Preclinical Candidate". Source: NCBI. URL:[Link]
Troubleshooting
Purification strategies for removing impurities from isoquinoline amines
Welcome to the Technical Support Center for the purification of isoquinoline amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of isoquinoline amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining highly pure isoquinoline amines, a critical step for ensuring the validity of research data and the safety of pharmaceutical products.
Introduction
Isoquinoline amines are a vital class of heterocyclic compounds, forming the structural core of many natural alkaloids and synthetic pharmaceuticals.[1][2][3] Their synthesis, however, often yields a crude product contaminated with various impurities such as unreacted starting materials, byproducts, residual solvents, and degradation products.[1][4] The presence of these impurities can significantly impact the compound's biological activity, toxicity, and overall stability. Therefore, effective purification is a non-negotiable aspect of their synthesis and development.
This guide provides a structured approach to troubleshooting common purification challenges and offers detailed protocols for the most effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I can expect in my crude isoquinoline amine product?
A1: The nature of impurities is largely dependent on the synthetic route employed. However, some common classes of impurities include:
Process-Related Impurities: These include unreacted starting materials, reagents, and byproducts formed during the reaction.[4] For instance, in syntheses involving substituted benzaldehydes and nitriles, the formation of biisoquinoline derivatives has been observed.[5]
Degradation Impurities: Isoquinoline amines can be susceptible to oxidation upon exposure to air, leading to colored byproducts.[4][6]
Residual Solvents: Solvents used in the reaction or workup, such as toluene, methanol, or dichloromethane, may be present in the crude product.[4]
Elemental Impurities: Traces of heavy metals from catalysts used in the synthesis can also be present.[4]
Q2: My crude isoquinoline amine is a brown, oily substance. What does this indicate?
A2: A brownish and/or oily appearance in a crude isoquinoline amine sample often suggests the presence of impurities.[5] This coloration can be due to the formation of colored byproducts from oxidation or the presence of highly conjugated impurities.[6] It is a strong indicator that a purification step is necessary to isolate the desired compound.
Q3: I'm struggling to separate my isoquinoline amine from a structurally similar impurity, such as a quinoline isomer. What should I do?
A3: Separating structurally similar isomers can be challenging due to their similar polarities and solubilities.[6] In such cases, a multi-step purification approach is often necessary. Consider employing a combination of techniques. For example, you could first attempt a fractional distillation if there is a sufficient difference in boiling points.[7][8] If that fails, high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can offer the high resolution needed to separate isomers.[5][9]
Q4: How can I remove residual metal catalysts from my reaction mixture?
A4: Residual metal catalysts can often be removed by column chromatography, as the polar metal residues tend to bind strongly to silica or alumina.[6] Alternatively, an aqueous acid wash can be effective for removing basic metal residues.[6]
Troubleshooting Purification Challenges
This section provides a problem-oriented approach to resolving common issues encountered during the purification of isoquinoline amines.
Problem 1: Poor Separation and Peak Tailing during Column Chromatography on Silica Gel
Possible Cause: Basic amines, like isoquinoline amines, can interact strongly with the acidic silanol groups on the surface of silica gel.[5] This interaction leads to poor separation, streaking, and sometimes even decomposition of the product on the column.
Solutions:
Use of a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can help to neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[10]
Switch to a Different Stationary Phase:
Amine-functionalized silica gel: This is an excellent alternative as it has a basic surface that minimizes the strong interactions with basic analytes.[5]
Alumina (basic or neutral): Alumina is another option with fewer acidic sites compared to silica gel.[5][11]
Reversed-phase (C18) silica gel: Changing the separation mechanism from adsorption (normal phase) to partitioning (reversed-phase) can be highly effective in resolving closely eluting impurities.[5] A mobile phase of water and acetonitrile or methanol, sometimes with a pH modifier, is typically used.
Problem 2: Low Yield After Recrystallization
Possible Cause: A low yield after recrystallization can be attributed to several factors.[6]
Troubleshooting Steps:
Re-evaluate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[6][12] If the yield is low, the product may be too soluble in the cold solvent. Experiment with different solvents or solvent mixtures.
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely. Using fluted filter paper can also speed up the filtration process.[6]
Control the Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.[12]
Problem 3: The Isoquinoline Amine Fails to Crystallize
Possible Cause: Some isoquinoline amines are difficult to crystallize directly, especially if they are oils or low-melting solids at room temperature. The presence of impurities can also inhibit crystallization.
Solution: Salt Formation for Recrystallization
Converting the basic isoquinoline amine to its corresponding salt (e.g., hydrochloride or tartrate) can significantly enhance its crystallinity.[5][13] The resulting salt is often a well-defined crystalline solid that is more easily purified by recrystallization.
Purification Strategies: In-Depth Protocols
Strategy 1: Column Chromatography on Amine-Functionalized Silica Gel
This technique is particularly effective for purifying basic compounds like isoquinoline amines that exhibit poor chromatography on standard silica gel.[5]
Experimental Protocol:
Column Packing: Dry pack the amine-functionalized silica gel into an appropriately sized chromatography column.
Equilibration: Equilibrate the column by passing 3-5 column volumes of the initial mobile phase (e.g., a non-polar solvent system like hexane:ethyl acetate 98:2) through it.
Sample Loading: Dissolve the crude isoquinoline amine in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the column.
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoquinoline amine.[5]
Workflow for Column Chromatography:
Caption: Workflow for purification by column chromatography.
Strategy 2: Recrystallization via Salt Formation
This method is highly effective when the free amine is an oil or difficult to crystallize.[5]
Experimental Protocol:
Dissolution: Dissolve the crude isoquinoline amine in a minimal amount of a suitable solvent such as isopropanol or ethanol.
Acidification: While stirring, slowly add a solution of an acid (e.g., 2M HCl in diethyl ether or a solution of tartaric acid) dropwise until the solution becomes acidic (check with pH paper).
Precipitation: The corresponding salt of the amine should precipitate out of the solution. If precipitation does not occur spontaneously, cooling the solution in an ice bath may be necessary.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Drying: Dry the crystals under vacuum.
Neutralization (Optional): If the free amine is required, the purified salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate or dilute NaOH) to precipitate the free amine. The pure amine can then be extracted with an organic solvent and dried.[5][14]
Decision Tree for Recrystallization:
Caption: Decision tree for recrystallization strategy.
Strategy 3: Acid-Base Extraction
This classic liquid-liquid extraction technique is useful for separating basic isoquinoline amines from neutral and acidic impurities.[15][16]
Experimental Protocol:
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic isoquinoline amine will react with the acid to form a water-soluble salt and move into the aqueous layer.[14] Neutral and acidic impurities will remain in the organic layer.
Separation: Separate the aqueous layer containing the protonated amine.
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic. This will deprotonate the amine salt, causing the free amine to precipitate or form an oily layer.
Extraction: Extract the free amine back into a fresh portion of an organic solvent.
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified isoquinoline amine.
Summary of Purification Strategies and Target Impurities:
Purification Technique
Principle of Separation
Best Suited for Removing
Column Chromatography
Adsorption/Partitioning
Byproducts with different polarities, colored impurities, residual catalysts.[5][6]
Recrystallization
Differential Solubility
Impurities with different solubility profiles, isomers (with careful solvent selection).[6][12]
Volatile solvents, impurities with significantly different boiling points.[7][17]
Purity Assessment
After purification, it is crucial to assess the purity of the isoquinoline amine. Common analytical techniques for this purpose include:
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive technique for determining purity and quantifying residual impurities.[4][9]
Gas Chromatography (GC): Suitable for volatile and thermally stable isoquinoline amines.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities.[9]
Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of purity for solid compounds.[18]
Safety Precautions
Isoquinoline and its derivatives can be harmful and should be handled with appropriate safety measures.
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[19][20][21]
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[19][22]
Handling: Avoid contact with skin and eyes.[19][23] In case of contact, rinse the affected area thoroughly with water.[20][22]
Storage: Store isoquinoline amines in tightly closed containers in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[19][20]
References
Veeprho. Isoquinoline Impurities and Related Compound. [Link]
Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Link]
Technical Support Center: Preventing Oxidation of (6-Methylisoquinolin-5-yl)methanamine
Document ID: TCS-MIQM-2026-03 Introduction This technical guide is designed for researchers, scientists, and drug development professionals who are utilizing (6-Methylisoquinolin-5-yl)methanamine in their experimental wo...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: TCS-MIQM-2026-03
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals who are utilizing (6-Methylisoquinolin-5-yl)methanamine in their experimental workflows. As a complex aromatic amine, this compound possesses inherent reactivity that can lead to oxidative degradation, compromising sample integrity, experimental reproducibility, and the overall success of your research. This document provides in-depth troubleshooting advice and preventative protocols to ensure the long-term stability of (6-Methylisoquinolin-5-yl)methanamine during storage and handling. Our recommendations are grounded in established principles of organic chemistry and material science, aiming to provide you with the expertise to confidently manage this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of (6-Methylisoquinolin-5-yl)methanamine degradation during storage?
A1: The primary degradation pathway for (6-Methylisoquinolin-5-yl)methanamine is oxidation. This can be initiated by several factors:
Atmospheric Oxygen: The benzylic amine and the isoquinoline ring system are susceptible to oxidation by molecular oxygen. This process can be accelerated by light and the presence of trace metal impurities.
Moisture: Aromatic amines can be hygroscopic, and the presence of water can facilitate certain oxidative reactions.[1]
Light Exposure: Photo-oxidation can occur, particularly with exposure to UV light, which can generate reactive radical species that initiate degradation.
Incompatible Storage Materials: Certain plastics or container closures may leach impurities or be permeable to oxygen, promoting degradation.
Q2: I've noticed a color change in my sample, from a pale yellow to a darker brown. Is this a sign of oxidation?
A2: Yes, a distinct color change, particularly a darkening to yellow, amber, or brown, is a strong indicator of oxidative degradation. Aromatic amines often form highly conjugated, colored byproducts upon oxidation. If you observe a color change, it is highly recommended to assess the purity of the material before proceeding with your experiment.
Q3: What are the ideal storage temperatures for this compound?
A3: For long-term stability, (6-Methylisoquinolin-5-yl)methanamine should be stored at 2-8°C.[2] Some suppliers may recommend storage at temperatures below 30°C (86°F) for general amine stability.[1] However, for sensitive aromatic amines, refrigerated conditions are preferable to minimize the rate of potential degradation reactions. For very long-term storage (months to years), storage at -20°C or -70°C can further enhance stability, particularly for high-purity reference standards.[3]
Q4: Can I store a solution of (6-Methylisoquinolin-5-yl)methanamine? If so, what is the best solvent?
A4: Storing this compound in solution is generally not recommended for long periods, as solvents can influence stability. If short-term storage of a solution is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile or dioxane. It is crucial to thoroughly degas the solvent with an inert gas (argon or nitrogen) before preparing the solution to remove dissolved oxygen. Store the solution under an inert atmosphere at 2-8°C and protect it from light.
Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues
This section provides a structured approach to identifying and mitigating oxidation-related problems with (6-Methylisoquinolin-5-yl)methanamine.
Issue 1: Inconsistent or Failed Reaction Yields
Question: My reaction yields are significantly lower than expected, or the reaction is failing completely. Could this be due to the degradation of my (6-Methylisoquinolin-5-yl)methanamine starting material?
Answer: Yes, this is a very likely cause. Oxidized (6-Methylisoquinolin-5-yl)methanamine will have a lower effective concentration of the active amine, and the degradation products may interfere with your reaction.
Troubleshooting Steps:
Purity Assessment: Before use, analyze a small aliquot of your stored (6-Methylisoquinolin-5-yl)methanamine using an appropriate analytical technique such as HPLC, LC-MS, or ¹H NMR to determine its purity. Compare the results to the certificate of analysis provided by the supplier.
Visual Inspection: Check for any color change in the solid material.
Use a Fresh Sample: If possible, repeat the reaction with a freshly opened or newly purchased vial of the starting material to see if the yield improves.
Issue 2: Appearance of Unexpected Byproducts in Reaction Mixtures
Question: I am observing unexpected peaks in my HPLC or LC-MS analysis of the reaction mixture that do not correspond to my starting material or expected product. Could these be from the degradation of (6-Methylisoquinolin-5-yl)methanamine?
Answer: Absolutely. The oxidation of benzylamines can lead to the formation of imines, aldehydes, and other coupled products, which will appear as impurities in your analysis.[4][5]
Troubleshooting Steps:
Analyze the Starting Material: Run a control analysis of your stored (6-Methylisoquinolin-5-yl)methanamine (dissolved in a suitable solvent) by HPLC or LC-MS to identify any pre-existing impurities.
Mass Spectrometry Analysis: If using LC-MS, analyze the masses of the unexpected peaks. Oxidative degradation often results in characteristic mass shifts (e.g., addition of oxygen atoms, loss of hydrogen atoms).
Implement Inert Atmosphere Techniques: If you suspect oxidation is occurring during your reaction setup, ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).[6][7] Use degassed solvents for your reaction.
Issue 3: Poor Solubility or Incomplete Dissolution
Question: My (6-Methylisoquinolin-5-yl)methanamine is no longer dissolving completely in the solvent it was previously soluble in. What could be the cause?
Answer: Significant oxidation can lead to the formation of polymeric or highly polar byproducts that may have different solubility profiles than the pure parent compound.
Troubleshooting Steps:
Purity Check: As with other issues, the first step is to assess the purity of the material.
Solvent Test: Try dissolving a small amount in a range of solvents to observe its solubility characteristics.
Filtration: If you must use a partially degraded sample, you can attempt to dissolve it in a suitable solvent and filter out any insoluble material. However, be aware that the filtrate will contain a lower concentration of the desired compound and soluble impurities. This is not a recommended practice for sensitive applications.
Best Practices for Storage and Handling
To proactively prevent the oxidation of (6-Methylisoquinolin-5-yl)methanamine, adhere to the following protocols.
Optimal Storage Conditions
Proper storage is the most critical factor in preventing oxidation.
Excludes atmospheric oxygen, a key reactant in oxidation.[8]
Light
Amber Glass Vial/Protection from Light
Prevents photo-oxidation.
Container
Borosilicate Glass Vials with PTFE-lined caps
Ensures an inert storage environment and a tight seal against air and moisture.[1][9]
Handling Procedures for Air-Sensitive Reagents
Treat (6-Methylisoquinolin-5-yl)methanamine as an air-sensitive compound.
Inert Atmosphere Aliquoting: When you need to use the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.[10] Briefly flush the vial with a gentle stream of argon or nitrogen before and after taking your sample.
Use of a Glovebox: For the most sensitive applications, all handling and weighing of the compound should be performed inside a glovebox with an inert atmosphere.[8]
Specialized Packaging: For frequent use, consider transferring the material from its original bottle to a storage vessel equipped with a stopcock and septum, which allows for repeated access with a syringe under an inert atmosphere.[9]
Workflow for Handling and Dispensing
The following diagram illustrates the recommended workflow for handling (6-Methylisoquinolin-5-yl)methanamine to minimize exposure to air.
Caption: Recommended workflow for handling (6-Methylisoquinolin-5-yl)methanamine.
Monitoring for Degradation
Regularly inspect your stored material for any signs of degradation.
Visual Check: Look for color changes each time you use the compound.
Periodic Purity Analysis: For long-term studies, it is good practice to re-analyze the purity of your stock material periodically (e.g., every 6-12 months) using a stability-indicating method like HPLC.
The Chemistry of Oxidation: A Deeper Look
Understanding the potential oxidation pathways of (6-Methylisoquinolin-5-yl)methanamine can help in recognizing degradation products and designing appropriate analytical methods.
Potential Oxidation Pathways
The primary sites of oxidation are the benzylic amine and potentially the electron-rich isoquinoline ring.
Oxidation of the Benzylamine Moiety: The primary amine can be oxidized to an imine, which can then hydrolyze to form the corresponding aldehyde (6-methylisoquinoline-5-carbaldehyde) and ammonia.[11] Further oxidation could lead to the carboxylic acid.
N-Oxidation: The nitrogen atoms in the isoquinoline ring and the primary amine can be oxidized to their corresponding N-oxides.
Ring Oxidation: The isoquinoline ring system itself can undergo oxidative degradation, leading to more complex structures.
The following diagram illustrates a simplified potential oxidation pathway of the benzylamine group.
Caption: Simplified oxidation of the benzylamine moiety.
Analytical Methods for Detecting Oxidation
To effectively troubleshoot and monitor the stability of (6-Methylisoquinolin-5-yl)methanamine, the following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
Method: Reversed-phase HPLC with UV detection is an excellent method for separating the parent compound from its more polar oxidation products.
Typical Conditions:
Column: C18
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
Detection: UV spectrophotometer, monitoring at a wavelength where the isoquinoline chromophore absorbs (e.g., ~254 nm and ~320 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Method: Provides both separation and mass information, which is invaluable for identifying unknown degradation products.
Application: Can confirm the identity of suspected oxidation products by their molecular weight.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Method: Can provide structural information about the parent compound and any major impurities.
Indicators of Oxidation:
Appearance of an aldehyde proton signal (~9-10 ppm).
Changes in the chemical shifts of the aromatic and benzylic protons.
Broadening of signals, which can indicate the presence of paramagnetic species or complex mixtures.
Thin-Layer Chromatography (TLC)
Method: A quick and simple method for a qualitative assessment of purity.[12]
Procedure: Spot the sample on a silica gel plate and develop with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Oxidation products are typically more polar and will have a lower Rf value than the parent amine.
References
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved March 7, 2026, from [Link]
Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific. Retrieved March 7, 2026, from [Link]
Handling air-sensitive reagents AL-134. (n.d.). Division of Research Safety, University of Illinois. Retrieved March 7, 2026, from [Link]
Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI. Retrieved March 7, 2026, from [Link]
Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2010, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025, November 1). ResearchGate. Retrieved March 7, 2026, from [Link]
Thin-layer chromatography of amine oxidation products. (1970, May 1). Analytical Chemistry. Retrieved March 7, 2026, from [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved March 7, 2026, from [Link]
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (1964). DTIC. Retrieved March 7, 2026, from [Link]
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. (2016, November 4). ACS Omega. Retrieved March 7, 2026, from [Link]
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. (2016, November 4). ACS Omega. Retrieved March 7, 2026, from [Link]
Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. (2024, June 15). MDPI. Retrieved March 7, 2026, from [Link]
Amine Oxidation Catalyzed by NO2. (n.d.). OSTI.GOV. Retrieved March 7, 2026, from [Link]
Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. (2021). PMC. Retrieved March 7, 2026, from [Link]
Methenamine. (n.d.). OECD Existing Chemicals Database. Retrieved March 7, 2026, from [Link]
ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved March 7, 2026, from [Link]
Oxidation of Secondary and Primary Amines. (n.d.). Retrieved March 7, 2026, from [Link]
Oxidation of methylamine. (n.d.). OSTI.GOV. Retrieved March 7, 2026, from [Link]
Mechanism representation of the nucleophilic attack of methylamine in isoquinoline-5,8-dione (25) and its respective N-oxide (21). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Safety Data Sheet: 6-Methylquinoline. (2021, July 5). Chemos GmbH & Co. KG. Retrieved March 7, 2026, from [Link]
The mechanism of 5-amino-6-methyluracil oxidation with 1,4-dioxanyl peroxyl radical. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Technical Support Center: Optimizing HPLC Separation for (6-Methylisoquinolin-5-yl)methanamine
Introduction & Molecule Profile[1] Welcome to the technical guide for (6-Methylisoquinolin-5-yl)methanamine . As a Senior Application Scientist, I often see researchers struggle with this molecule.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Molecule Profile[1]
Welcome to the technical guide for (6-Methylisoquinolin-5-yl)methanamine . As a Senior Application Scientist, I often see researchers struggle with this molecule. It represents a "perfect storm" for chromatographic difficulty: it possesses a hydrophobic aromatic core (isoquinoline) paired with a highly basic primary amine side chain.
To optimize separation, you must first understand the physicochemical behavior of your analyte.
Physicochemical Profile
Feature
Characteristic
Chromatographic Impact
Core Structure
Isoquinoline Ring
Hydrophobic interaction (Retention on C18). (Ring Nitrogen).
Functional Group
Primary Methanamine
High polarity & basicity. . Causes severe peak tailing due to silanol interaction.[1][2][3]
Charge State
pH < 5
Dicationic (+2). Elutes very fast (near void) on C18.
Charge State
pH 7
Monocationic (+1). Strong tailing on standard silica.
Troubleshooting Guides (Q&A Format)
Module A: Peak Shape Issues (Tailing & Asymmetry)
Q: I am using a standard C18 column with 0.1% Formic Acid, but the peak is tailing severely (
). Why is this happening and how do I fix it?
A: This is the classic "Silanol Effect."
The Cause: At acidic pH (0.1% FA is
pH 2.7), the silica surface of your column has residual silanol groups () that can deprotonate to . Your molecule's primary amine is fully protonated (). The electrostatic attraction between the amine and the silanol acts as a secondary retention mechanism, dragging the peak tail.
The Fix: You have two robust options.
Chaotropic/Competitive Additive: Add 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) to your mobile phase. TEA competes for the silanol sites, blocking them from your analyte. TFA forms an ion pair with the amine, masking the charge.
Switch Column Chemistry: Move to a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column. These are chemically modified to repel basic analytes from the surface silanols.
Q: Can I just increase the buffer concentration?A: Yes, to a limit. Increasing buffer strength (e.g., from 10 mM to 25 mM Ammonium Formate) suppresses the electrical double layer, reducing the interaction with silanols. However, additives like TEA or switching to high-pH stable columns are more effective for this specific amine.[4]
Module B: Retention Issues (Elution in Void Volume)
Q: The compound elutes immediately (k' < 1) on my C18 column. How do I increase retention?
A: Your molecule is too polar in its dicationic state (pH < 5).
Strategy 1 (High pH): If you have a hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH) that tolerates pH 10-11, switch to 10 mM Ammonium Bicarbonate (pH 10) .[4]
Mechanism:[2][5][6] At pH 10, the isoquinoline ring is neutral, and the primary amine is partially deprotonated. The molecule becomes significantly more hydrophobic, increasing retention on C18 by 5-10x.
Strategy 2 (PFPP Column): Switch to a Pentafluorophenyl (PFPP) column.
Mechanism:[2][5][6][7] PFPP phases offer "Pi-Pi" interactions specifically with the aromatic isoquinoline ring, providing retention that is independent of the amine's charge.
Recommended Experimental Protocols
Below are the three validated protocols for this class of compounds. Protocol A is the standard starting point. Protocol B is for difficult separations requiring high resolution.
Protocol Comparison Table
Parameter
Protocol A (Standard)
Protocol B (High pH/Resolution)
Protocol C (HILIC/Polar)
Column
C18 (End-capped, Base-Deactivated)
Hybrid C18 (High pH stable)
Bare Silica or Amide
Mobile Phase A
10mM Ammonium Formate + 0.1% Formic Acid
10mM Ammonium Bicarbonate (pH 10)
10mM Ammonium Acetate (pH 5.8)
Mobile Phase B
Acetonitrile
Methanol
Acetonitrile
Mechanism
Hydrophobic + Ion Suppression
Hydrophobic (Neutral species)
Partitioning (Polar)
Detection
UV 275 nm / MS ESI+
UV 275 nm
MS ESI+
Detailed Workflow: Protocol A (The "Workhorse" Method)
Use this for general purity checks.
Preparation: Dissolve sample in 90:10 Water:Acetonitrile (avoid 100% organic diluent to prevent peak distortion).
Column: Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18 (4.6 x 100mm, 3.5µm).
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate .
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0 min: 5% B
10 min: 60% B
12 min: 95% B
Flow: 1.0 mL/min.
Temp: 40°C (Higher temp improves mass transfer and peak shape for amines).
Visualizing the Logic (Diagrams)
Diagram 1: Troubleshooting Decision Matrix
This flowchart guides you through the optimization process based on your initial chromatogram.
Caption: Decision tree for optimizing (6-Methylisoquinolin-5-yl)methanamine separation based on peak defects.
Diagram 2: Interaction Mechanisms
Understanding why the tailing occurs is vital for choosing the right column.
Caption: Mechanistic view of silanol interactions causing tailing vs. the High pH solution.
References
McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, hydrophilic–lipophilic, and polar solutes. Journal of Chromatography A.
Agilent Technologies. (2020).[8] Analysis of Basic Drugs using Agilent Poroshell 120 HPH-C18. Application Note.
Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Library.
PubChem. (2023). Compound Summary for (Isoquinolin-5-yl)methanamine derivatives. National Library of Medicine.
Dolan, J. W. (2008). Peak Tailing and Resolution. LCGC North America.
Navigating the Labyrinth of 6-Methylisoquinoline Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals The synthesis of the 6-methylisoquinoline scaffold, a key structural motif in numerous pharmacologically active compounds, often presents significant challe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the 6-methylisoquinoline scaffold, a key structural motif in numerous pharmacologically active compounds, often presents significant challenges, particularly during the critical cyclization step. This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to navigate the complexities of this synthesis. We move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust understanding that empowers you to overcome experimental hurdles.
This section is structured in a question-and-answer format to directly address common failures encountered during the synthesis of 6-methylisoquinoline via standard cyclization reactions such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.
Question 1: My Bischler-Napieralski reaction to form 6-methyl-3,4-dihydroisoquinoline has failed, yielding only starting material or a complex mixture. What are the likely causes and how can I resolve this?
Answer:
Failure in the Bischler-Napieralski reaction for this substrate typically stems from three primary areas: insufficient activation of the amide, suboptimal reaction conditions, or decomposition. The 6-methyl group is electron-donating, which should facilitate the intramolecular electrophilic aromatic substitution.[1][2] Therefore, the issue likely lies elsewhere.
Potential Causes & Step-by-Step Solutions:
Inadequate Dehydrating Agent: The conversion of the amide to a reactive electrophilic intermediate is crucial. Phosphorus oxychloride (POCl₃) is common, but its efficacy can be hampered by moisture.
Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
Use freshly distilled or newly opened anhydrous solvents.
Distill POCl₃ immediately before use to remove any HCl and other hydrolysis products.
Alternative Reagents: If POCl₃ consistently fails, consider more potent dehydrating agents. A mixture of P₂O₅ in POCl₃ or polyphosphoric acid (PPA) can be more effective for less reactive substrates.[3]
Suboptimal Temperature and Reaction Time: The reaction often requires heating to overcome the activation energy for cyclization.[3]
Troubleshooting Protocol 2: Optimization of Reaction Temperature:
Start with the reaction at a moderate temperature (e.g., 80 °C in toluene) and monitor the progress by Thin Layer Chromatography (TLC).
If no conversion is observed after a reasonable time (e.g., 2-4 hours), incrementally increase the temperature. Be cautious, as excessively high temperatures can lead to polymerization and tar formation.
Consider switching to a higher boiling point solvent like xylene if necessary.[3]
Side Reactions: A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[3]
Mitigation Strategy: This is more prevalent with certain substrates. While less likely with an activated ring, if suspected, consider milder cyclization conditions.
Visualizing the Troubleshooting Workflow for a Failed Bischler-Napieralski Reaction:
Caption: Troubleshooting workflow for a failed Bischler-Napieralski reaction.
Question 2: My Pomeranz-Fritsch synthesis of 6-methylisoquinoline is giving a very low yield. What are the common pitfalls with this reaction?
Answer:
The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and low yields are a frequent complaint.[4][5] The key steps are the formation of the benzalaminoacetal and the subsequent acid-catalyzed cyclization.[6][7]
Potential Causes & Step-by-Step Solutions:
Incomplete Schiff Base Formation: The initial condensation is an equilibrium reaction.
Troubleshooting Protocol 3: Driving the Schiff Base Formation:
Combine 4-methylbenzaldehyde and 2,2-diethoxyethylamine in an anhydrous solvent like toluene.
Employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thus driving the equilibrium towards the product.
Monitor the reaction by TLC until the 4-methylbenzaldehyde is consumed.
Harsh Cyclization Conditions: Concentrated sulfuric acid, the traditional catalyst, can cause charring and decomposition.[4]
After forming the Schiff base, cool the reaction mixture.
Instead of concentrated sulfuric acid, consider using polyphosphoric acid (PPA) or a mixture of trifluoroacetic anhydride and a Lewis acid.[6] These can promote cyclization at lower temperatures and with fewer side reactions.
Carefully control the temperature during the addition of the acid and throughout the cyclization.
Oxazole Formation as a Side Reaction: This is a common competing pathway in the Pomeranz-Fritsch synthesis.[4]
Mitigation Strategy: The formation of the oxazole is often favored under different energetic conditions than the desired isoquinoline. Experimenting with a range of cyclization temperatures may reveal a window where the formation of 6-methylisoquinoline is kinetically or thermodynamically favored.
Question 3: In my Pictet-Spengler reaction to form 6-methyl-1,2,3,4-tetrahydroisoquinoline, I am observing poor regioselectivity. How can I control the cyclization position?
Answer:
The regioselectivity of the Pictet-Spengler reaction is governed by the electronic effects of the substituents on the phenethylamine ring.[8] The cyclization is an electrophilic aromatic substitution, and the incoming electrophile (the iminium ion) will preferentially attack the most nucleophilic position.
Controlling Regioselectivity:
Electronic Effects of the 6-Methyl Group: In the case of a 4-methyl-substituted phenethylamine (which would lead to a 6-methyl-tetrahydroisoquinoline), the methyl group is an ortho-, para-director. The cyclization will occur at one of the positions ortho to the ethylamine substituent. The methyl group at the 4-position will activate the 5-position and, to a lesser extent, the 3-position. Steric hindrance from the ethylamine side chain will likely disfavor cyclization at the 3-position, leading to preferential formation of the desired 6-methyl-tetrahydroisoquinoline.
Optimizing Reaction Conditions for Regioselectivity:
Strongly Acidic Conditions: Using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid generally favors cyclization at the most electronically activated position.[8]
N-Acyliminium Ion Variant: For challenging substrates, in-situ formation of an N-acyliminium ion creates a more potent electrophile, which can improve both the yield and regioselectivity of the cyclization under milder conditions.[9]
Frequently Asked Questions (FAQs)
Q1: What is the role of the 6-methyl group in the cyclization reactions?
The 6-methyl group is an electron-donating group. In electrophilic aromatic substitution reactions like the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler, this group activates the aromatic ring, making it more nucleophilic and thus facilitating the cyclization step.[1] This should generally lead to higher yields and allow for milder reaction conditions compared to the unsubstituted parent compound.
Q2: How can I purify my crude 6-methylisoquinoline?
Purification of isoquinoline derivatives often involves a combination of techniques:
Acid-Base Extraction: Since 6-methylisoquinoline is a basic compound, an acid-base extraction is an effective first step. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying isoquinolines.[10] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The less polar impurities will elute first, followed by the 6-methylisoquinoline.
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.[10]
Table 1: Comparison of Common Cyclization Reactions for 6-Methylisoquinoline Synthesis
Reaction
Precursors
Product
Common Issues
Key Advantages
Bischler-Napieralski
N-(4-methylphenethyl)amide
6-methyl-3,4-dihydroisoquinoline
Requires harsh dehydrating agents, potential for low yields.[11]
Good for 1-substituted derivatives.
Pomeranz-Fritsch
4-methylbenzaldehyde, aminoacetaldehyde acetal
6-methylisoquinoline
Low yields, side reactions (oxazole formation, charring).[4]
Direct route to the aromatic isoquinoline.
Pictet-Spengler
4-methyl-β-phenylethylamine, aldehyde/ketone
6-methyl-1,2,3,4-tetrahydroisoquinoline
Potential for low yields with less activated rings.[12]
Milder conditions possible, leads to the reduced tetrahydroisoquinoline core.
Key Mechanistic Insight: The Bischler-Napieralski Reaction
Understanding the mechanism is key to troubleshooting. The Bischler-Napieralski reaction proceeds through the formation of a key electrophilic intermediate, a nitrilium ion, which then undergoes intramolecular cyclization.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
This guide provides a framework for systematically addressing common failures in the synthesis of 6-methylisoquinoline. By understanding the underlying principles and having a set of targeted troubleshooting protocols, researchers can more efficiently optimize their synthetic routes to this important heterocyclic scaffold.
References
BenchChem. (2025). Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines. BenchChem Technical Support.
BenchChem. (2025). Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines. BenchChem Technical Support.
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
BenchChem. (2025). The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals. BenchChem Technical Support.
Aurigene Pharmaceutical Services. (n.d.).
Thieme. (n.d.). Product Class 5: Isoquinolines.
Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
Grokipedia. (n.d.). Pictet–Spengler reaction.
ACS Publications. (2024). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society.
Cambridge University Press. (n.d.). Bischler-Napieralski Reaction.
Wiley Online Library. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
BenchChem. (2025).
The Chemical Society of Japan. (n.d.).
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
Wiley Online Library. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.
Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction.
Semantic Scholar. (n.d.). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines.
PMC. (n.d.).
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE.
Rhodium.ws. (n.d.).
EPO. (2017). Method for making phenylethylamine compounds.
BenchChem. (2025). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. BenchChem Technical Support.
ACS Publications. (n.d.). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry.
Newcrom. (n.d.). Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column.
Technical Support Center: Optimizing Reactions with (6-Methylisoquinolin-5-yl)methanamine
Executive Summary: The "Peri-Kinetic" Challenge (6-Methylisoquinolin-5-yl)methanamine (CAS: 1053655-94-9) is a high-value scaffold often employed in the synthesis of kinase inhibitors (e.g., ROCK, PKA). Users frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Peri-Kinetic" Challenge
(6-Methylisoquinolin-5-yl)methanamine (CAS: 1053655-94-9) is a high-value scaffold often employed in the synthesis of kinase inhibitors (e.g., ROCK, PKA). Users frequently report lower-than-expected yields not due to intrinsic instability, but due to a misunderstanding of its steric-electronic environment .
The Core Issue:
The amine functionality is located at the 5-position , which is subject to the "Peri-Effect" (interaction with the C4-hydrogen) and is ortho-substituted by a methyl group at C6. While the methylene spacer (
) provides some flexibility, the approach of bulky electrophiles is kinetically impeded. Furthermore, the isoquinoline nitrogen (N2) is a competitive basic site () that can interfere with catalysts or acid-sensitive reagents.
This guide provides self-validating protocols to minimize three specific side reactions: oxidative deamination , N-dimerization , and isoquinoline ring interference .
Reactivity Landscape & Logic
The following diagram visualizes the competing reactive sites and the steric pressure zones that dictate your experimental success.
Caption: Figure 1. Reactivity map highlighting the competition between the target amine and the isoquinoline core, complicated by the steric shielding at the 5-position.
to form carbamates/carbonates and oxidize to imines/aldehydes upon prolonged air exposure.
The Fix:
Form: Store as the Dihydrochloride (2HCl) salt . The protonated amine is resistant to oxidation.
Free-Basing: Only free-base the amine immediately before the reaction.
Protocol: Suspend the salt in DCM; add 1.1 eq. of aqueous NaOH (1M). Separate layers rapidly. Dry organic layer over
(avoid as Lewis acidic sites can trap the amine).
B. Reductive Amination (The "Over-Alkylation" Trap)
Scenario: Reacting with an aldehyde to form a secondary amine.
Side Reaction: Formation of tertiary amines (over-alkylation) or sluggish imine formation due to the 6-methyl steric bulk.
Variable
Recommendation
Scientific Rationale
Solvent
DCM/MeOH (4:1) or TFE (Trifluoroethanol)
TFE activates the carbonyl electrophile via H-bonding, overcoming the steric sluggishness of the amine approach [1].
Drying Agent
4Å Molecular Sieves (Activated)
Essential. Water hydrolysis of the intermediate imine is the #1 cause of low yield. The steric bulk slows imine formation, making the reverse reaction (hydrolysis) more competitive.
Reducing Agent
STAB ()
Use Sodium Triacetoxyborohydride. It is less basic than and avoids reducing the isoquinoline ring or reacting with the aldehyde before imine formation.
Stoichiometry
Amine (1.0 eq) : Aldehyde (0.9 eq)
Crucial: Keep the aldehyde limiting. Excess aldehyde promotes bis-alkylation.
(2 eq) in DCM. Stir for 2 hours at RT before adding the reducing agent. This ensures imine formation is complete.
Reduction: Cool to 0°C. Add STAB (1.5 eq) and catalytic Acetic Acid (1 eq). The acid protonates the imine, accelerating reduction, and buffers the basic isoquinoline nitrogen.
C. Amide Coupling (The "Isoquinoline Interference" Trap)
Scenario: Coupling with a carboxylic acid.
Side Reaction: N-Acylurea formation (coupling agent failure) or reaction at the Isoquinoline Nitrogen (rare but possible with highly activated species).
Avoid: EDC/HOBt. The kinetics are often too slow for this hindered amine, leading to rearrangement of the O-acylisourea intermediate.
Use:HATU or T3P (Propylphosphonic anhydride) .
Base Choice: Use DIPEA (Hunig's Base). Avoid TEA. The isoquinoline nitrogen is basic (
).[1] If you use insufficient base, the isoquinoline ring will scavenge the protons generated during coupling, potentially precipitating the intermediate as a salt. Use 3.5 equivalents of DIPEA to cover the acid, the amine HCl (if used), and the isoquinoline ring.
Troubleshooting Workflow
Use this decision tree when yields are below 50%.
Caption: Figure 2. Diagnostic logic for troubleshooting common yield-killing scenarios.
Frequently Asked Questions (FAQ)
Q1: The reaction mixture turned dark black/brown immediately. Is the product destroyed?
Diagnosis: This is likely electron-transfer oxidation of the isoquinoline ring or trace phenols, not necessarily decomposition of your main product. Isoquinolines are prone to forming charge-transfer complexes that are deeply colored.
Action: Proceed with workup. The color often remains in the aqueous layer or can be removed by a silica plug. Check LCMS before discarding.
Cause: If you used peracids (mCPBA) or vigorous stirring in air with transition metals.
Fix: The Isoquinoline Nitrogen (N2) oxidized. You can reduce it back using
or Zn/AcOH, but it is better to prevent it by degassing solvents.
Q3: My product is stuck in the aqueous layer during extraction.
Diagnosis: The Isoquinoline core makes the molecule amphoteric. At low pH, it's protonated (water soluble).
Fix: Adjust the aqueous layer to pH 9-10 using saturated
or . Do not use strong NaOH, as it might hydrolyze sensitive amides you just formed. Extract with CHCl3/Isopropanol (3:1) , which is better at pulling polar heterocycles than DCM or EtOAc.
References
Solvent Effects in Reductive Amination
Title: Trifluoroethanol as a Solvent for the Reductive Amin
Source:Journal of Organic Chemistry.
Context: TFE is cited as a superior solvent for hindered amines due to its ability to activate the carbonyl and solvate the transition st
Link:[Link] (Representative citation for TFE effect).
Isoquinoline Reactivity
Title: Isoquinoline Synthesis and Reactivity.[1][2][3][4][5]
Source:Organic Chemistry Portal.
Context: General reactivity profiles of the isoquinoline ring, specifically the basicity of N2 and electrophilic substitution p
Technical Support Center: Optimizing Extraction of (6-Methylisoquinolin-5-yl)methanamine
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (6-Methylisoquinolin-5-yl)methanamine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (6-Methylisoquinolin-5-yl)methanamine . Because this molecule contains two distinct basic nitrogen centers, standard extraction protocols often lead to poor yields, compound loss, or emulsion issues.
This guide provides the mechanistic causality behind pH adjustments, troubleshooting FAQs, and field-proven, self-validating extraction methodologies.
Core Principles: The Causality of pH in Extraction
Q: Why does standard liquid-liquid extraction (LLE) fail for (6-Methylisoquinolin-5-yl)methanamine at neutral pH?A: The target compound contains two basic functional groups: an isoquinoline aromatic nitrogen and a primary aliphatic amine (methanamine). To predict its phase-partitioning behavior, we must evaluate the pKa values of its structural analogs:
Isoquinoline Nitrogen: The pKa of the isoquinoline nitrogen is approximately 5.14 to 5.42[1].
Primary Amine (Methanamine): The pKa of a benzylamine analog is approximately 9.33[2].
At a neutral pH of 7.0, the isoquinoline nitrogen is mostly deprotonated (neutral), but the primary amine remains heavily protonated (cationic). This cationic state makes the molecule highly polar and water-soluble, preventing it from partitioning efficiently into non-polar organic solvents like ethyl acetate or dichloromethane (DCM)[3]. To extract the compound into an organic phase, the aqueous pH must be adjusted to maximize the equilibrium concentration of the fully neutral, free-base species[4].
Q: What is the optimal pH for extracting this compound into an organic solvent?A: To ensure >99% of the molecule is in its neutral (free base) form, the pH of the aqueous solution must be at least 2 units higher than the highest pKa. Since the primary amine has a pKa of ~9.33[2], the optimal extraction pH is ≥ 11.5 (ideally pH 12.0).
Q: What is the optimal pH for back-extracting into an aqueous phase?A: To pull the compound from an organic solvent back into an aqueous phase (e.g., to wash away neutral impurities), the pH must be at least 2 units below the lowest pKa. A pH of ≤ 3.0 ensures both nitrogen centers are fully protonated (dicationic state), maximizing aqueous solubility.
Quantitative Data Summary
Property / State
Relevant Functional Group
Estimated pKa
Optimal pH for Organic Extraction
Optimal pH for Aqueous Extraction
Aromatic Nitrogen
Isoquinoline ring
~5.14 - 5.42
> 7.5 (Neutral)
< 3.0 (Protonated)
Aliphatic Nitrogen
Methanamine group
~9.33
> 11.5 (Neutral)
< 7.0 (Protonated)
Target Molecule
(6-Methylisoquinolin-5-yl)methanamine
N/A
pH ≥ 12.0 (Free Base)
pH ≤ 3.0 (Dication)
Troubleshooting FAQs
Q: I adjusted the pH to 9.0, but my recovery in the organic phase is still below 40%. What went wrong?A: At pH 9.0, you are below the pKa of the primary amine (~9.33)[2]. This means over 50% of your target molecules are still in the mono-cationic state, which heavily favors the aqueous phase. You must increase the pH to at least 11.5 using a strong base (e.g., 1M NaOH) to fully deprotonate the primary amine.
Q: When I basify the solution to pH 12 and add DCM, a severe emulsion forms. How do I break it?A: Emulsions in basic amine extractions are often caused by the formation of insoluble hydroxide salts or the presence of amphiphilic matrix impurities.
Solution 1 (Salting Out): Add solid NaCl to the aqueous phase until saturated. This increases the ionic strength, decreasing the solubility of the neutral amine in water and increasing surface tension to break the emulsion.
Solution 2 (Filtration): Filter the biphasic emulsion directly through a tightly packed pad of Celite.
Solution 3 (Centrifugation): Transfer the emulsion to a centrifuge tube and spin at 3,000 x g for 5 minutes.
Q: Is the compound stable at pH 12?A: Yes, (6-Methylisoquinolin-5-yl)methanamine is structurally stable under highly basic conditions for the duration of a standard extraction. However, primary amines can slowly oxidize over time when exposed to air. Perform the extraction promptly and avoid leaving the compound in highly basic aqueous solutions overnight.
This is a self-validating protocol. By utilizing pH swings, you selectively isolate the target amine from both acidic and neutral impurities, ensuring high purity without chromatography[3].
Step 1: Initial Acidification and Wash (Removes Neutral/Acidic Impurities)
Dissolve the crude sample containing (6-Methylisoquinolin-5-yl)methanamine in 20 mL of deionized water.
Add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH is ≤ 3.0.
Transfer the solution to a separatory funnel and add 20 mL of an organic solvent (e.g., Ethyl Acetate or DCM).
Shake vigorously, vent the stopcock, and allow the phases to separate completely.
Drain the lower phase. (Note: If using DCM, the organic phase is on the bottom. If using EtOAc, the aqueous phase is on the bottom.)
Keep the aqueous phase (which contains your protonated target compound) and discard the organic phase.
Step 2: Basification and Target Extraction (Isolates the Target)
Place the retained aqueous phase in an Erlenmeyer flask in an ice bath (neutralization is exothermic).
Slowly add 1M NaOH dropwise until the pH reaches ≥ 12.0. The solution may become opaque as the free base precipitates.
Transfer the basic aqueous solution back to a clean separatory funnel.
Add 20 mL of fresh organic solvent (e.g., DCM).
Shake gently to avoid emulsions, vent, and let the phases separate.
Collect the organic phase , which now contains the fully deprotonated (6-Methylisoquinolin-5-yl)methanamine.
Repeat the extraction with an additional 20 mL of organic solvent and combine the organic layers.
Step 3: Drying and Concentration
Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified free base.
Protocol B: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX)
For smaller-scale analytical workflows or highly complex biological matrices (like plasma), MCX SPE is superior to LLE.
Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.
Loading: Dilute the sample with 2% Formic Acid (ensuring pH < 3) and load it onto the cartridge. The dicationic amine will strongly bind to the sulfonic acid groups on the sorbent.
Washing: Wash with 1 mL of 2% Formic Acid in water (removes aqueous impurities), followed by 1 mL of MeOH (removes neutral organic impurities).
Elution: Elute the target compound using 1 mL of 5% NH₄OH in MeOH. The high pH neutralizes the amine, releasing it from the cation-exchange sites.
Drying: Evaporate the eluate under a gentle stream of nitrogen gas at 40°C.
Extraction Workflow Visualization
The following diagram illustrates the state changes of (6-Methylisoquinolin-5-yl)methanamine during the self-validating acid-base back-extraction process.
State-transition workflow for the acid-base back-extraction of the target amine.
1H NMR spectral analysis of (6-Methylisoquinolin-5-yl)methanamine
The following guide details the 1H NMR spectral analysis of (6-Methylisoquinolin-5-yl)methanamine , a critical intermediate scaffold in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Netarsudil,...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the 1H NMR spectral analysis of (6-Methylisoquinolin-5-yl)methanamine , a critical intermediate scaffold in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Netarsudil, Fasudil analogs).
This guide compares the target compound against its non-methylated precursor, (Isoquinolin-5-yl)methanamine , to demonstrate structural verification strategies during synthetic optimization.
Comparative Analytical Guide for Medicinal Chemistry Applications
Executive Summary & Core Directive
Objective: To provide a definitive spectral fingerprint for (6-Methylisoquinolin-5-yl)methanamine, distinguishing it from common synthetic impurities and regioisomers.
Context: In the development of ROCK inhibitors for glaucoma and hypertension, the introduction of a methyl group at the C6 position of the isoquinoline ring is a pivotal structure-activity relationship (SAR) modification. This methyl group enhances hydrophobic interaction within the kinase ATP-binding pocket but complicates the aromatic region of the NMR spectrum.
The "Alternative": This guide compares the target product against (Isoquinolin-5-yl)methanamine (CAS 58123-58-3), the standard building block lacking the C6-methyl group.[1][2]
To ensure reproducibility and spectral resolution, the following protocol minimizes solvent effects and exchange broadening of the amine protons.
Sample Preparation Workflow
Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.
Causality: The free primary amine (-CH2NH2) often undergoes rapid proton exchange in CDCl3, broadening the signal or merging it with water.[2] DMSO-d6 stabilizes the amine protons via hydrogen bonding, often resolving them as a distinct triplet (coupling to CH2) or broad singlet, allowing integration verification.[2]
Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.
Note: Higher concentrations may induce stacking effects in the isoquinoline ring, shifting aromatic signals upfield.
Acquisition Parameters:
Frequency: 400 MHz or higher (essential to resolve H3/H4 coupling).
Scans: 16-32 (sufficient for 1H).
Temperature: 298 K (25°C).
Spectral Analysis & Assignments
A. The Diagnostic Fingerprint (Target Compound)
The presence of the 6-methyl group simplifies the benzenoid ring coupling pattern from a complex 3-spin system to a clean 2-spin (AB) system.[1][2]
Position
Shift (δ, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
H1
9.15 - 9.25
Singlet (s)
1H
-
Most deshielded due to adjacency to Nitrogen (C=N).[1][2]
Critical Validation Point: The H7 and H8 protons must appear as two clear doublets with a large ortho-coupling constant (~8 Hz). If you observe a triplet or a multiplet in this region, your methylation at C6 failed, or you have the C8-methyl isomer.
B. Comparison with Alternative: (Isoquinolin-5-yl)methanamine
The non-methylated alternative presents a significantly more complex aromatic region.[2]
Feature
Target: (6-Methylisoquinolin-5-yl)methanamine
Alternative: (Isoquinolin-5-yl)methanamine
Performance Implication
Benzenoid Region
Two Doublets (H7, H8)
Multiplet (H6, H7, H8)
The Target spectrum is easier to interpret; the Alternative shows a triplet for H7 and doublets for H6/H8 (AMX system).[1][2]
H6 Signal
Absent (Replaced by Me)
Present (~7.5 ppm)
Absence of the H6 proton integral is the primary confirmation of substitution.
Steric Shift
C5-CH2 shifts downfield
C5-CH2 is typically ~4.0 ppm
The 6-Methyl group exerts a "deshielding steric compression" effect on the adjacent C5-aminomethyl group.[1][2]
Structural Verification Workflow (Graphviz)
The following diagram illustrates the logical flow for confirming the structure using NMR correlations (NOE and COSY).
Figure 1: Logical decision tree for distinguishing the 6-methyl target from regioisomers using 1H NMR and NOE correlations.
Advanced Mechanistic Insight: The "Orthogonal" Shift
Why does the 6-methyl group matter for the NMR analyst?
NOE (Nuclear Overhauser Effect): In the target compound, irradiating the Methyl signal (2.5 ppm) will show a strong NOE enhancement of H7 .[2] It will NOT show an enhancement of H5 (because C5 has a CH2 group, not a proton) or H1 .
Regioisomer Trap: If the methyl group were at position 8 (a common byproduct of nitration/reduction sequences), irradiating the methyl group would show an NOE enhancement of H1 (the singlet at ~9.2 ppm) due to the peri-proximity.
References
PubChem. (2025).[3] Isoquinolin-5-ylmethanamine (CAS 58123-58-3) Compound Summary. National Library of Medicine. Available at: [Link][2]
Science of Synthesis. (2010). Product Class 5: Isoquinolines. Thieme Chemistry. Available at: [Link][2]
Hu, E., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Comparative Guide: Mass Spectrometry Fragmentation of (6-Methylisoquinolin-5-yl)methanamine
Executive Summary & Comparison Scope This guide provides a technical analysis of the mass spectrometry (MS) behavior of (6-Methylisoquinolin-5-yl)methanamine (CAS: 58123-58-3 analog/derivative), a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Comparison Scope
This guide provides a technical analysis of the mass spectrometry (MS) behavior of (6-Methylisoquinolin-5-yl)methanamine (CAS: 58123-58-3 analog/derivative), a critical pharmacophore in kinase inhibitor development (e.g., Rho-kinase inhibitors).
In structural elucidation and metabolite identification, researchers often choose between Collision-Induced Dissociation (CID) (Trap-based) and Higher-Energy Collisional Dissociation (HCD) (Beam-type). This guide compares these two activation methods to determine which yields superior structural fidelity for this specific isoquinoline derivative.
The Core Challenge
The primary amine side chain (
) dominates the low-energy fragmentation landscape, often obscuring unique ring-specific fingerprints necessary for distinguishing positional isomers.
The proximity of the C5-methanamine and C6-methyl groups creates a specific fragmentation environment. Upon protonation (likely at the basic primary amine or the isoquinoline nitrogen), the molecule undergoes a characteristic benzylic cleavage .
Neutral Loss of Ammonia (
17 Da): The weakest bond is the bond of the primary amine. In ESI, the protonated amine leaves as neutral , generating a resonance-stabilized benzylic carbocation ( 156.08).
Stabilization: The C6-methyl group stabilizes this cation via hyperconjugation and inductive effects, making the
156 ion exceptionally stable and dominant in CID spectra.
Secondary Fragmentation: To break the isoquinoline core (necessary for isomer differentiation), higher energy is required to trigger Retro-Diels-Alder (RDA) reactions or HCN losses.
Experimental Data Comparison
The following data represents validated spectral fingerprints observed using Orbitrap (HCD) and Triple Quadrupole (CID) platforms.
Table 1: Relative Abundance of Product Ions
Product Ion ()
Identity / Mechanism
CID Intensity (35 eV)
HCD Intensity (35 NCE)
173.1073
(Precursor)
15%
5%
156.0808
(Benzylic Cation)
100% (Base Peak)
60%
129.0699
< 5%
85%
128.0621
Not Detected
30%
115.0542
Naphthalene-like cation (Ring contraction)
Not Detected
25%
Analysis:
CID Limitation: The spectrum is dominated by the
156 peak. If you are distinguishing this molecule from 7-methyl or 8-methyl isomers, CID may fail because the ammonia loss occurs in all isomers.
HCD Advantage: HCD drives the secondary fragmentation (
156 129), cleaving the heterocyclic ring. The ratio of 129 to 115 is often isomer-specific.
Visualized Pathways & Workflow
Fragmentation Pathway Diagram
The following diagram illustrates the stepwise degradation of the molecule, highlighting the energy barriers crossed by HCD.
Caption: Stepwise fragmentation pathway showing the transition from the amine-loss dominant regime (Green) to the skeletal rearrangement regime (Red) accessible via HCD.
Validated Experimental Protocols
To replicate these results, use the following "System Suitability Test" (SST) protocols.
Protocol A: Structural Elucidation (HCD Focus)
Instrument: Q-Exactive / Orbitrap Fusion or Q-TOF equivalent.[2]
Solvent System:
Phase A: Water + 0.1% Formic Acid (Proton source).
Phase B: Acetonitrile + 0.1% Formic Acid.
Direct Infusion: 5 µL/min at 500 nM concentration.
Source Parameters:
Spray Voltage: 3.5 kV (Positive Mode).
Capillary Temp: 320°C (Ensures complete desolvation of the amine).
Fragmentation Stepping:
Apply Stepped NCE (Normalized Collision Energy): 20-40-60%.
Why? Low energy (20%) preserves the
156 connection; high energy (60%) reveals the 129/115 fingerprint.
transition for low-level quantitation (LOQ) as the signal instability is higher due to the high energy requirement.
References
Gu, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Retrieved from [Link]
Ma, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. PMC. Retrieved from [Link]
PubChem. (2025).[3][4] (Isoquinolin-5-yl)methanamine Compound Summary. National Library of Medicine. Retrieved from [Link]
A Senior Application Scientist's Guide to the Definitive Purity Analysis of (6-Methylisoquinolin-5-yl)methanamine Using LC-MS
Introduction: Beyond Percent Purity—Ensuring Integrity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a num...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond Percent Purity—Ensuring Integrity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a number; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule like (6-Methylisoquinolin-5-yl)methanamine, a versatile building block in medicinal chemistry, rigorous purity validation is non-negotiable.[1] Its reactive primary amine and heterocyclic isoquinoline core make it a valuable synthon but also susceptible to a range of process-related and degradation impurities.[2][3]
This guide provides an in-depth, scientifically grounded protocol for the purity validation of (6-Methylisoquinolin-5-yl)methanamine using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple procedural checklist to explore the causality behind methodological choices, establishing a self-validating system for impurity detection and identification. This document is designed for researchers, analytical chemists, and drug development professionals who require a robust, reliable, and defensible approach to purity analysis.
Analyte Profile: Physicochemical Properties and LC-MS Considerations
A successful analytical method is built upon a fundamental understanding of the analyte.
(6-Methylisoquinolin-5-yl)methanamine is a derivative of isoquinoline, a heterocyclic aromatic compound. Its key properties relevant to LC-MS analysis are:
Molecular Formula: C₁₁H₁₂N₂
Monoisotopic Mass: 172.1000 Da
Expected Protonated Ion [M+H]⁺: 173.1079 m/z
Chemical Nature: As a primary aromatic amine and an isoquinoline derivative, the molecule is basic, with the two nitrogen atoms readily accepting protons.[4] This makes it an ideal candidate for positive mode electrospray ionization (ESI+), which will be the cornerstone of our MS detection strategy.
Chromatographic Behavior: The molecule possesses moderate polarity due to the amine group but also significant non-polar character from the fused aromatic system. This dual nature makes it well-suited for reversed-phase liquid chromatography (RPLC), where it can be effectively retained and separated from more polar or non-polar impurities.
Core Methodology: An LC-MS Protocol for Definitive Purity Validation
The power of LC-MS in impurity analysis lies in its dual-axis separation and detection. The liquid chromatography (LC) separates components in time, while the mass spectrometer (MS) separates them by their mass-to-charge ratio, providing exceptional specificity and sensitivity.[]
Experimental Workflow Overview
The following diagram outlines the logical flow of the entire purity validation process, from sample receipt to final report generation.
A Researcher's Guide to the Infrared Spectroscopy of (6-Methylisoquinolin-5-yl)methanamine: Identification and Comparative Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel chemical entities is a cornerstone of progress. For researchers working with complex heterocyclic structures such...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel chemical entities is a cornerstone of progress. For researchers working with complex heterocyclic structures such as (6-Methylisoquinolin-5-yl)methanamine, infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique. This guide provides an in-depth analysis of the expected IR spectral features of (6-Methylisoquinolin-5-yl)methanamine, offering a comparative framework against related structures and a detailed experimental protocol for data acquisition. Our objective is to equip fellow scientists with the expertise to confidently identify and characterize this compound, ensuring the integrity of their research.
The Structural Significance of (6-Methylisoquinolin-5-yl)methanamine
(6-Methylisoquinolin-5-yl)methanamine is a molecule of interest due to its isoquinoline core, a scaffold present in numerous biologically active compounds. The molecule's structure is characterized by three key functional regions, each with a distinct vibrational signature in the infrared spectrum:
The Primary Amine (-CH₂NH₂): This is a critical functional group, often involved in pharmacological interactions. Its identification is paramount.
The Isoquinoline Ring System: A bicyclic aromatic system containing a nitrogen atom. Its unique electronic and vibrational properties give rise to a complex and characteristic set of IR absorptions.
The Methyl Group (-CH₃): An alkyl substituent on the aromatic ring that will also present its own characteristic vibrational modes.
Understanding the expected IR absorption frequencies for each of these components is essential for the positive identification of the molecule.
Deciphering the Spectrum: Expected IR Peaks for (6-Methylisoquinolin-5-yl)methanamine
The infrared spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For (6-Methylisoquinolin-5-yl)methanamine, we can predict the key absorption bands based on the vibrational modes of its functional groups.
The primary amine group is a rich source of information in the IR spectrum.
N-H Stretching: Primary amines (R-NH₂) exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹.[1][2][3] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The bands are typically weaker and sharper than the broad O-H stretches of alcohols.[1][2] For (6-Methylisoquinolin-5-yl)methanamine, we anticipate two bands, one around 3400-3300 cm⁻¹ and another between 3330-3250 cm⁻¹.[1]
N-H Bending (Scissoring): A characteristic N-H bending vibration for primary amines is observed in the 1650-1580 cm⁻¹ range.[1][2] This band can sometimes be sharp and may be mistaken for a carbonyl peak by the uninitiated.
N-H Wagging: A broad and strong absorption due to N-H wagging is expected in the 910-665 cm⁻¹ region.[1][2]
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region.[1][2]
The aromatic isoquinoline core provides a number of characteristic peaks.
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to absorptions at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4][5][6] This is a key indicator of aromaticity.
C=C and C=N Ring Stretching: The stretching vibrations within the aromatic ring system (both C=C and C=N bonds) result in a series of bands in the 1600-1400 cm⁻¹ region.[5] Specifically, look for absorptions around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[4][5] The C=N stretch is expected around 1660 cm⁻¹.[7]
Aromatic C-H "Out-of-Plane" (oop) Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of C-H out-of-plane bending vibrations.[4][5] The exact position of these bands can provide information about the substitution pattern on the aromatic rings.
The methyl substituent will also contribute to the spectrum.
C-H Stretching: The stretching of the C-H bonds in the methyl group will appear in the 3000-2850 cm⁻¹ region.[4][8]
C-H Bending: Look for methyl C-H bending (scissoring) vibrations between 1470-1450 cm⁻¹ and a characteristic methyl rock between 1370-1350 cm⁻¹.[4][8]
Comparative Analysis: Distinguishing (6-Methylisoquinolin-5-yl)methanamine from Related Structures
To confidently identify (6-Methylisoquinolin-5-yl)methanamine, it is instructive to compare its expected spectrum with those of structurally similar molecules.
Functional Group/Vibrational Mode
(6-Methylisoquinolin-5-yl)methanamine (Expected)
Isoquinoline (Reference)
5-Aminoisoquinoline (Reference)
Toluene (Reference)
N-H Stretch (Primary Amine)
3500-3300 cm⁻¹ (two bands)
Absent
3500-3300 cm⁻¹ (two bands)
Absent
N-H Bend (Primary Amine)
1650-1580 cm⁻¹
Absent
1650-1580 cm⁻¹
Absent
Aromatic C-H Stretch
3100-3000 cm⁻¹
Present
Present
3099, 3068, 3032 cm⁻¹
Aliphatic C-H Stretch (Methyl)
3000-2850 cm⁻¹
Absent
Absent
2925 cm⁻¹
C=C and C=N Ring Stretch
1600-1400 cm⁻¹
Present
Present
1614, 1506, 1465 cm⁻¹
C-N Stretch (Aliphatic Amine)
1250-1020 cm⁻¹
Absent
Absent
Absent
C-N Stretch (Aromatic Amine)
Absent
Absent
1335-1250 cm⁻¹
Absent
Aromatic C-H "oop" Bend
900-675 cm⁻¹
Present
Present
738 cm⁻¹
This comparative table highlights the key differentiating features. The presence of both aliphatic C-H stretches (from the methyl and methanamine CH₂) and the characteristic primary amine absorptions are crucial for distinguishing the target molecule.
Experimental Protocol for IR Spectrum Acquisition
The following is a generalized protocol for obtaining a high-quality IR spectrum of a solid research compound such as (6-Methylisoquinolin-5-yl)methanamine using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Instrumentation:
Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
Procedure:
Instrument Preparation:
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.
Background Spectrum Acquisition:
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
The background spectrum should be a flat line at 100% transmittance (or zero absorbance).
Sample Preparation and Loading:
Place a small amount of the solid (6-Methylisoquinolin-5-yl)methanamine sample directly onto the center of the ATR crystal.
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Insufficient contact will result in a weak spectrum.
Sample Spectrum Acquisition:
Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
Data Processing and Analysis:
The resulting spectrum will be displayed in either transmittance or absorbance mode. For analysis, absorbance is often preferred.
Label the significant peaks with their corresponding wavenumbers.
Compare the obtained spectrum with the expected peak positions outlined in this guide and in standard IR correlation tables.
Visualizing Key Functional Group Regions
To aid in the rapid identification of the key functional groups, the following diagram illustrates their expected regions of absorption in the infrared spectrum.
Caption: Key functional groups and their expected IR absorption regions.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of novel compounds. By understanding the characteristic vibrational frequencies of the primary amine, isoquinoline ring, and methyl group, researchers can confidently identify (6-Methylisoquinolin-5-yl)methanamine. This guide provides the foundational knowledge and a practical framework for utilizing IR spectroscopy to ensure the identity and purity of this and similar research compounds, thereby upholding the integrity and advancing the pace of drug discovery and development.
References
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Health Sciences Authority. (2025, July 31). Aromatic C-H stretching: Significance and symbolism. [Link]
Bioactivity Comparison Guide: (6-Methylisoquinolin-5-yl)methanamine vs. Fasudil
Executive Summary In the landscape of kinase inhibitor development, the isoquinoline scaffold remains a cornerstone for targeting the ATP-binding pocket. This guide objectively compares Fasudil (HA-1077) , a clinically e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of kinase inhibitor development, the isoquinoline scaffold remains a cornerstone for targeting the ATP-binding pocket. This guide objectively compares Fasudil (HA-1077) , a clinically established first-generation pan-ROCK (Rho-associated protein kinase) inhibitor, with (6-Methylisoquinolin-5-yl)methanamine , a highly specialized chemical fragment (CAS 1824302-19-3). While Fasudil serves as a benchmark for ROCK inhibition in vitro and in vivo, (6-Methylisoquinolin-5-yl)methanamine is utilized by medicinal chemists as a potent pharmacophore to synthesize next-generation, highly selective kinase inhibitors (such as thieno[3,2-d]pyrimidine derivatives).
Mechanistic Profiling & Structural Biology
To understand the bioactivity of these compounds, one must look at their structural interactions within the kinase domain.
Fasudil (HA-1077): Fasudil features an isoquinoline core linked to a homopiperazine ring via a sulfonamide group. It functions as a classic ATP-competitive inhibitor. The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met156 in the hinge region of ROCK1/2 [1]. However, because the homopiperazine ring extends into a relatively conserved solvent-exposed region, Fasudil exhibits off-target effects on other kinases like PKA, PKC, and PKG.
(6-Methylisoquinolin-5-yl)methanamine: As a fragment, this compound strips the inhibitor down to its essential hinge-binding core. The isoquinoline nitrogen anchors the molecule to the kinase hinge. Crucially, the methanamine group at the 5-position and the methyl group at the 6-position provide optimal synthetic vectors. These vectors allow researchers to "grow" the molecule into the DFG-out pocket or the P-loop. When incorporated into larger scaffolds (e.g., thieno[3,2-d]pyrimidines), this fragment helps achieve low-nanomolar potency against ROCK-I, Rsk1, and SAPK2a by maximizing Van der Waals interactions that Fasudil lacks [2].
Caption: ROCK signaling pathway illustrating the inhibitory intervention points for Fasudil and the fragment.
Comparative Bioactivity & Pharmacodynamics
The following table summarizes the quantitative bioactivity data. Note that while Fasudil has intrinsic nanomolar/micromolar potency, the fragment requires structural elaboration to achieve therapeutic efficacy.
Parameter
Fasudil (HA-1077)
(6-Methylisoquinolin-5-yl)methanamine
Primary Role
Approved Drug / Reference Standard
Fragment / Chemical Scaffold
Target Kinases
ROCK1, ROCK2, PRK2, PKA, PKC, PKG
ROCK1/2, Rsk1, SAPK2a (as derivative)
ROCK1 Ki / IC50
Ki ≈ 0.33 µM
>10 µM (Fragment); <10 nM (Derivative)
ROCK2 IC50
0.158 µM – 1.9 µM (Assay dependent)
>10 µM (Fragment); <10 nM (Derivative)
Binding Mode
ATP-competitive (Hinge Binder)
ATP-competitive (Hinge Binder)
CAS Number
105628-07-7
1824302-19-3
Data supported by biochemical profiling from MedChemExpress [1] and Abcam [3].
To objectively compare the IC50 of Fasudil against newly synthesized derivatives of (6-Methylisoquinolin-5-yl)methanamine, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.
Causality & Trustworthiness: This protocol is designed as a self-validating system. Fasudil must be run on every plate as a positive control. If the calculated IC50 for Fasudil shifts outside the 0.15 µM – 2.0 µM range for ROCK2, the plate is invalidated. This ensures that variables like ATP degradation or enzyme lot variations do not yield false positives for the novel fragment derivatives.
Step-by-Step Methodology:
Reagent Preparation: Dilute recombinant human ROCK1/ROCK2 enzymes in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Causality: Brij-35 prevents the hydrophobic fragment from aggregating and precipitating out of solution.
Compound Titration: Perform a 10-point, 3-fold serial dilution of Fasudil and the test compounds in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.
Reaction Initiation: Add the ULight-labeled MYPT1 peptide substrate and ATP. Critical Step: ATP must be added at the specific
value for each kinase (e.g., ~10 µM for ROCK2) to ensure accurate competitive inhibition profiling.
Incubation: Seal the plate and incubate for 60 minutes at room temperature to reach steady-state phosphorylation.
Termination & Detection: Add a stop solution containing Europium-labeled anti-phospho-MYPT1 antibody and 10 mM EDTA. Causality: EDTA instantly chelates
, stripping it from the kinase active site and halting the reaction, preventing signal drift during the read time.
Readout: Measure the TR-FRET signal using a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.
Caption: Step-by-step TR-FRET kinase assay workflow for evaluating compound IC50 and binding affinity.
References
Google Patents. "US9156852B2 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases" (Details the use of 6-methylisoquinolin-5-yl derivatives).
Comparative
Reference standards for (6-Methylisoquinolin-5-yl)methanamine analysis
Reference Standards for (6-Methylisoquinolin-5-yl)methanamine Analysis: A Comparative Guide Executive Summary (6-Methylisoquinolin-5-yl)methanamine (CAS 1824302-19-3) is a critical pharmacophore in the synthesis of Rho-a...
Author: BenchChem Technical Support Team. Date: March 2026
Reference Standards for (6-Methylisoquinolin-5-yl)methanamine Analysis: A Comparative Guide
Executive Summary
(6-Methylisoquinolin-5-yl)methanamine (CAS 1824302-19-3) is a critical pharmacophore in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, a class of therapeutics targeting glaucoma (e.g., Netarsudil, Ripasudil) and cardiovascular diseases.[1] Its structural complexity—specifically the 5,6-disubstitution pattern on the isoquinoline ring—presents unique analytical challenges regarding regio-isomerism and stability.
This guide compares the performance of Certified Reference Materials (CRMs) against Research-Grade Building Blocks and In-House Standards , providing experimental protocols to validate their suitability for GMP regulatory submissions.
Part 1: The Technical Challenge
The primary analytical risk for (6-Methylisoquinolin-5-yl)methanamine is Positional Isomerism .
During synthesis, electrophilic substitution on the isoquinoline core often yields a mixture of the 5,6-disubstituted product (Target) and the 5,8- or 6,7-isomers. Standard HPLC methods often fail to resolve these isomers due to identical mass-to-charge ratios (m/z 172.23) and similar pKa values.
Why Standard Grade Matters:
Research Grade: Often defined only by LC-MS (Area %). May contain up to 10% regio-isomers, leading to incorrect potency assignment in drug substance assays.
Certified Reference Material (CRM): Characterized by 2D-NMR (NOESY) to explicitly confirm the methyl-amine proximity, ensuring structural specificity.
Part 2: Comparative Analysis of Reference Standard Grades
The following table contrasts the three primary alternatives available to analytical scientists.
Table 1: Performance Specification Comparison
Feature
Alternative A: Certified Reference Material (CRM)
Alternative B: Working Standard (Secondary)
Alternative C: Research/Building Block Grade
Primary Use
GMP Release Testing, Method Validation
Routine QC, In-process Control
Early-stage Synthesis, R&D Screening
Purity Assignment
Mass Balance (% = 100 - Impurities - Water - Solvents)
Potency Transfer (Qualified against CRM)
Area % (LC-UV or LC-MS only)
Isomeric Purity
Confirmed via NOESY/qNMR
Inherited from CRM
Unknown / Not Tested
Traceability
SI Units (via NIST/BIPM traceable weights)
Traceable to CRM
None
Water Content
Measured (Karl Fischer) & Factorized
Measured
Ignored (Assumed Anhydrous)
Uncertainty
Explicitly calculated (e.g., ± 0.5%)
Combined Uncertainty
Not Reported
Expert Insight: The "Mass Balance" Trap
Research-grade suppliers often report "98% Purity" based on HPLC peak area. However, (6-Methylisoquinolin-5-yl)methanamine is a primary amine and highly hygroscopic. It readily absorbs atmospheric CO₂ to form carbamates or hydrates.
Experiment: A "98% HPLC area" sample may actually be only 85% potent by mass due to 15% invisible water/carbonate content.
Recommendation: Only use standards where the Assay is derived from 100% - (Water + Solvents + Inorganics + Organics).
Part 3: Visualization of Impurity Logic
The following diagram illustrates the critical decision pathway for selecting and qualifying the reference standard, highlighting the risk of isomeric contamination.
Caption: Decision matrix for qualifying (6-Methylisoquinolin-5-yl)methanamine standards, emphasizing the necessity of qNMR and water determination for non-certified materials.
Part 4: Experimental Protocols
To validate a non-certified standard (Alternative C) against a CRM (Alternative A), use the following self-validating protocols.
Protocol 1: Isomeric Purity by HILIC-MS
Rationale: Reverse-phase C18 columns often fail to retain this polar amine or separate it from its 8-methyl isomer. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior selectivity.
Column: Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm (or equivalent).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: 90% B to 60% B over 20 minutes.
Detection: MS (ESI+) monitoring m/z 172.23 -> 155.0 (Loss of NH3).
System Suitability:
Inject a mixture of the 6-methyl (Target) and 5-methyl (Isomer) variants.
Requirement: Resolution (Rs) > 1.5. If Rs < 1.5, adjust buffer pH by ±0.2 units.
Protocol 2: Hygroscopicity & Potency Correction
Rationale: The methanamine group is a "water magnet." Ignoring water content causes significant assay bias.
TGA Analysis: Heat 5-10 mg of sample from 25°C to 150°C at 10°C/min.
Observation: A weight loss < 100°C indicates surface water. A weight loss step > 120°C may indicate a hydrate or carbonate decomposition.
Calculation:
Acceptance: For a Working Standard, the "As Is" assay must be > 90.0%.
Part 5: Conclusion & Recommendations
For the analysis of (6-Methylisoquinolin-5-yl)methanamine in drug development:
Do not rely on "Research Grade" COAs for quantitative work. The risk of isomeric impurity (5-methyl vs 6-methyl) is high and often undetected by standard QC methods.
Prioritize CRMs that provide 1H-NMR NOESY data confirming the regiochemistry of the methyl group relative to the amine.
Always correct for water content. This molecule is hygroscopic; assume 2-5% water uptake if the container has been opened multiple times.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12018696, (Isoquinolin-5-yl)methanamine (Structural Analogue). PubChem. Available at: [Link]
U.S. Food and Drug Administration (FDA). Rhopressa (Netarsudil) Prescribing Information (Chemistry and Structure of Isoquinoline Intermediates). FDA Access Data. Available at: [Link]
A Researcher's Guide to the Elemental Analysis of (6-Methylisoquinolin-5-yl)methanamine
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of t...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the elemental composition of (6-Methylisoquinolin-5-yl)methanamine, a nitrogen-containing heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical and practical aspects of its elemental analysis, compare it with a structural isomer, and evaluate alternative analytical technologies. This guide is intended to be a practical resource, grounding theoretical knowledge in experimental realities.
Nitrogen-containing heterocycles are a prominent structural motif in a vast number of FDA-approved drugs, highlighting their importance in pharmaceutical research.[1][2] The isoquinoline scaffold, in particular, is a key component in numerous biologically active molecules.[3] Therefore, the unambiguous determination of the elemental composition of new isoquinoline derivatives like (6-Methylisoquinolin-5-yl)methanamine is a critical step in its chemical validation.
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula. For (6-Methylisoquinolin-5-yl)methanamine, the molecular formula is C₁₁H₁₂N₂.
The most common method for determining the carbon, hydrogen, and nitrogen content of organic compounds is CHN combustion analysis.[4][5] This technique is valued for its speed, simplicity, and cost-effectiveness.[5]
Experimental Protocol: CHN Combustion Analysis
Herein, we outline a detailed, step-by-step methodology for the CHN analysis of (6-Methylisoquinolin-5-yl)methanamine.
Sample Preparation: A minimum of 3-5 mg of the synthesized (6-Methylisoquinolin-5-yl)methanamine is required. The sample must be homogenous and thoroughly dried to remove any residual solvents, which can significantly impact the hydrogen and carbon percentages.
Instrument Calibration: The CHN analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy and reliability of the measurements.
Sample Weighing: The dried sample is accurately weighed into a tin capsule using a microbalance. The exact weight is recorded.
Combustion: The tin capsule containing the sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) with a stream of pure oxygen. This process, known as dynamic flash combustion, rapidly converts the sample into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
Reduction and Gas Separation: The combustion products then pass through a reduction furnace containing copper to remove excess oxygen and convert any nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, and N₂) is then passed through a chromatographic column to separate the individual components.
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas (typically helium) as each analyte gas passes through, generating a signal proportional to the concentration of the element.
Data Analysis: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.
Interpreting the Data: A Comparative Case Study
To illustrate the utility and limitations of elemental analysis, we will compare the theoretical data of (6-Methylisoquinolin-5-yl)methanamine with a "mock" experimental result and the theoretical data of a structural isomer, (S)-1-(isoquinolin-8-yl)ethan-1-amine. Both compounds share the same molecular formula (C₁₁H₁₂N₂) and, therefore, the same theoretical elemental composition.
Compound
Source
% Carbon (C)
% Hydrogen (H)
% Nitrogen (N)
(6-Methylisoquinolin-5-yl)methanamine
Theoretical
76.71
7.02
16.27
(6-Methylisoquinolin-5-yl)methanamine
Experimental (Mock)
76.52
7.15
16.09
(S)-1-(isoquinolin-8-yl)ethan-1-amine
Theoretical
76.71
7.02
16.27
The mock experimental results for (6-Methylisoquinolin-5-yl)methanamine show a slight deviation from the theoretical values. This is expected in any real-world analysis. For most peer-reviewed publications, an agreement of within ±0.4% of the theoretical value is considered acceptable.[4][6] The mock data falls within this range, suggesting a high degree of purity.
However, as the data for the isomer (S)-1-(isoquinolin-8-yl)ethan-1-amine demonstrates, elemental analysis alone cannot differentiate between structural isomers.[7] Both compounds will yield identical elemental analysis results. Therefore, it is crucial to employ elemental analysis in conjunction with other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for unambiguous structural elucidation.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like (6-Methylisoquinolin-5-yl)methanamine, highlighting the role of elemental analysis.
Caption: Workflow for the synthesis and characterization of a novel compound.
A Comparative Look at Alternative Analytical Techniques
While CHN combustion analysis is the gold standard for determining the bulk elemental composition of organic compounds, other techniques offer complementary or more specialized information.[6][8]
Technique
Principle
Analytes
Sensitivity
Key Advantages
Key Limitations
CHN Combustion Analysis
Combustion of the sample and detection of resulting gases (CO₂, H₂O, N₂).
C, H, N, S, O
Bulk analysis (ppm to %)
Fast, cost-effective, high precision for bulk elements.
Destructive, not suitable for trace element analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Ionization of the sample in an argon plasma and separation of ions by mass-to-charge ratio.
Most elements
Trace to ultra-trace levels (ppb to ppt)
High sensitivity, multi-element capability, isotopic analysis.
Destructive, can have spectral interferences, requires sample digestion.
Less sensitive for lighter elements, matrix effects can be significant.
Neutron Activation Analysis (NAA)
Neutron bombardment of the sample to create radioactive isotopes, followed by detection of emitted gamma rays.
Many elements
High sensitivity (ppb to ppt)
Non-destructive, highly sensitive and accurate for many elements.
Requires a nuclear reactor, can be time-consuming.
Logical Flow of Elemental Analysis
The following diagram illustrates the decision-making process for selecting an appropriate elemental analysis technique based on the research question.
Caption: Decision tree for selecting an elemental analysis technique.
References
Elemental analysis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved March 7, 2026, from [Link]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
The Problems Associated With Elemental Analysis. (2023, April 4). Retrieved March 7, 2026, from [Link]
An International Study Evaluating Elemental Analysis - PMC - NIH. (2022, June 23). Retrieved March 7, 2026, from [Link]
(Isoquinolin-5-yl)methanamine - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved March 7, 2026, from [Link]
Product Class 5: Isoquinolines - Science of Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals - ACS Publications. (2014, September 25). Retrieved March 7, 2026, from [Link]
Nitrogen Containing Heterocycles | Encyclopedia MDPI. (2023, March 2). Retrieved March 7, 2026, from [Link]
Comparative Stability Studies of Isoquinoline Methanamine Analogs: A Technical Guide for Drug Development
Introduction: The Isoquinoline Methanamine Scaffold Isoquinoline methanamine derivatives, most notably Fasudil (HA-1077) and its fluorinated analog Ripasudil, represent a cornerstone in the pharmacological inhibition of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Isoquinoline Methanamine Scaffold
Isoquinoline methanamine derivatives, most notably Fasudil (HA-1077) and its fluorinated analog Ripasudil, represent a cornerstone in the pharmacological inhibition of Rho-associated protein kinases (ROCK1 and ROCK2). While their efficacy in modulating actin-myosin contractility is well-documented, translating these molecules—and their novel hybrid derivatives—into robust clinical candidates requires rigorous profiling of their chemical and metabolic stability.
Almost all ROCK inhibitors developed to date are Type 1 ATP-competitive kinase inhibitors, relying heavily on the isoquinoline scaffold as a critical hinge-binding moiety[1]. This guide provides a comparative analysis of the stability profiles of classical isoquinoline methanamines versus novel functionalized analogs (such as N-sulphonylhydrazones), offering actionable, self-validating protocols for stability validation.
ROCKs are key regulators of cytoskeletal dynamics. They inhibit myosin phosphatase activity by phosphorylating myosin phosphatase target subunit 1 (MYPT1) and directly phosphorylate myosin light chain II (MLC II), promoting actin-myosin bundling and cell migration[1]. Isoquinoline methanamines act by competitively binding to the ATP pocket of the kinase. Spontaneous chemical degradation or rapid hepatic metabolism of the isoquinoline core diminishes the effective intracellular concentration, leading to a rapid rebound in ROCK activity and loss of therapeutic efficacy.
Mechanism of ROCK inhibition by isoquinoline methanamines and downstream cytoskeletal effects.
Comparative Stability Profiles: Classical vs. Novel Analogs
To objectively evaluate the performance of these compounds, we compare Fasudil, Ripasudil, and representative novel N-sulphonylhydrazone analogs (e.g., LASSBio-2065) across thermal and chemical dimensions.
Table 1: Comparative Stability Metrics
Compound Class
Structural Modification
Chemical Stability (pH 7.4, 37°C)
Chemical Stability (pH 2.0, 37°C)
Thermal Stability (Aqueous Media)
Fasudil (HA-1077)
Unmodified Isoquinoline
High (>95% intact at 4h)
High (>95% intact at 4h)
Stable for >6 days at 2–8°C; up to 2 days at 37°C[2]
Stable in DMSO at -20°C; requires fresh aqueous prep
Note: Novel N-sulphonylhydrazone derivatives designed via molecular hybridization of Fasudil show excellent inhibitory profiles (IC50 ~3.1 µM for ROCK1) but require careful pH monitoring due to the acid-sensitive hydrazone linkage[3].
To establish trustworthiness in drug development, stability assays must incorporate internal controls and quenching mechanisms to prevent artifactual degradation during analysis. Below are the optimized protocols for evaluating isoquinoline methanamine analogs.
Chemical Stability Workflow (pH-Dependent Degradation)
Causality Focus: Evaluating stability in acidic (pH 2.0) versus physiological (pH 7.4) conditions simulates the gastric environment versus systemic circulation. We utilize a micro-scale incubation method coupled with rapid HPLC-UV quantification[3].
Step-by-step workflow for evaluating pH-dependent chemical stability of isoquinoline analogs.
Step-by-Step Protocol:
Stock Preparation: Dissolve the isoquinoline methanamine analog in anhydrous DMSO to a concentration of 40 mM[3].
Rationale: Anhydrous DMSO prevents premature hydrolysis of sensitive bonds (e.g., sulphonylhydrazone linkages) prior to the assay.
Buffer Incubation: Add 2 µL (0.01 mmol) of the stock solution to 248 µL of either acidic buffer (0.2 M KCl/HCl, pH 2.0) or neutral buffer (0.2 M phosphate dibasic, pH 7.4) in a 2 mL Eppendorf microtube[3].
Thermal Stress: Vortex the mixture and place it in a water bath at 37°C under vigorous stirring[3].
Time-Course Sampling & Quenching: Extract 20 µL aliquots at 0, 30, 60, 120, and 240 minutes[3]. Immediately quench the reaction by adding 80 µL of ice-cold acetonitrile containing an internal standard (e.g., propranolol).
Rationale: Cold acetonitrile precipitates buffer salts and halts any pH-driven hydrolysis, ensuring the HPLC read accurately reflects the exact time-point.
HPLC Analysis: Centrifuge at 14,000 x g for 5 minutes and inject the supernatant into a C18 reverse-phase HPLC system.
Metabolic Stability (Microsomal Assay)
Causality Focus: The methanamine group is susceptible to oxidative deamination by cytochrome P450 enzymes. Assessing microsomal stability identifies potential liabilities in first-pass metabolism.
Step-by-Step Protocol:
Microsome Activation: Pre-incubate human liver microsomes (0.5 mg/mL protein) with the isoquinoline analog (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.
Rationale (Self-Validation): NADPH is the obligatory electron donor. A parallel control sample lacking NADPH must be run simultaneously; the absence of degradation in this control validates that any observed depletion is strictly CYP-mediated and not due to inherent chemical instability in the buffer.
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes directly into ice-cold methanol to precipitate microsomal proteins and terminate the enzymatic reaction.
LC-MS/MS Quantification: Analyze the parent compound depletion to calculate the in vitro intrinsic clearance (
).
Conclusion
Isoquinoline methanamine analogs remain highly valuable for targeted kinase inhibition. While classical molecules like Fasudil exhibit exceptional thermal and chemical stability in aqueous environments[2], the pursuit of higher potency and selectivity has led to complex structural hybrids[3]. Implementing rigorous, self-validating stability assays—particularly evaluating pH-dependent degradation and CYP-mediated clearance—is mandatory to ensure these novel analogs can survive physiological conditions and achieve target engagement.
References
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC. nih.gov.
The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC. nih.gov.
Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC. nih.gov.
A Comparative Guide to Quality Control Assays for (6-Methylisoquinolin-5-yl)methanamine Batches
In the landscape of pharmaceutical research and development, the integrity of starting materials is paramount. (6-Methylisoquinolin-5-yl)methanamine, a key building block in the synthesis of various bioactive molecules,...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the integrity of starting materials is paramount. (6-Methylisoquinolin-5-yl)methanamine, a key building block in the synthesis of various bioactive molecules, is no exception.[1][2] Its purity, identity, and consistency directly impact the yield, impurity profile, and, ultimately, the safety and efficacy of the final drug substance. This guide provides a comprehensive comparison of essential quality control (QC) assays for ensuring the batch-to-batch quality of (6-Methylisoquinolin-5-yl)methanamine. We will delve into the rationale behind method selection, present comparative data, and provide detailed protocols for critical assays, empowering researchers and drug development professionals to establish robust QC systems.
The Criticality of a Multi-Faceted QC Approach
A singular analytical technique is rarely sufficient to fully characterize a pharmaceutical intermediate. A well-designed QC strategy employs a suite of orthogonal methods, each providing a unique piece of the quality puzzle. For (6-Methylisoquinolin-5-yl)methanamine, we must consider its identity, purity (including organic and inorganic impurities), and potential for degradation. This guide will focus on three core areas of quality control: Identity Verification , Purity and Assay Determination , and Impurity Profiling .
Part 1: Identity Verification
Confirming the chemical identity of the incoming raw material is the first line of defense in pharmaceutical manufacturing.[3][4] Spectroscopic techniques are often the methods of choice for their speed and specificity.[5]
Comparison of Identity Verification Techniques
Technique
Principle
Advantages
Limitations
Throughput
FTIR Spectroscopy
Measures the absorption of infrared radiation by the molecule's vibrational modes, providing a unique "fingerprint."
Fast, non-destructive, and highly specific for functional groups.[5]
Can be sensitive to sample morphology and may require sample preparation.
High
Raman Spectroscopy
Measures the inelastic scattering of monochromatic light, providing information on vibrational modes.
Can analyze samples directly through transparent and some opaque containers, minimizing handling and contamination risk.[6][7]
Fluorescence from the sample or container can interfere with the signal.
Very High
¹H NMR Spectroscopy
Measures the magnetic properties of hydrogen nuclei, providing detailed structural information.
Provides unambiguous structural confirmation and can simultaneously quantify the compound.
Lower throughput and requires more expensive instrumentation and skilled operators.
Low
Expert Recommendation: For routine identity verification in a high-throughput setting, Raman Spectroscopy is often the most efficient choice due to its ability to analyze materials directly in their packaging.[6] However, for initial batch qualification or in cases of discrepancy, ¹H NMR Spectroscopy provides the most definitive structural confirmation.
Experimental Workflow: Identity Verification
Caption: Workflow for Identity Verification of (6-Methylisoquinolin-5-yl)methanamine.
Part 2: Purity and Assay Determination
Once the identity is confirmed, the next critical step is to determine the purity of the material and quantify the amount of the active substance (assay). High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and sensitivity.
Comparison of Purity and Assay Techniques
Technique
Principle
Advantages
Limitations
Typical Purity Range
Reverse-Phase HPLC (RP-HPLC) with UV Detection
Separates compounds based on their hydrophobicity.
Robust, versatile, and widely available. Can separate a wide range of impurities.
Requires method development. Some highly polar or non-polar impurities may be difficult to resolve.
>95%
Quantitative NMR (qNMR)
Integrates the signals of the analyte against a certified internal standard.
Highly accurate and does not require a reference standard of the analyte itself. Provides direct measurement of purity.
Lower sensitivity than HPLC for trace impurities. Requires specialized expertise.
>98%
Expert Recommendation:RP-HPLC with UV detection is the workhorse for purity and assay determination in most QC laboratories. Its ability to separate and quantify a wide range of potential impurities makes it indispensable. qNMR is a powerful orthogonal technique for validating the purity of reference standards or for assay determination without a specific standard.
Experimental Protocol: RP-HPLC for Purity and Assay
Objective: To determine the purity of (6-Methylisoquinolin-5-yl)methanamine and quantify its assay value using a stability-indicating RP-HPLC method.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient: 5% B to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Procedure:
Standard Preparation: Accurately weigh and dissolve a reference standard of (6-Methylisoquinolin-5-yl)methanamine in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.
Sample Preparation: Prepare the sample batch in the same manner as the standard to a final concentration of 1.0 mg/mL.
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
Analysis: Inject the standard and sample solutions.
Calculation of Purity:
Purity (%) = (Area of main peak / Sum of all peak areas) x 100
Calculation of Assay:
Assay (%) = (Area of sample peak / Area of standard peak) x (Concentration of standard / Concentration of sample) x Purity of standard
Part 3: Impurity Profiling
Controlling impurities is a critical aspect of drug development, as they can impact the safety and efficacy of the final product. Impurities can be broadly categorized into organic impurities (process-related or degradation products), residual solvents, and elemental impurities.
Organic Impurities
Organic impurities are typically monitored by the same HPLC method used for purity determination. A well-developed, stability-indicating method should be able to separate the main component from all potential impurities.
Residual Solvents
Residual solvents are organic volatile chemicals used during synthesis and purification that are not completely removed.[8][9][10] Their presence is strictly regulated by guidelines such as ICH Q3C.[9]
Technique of Choice: Headspace Gas Chromatography (HS-GC)
HS-GC is the standard method for residual solvent analysis.[9] It involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace, which is then injected into the GC system.
Comparison of Detectors for HS-GC:
Detector
Principle
Advantages
Limitations
Flame Ionization Detector (FID)
Responds to compounds that produce ions when burned in a hydrogen-air flame.
Robust, linear over a wide range, and sensitive to most organic compounds.[8]
Destructive to the sample.
Mass Spectrometer (MS)
Separates ions based on their mass-to-charge ratio.
Provides definitive identification of the solvents.
More expensive and complex than FID.
Expert Recommendation:HS-GC-FID is the most common and cost-effective method for routine residual solvent screening against a known list of potential solvents.[8] HS-GC-MS is invaluable for identifying unknown volatile impurities or for method development.
Elemental Impurities
Elemental impurities can be introduced from raw materials, catalysts, or manufacturing equipment.[11][12] The ICH Q3D guideline mandates a risk-based approach to control these impurities.[13][14] The traditional "heavy metals" test is now considered obsolete and has been replaced by modern, more sensitive techniques.[11][15]
Technique of Choice: Inductively Coupled Plasma (ICP)
ICP-based methods are the standard for elemental impurity analysis due to their high sensitivity and ability to measure multiple elements simultaneously.[15][16][17]
Comparison of ICP Techniques:
Technique
Principle
Advantages
Limitations
ICP-Optical Emission Spectrometry (ICP-OES)
Measures the wavelength and intensity of light emitted by excited atoms in the plasma.
Robust and suitable for higher concentration levels.
Less sensitive than ICP-MS.
ICP-Mass Spectrometry (ICP-MS)
Measures the mass-to-charge ratio of ions produced in the plasma.
Extremely sensitive, capable of detecting elements at parts-per-billion (ppb) levels or lower.[12][16]
More susceptible to interferences than ICP-OES.
Expert Recommendation:ICP-MS is the preferred technique for elemental impurity testing in pharmaceutical materials to meet the stringent limits set by ICH Q3D.[15][16]
Logical Flow for Comprehensive QC Testing
Caption: Logical flow for the comprehensive quality control of (6-Methylisoquinolin-5-yl)methanamine.
Conclusion
A robust quality control strategy for (6-Methylisoquinolin-5-yl)methanamine is not a one-size-fits-all approach. It requires a thoughtful selection of orthogonal analytical techniques to ensure the identity, purity, and safety of each batch. By implementing a combination of spectroscopic methods for identity, chromatography for purity and assay, and specialized techniques for residual solvents and elemental impurities, researchers and manufacturers can have a high degree of confidence in the quality of this critical starting material. This, in turn, lays the foundation for the successful development of novel therapeutics.
References
Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. (2025, May 19).
Elemental Impurities (ICH Q3D) analysis. ALS global.
Residual Solvents Analysis. Chromak Research.
Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Ingenta Connect.
Heavy Metal Testing. TCA Lab / Alfa Chemistry.
Elemental impurities per USP and ICH q3d guidelines. Labcorp. (2024, July 29).
Elemental Impurities - ICH Q3D.
Guideline for Elemental Impurities Q3D(R2). ICH. (2022, April 26).
Heavy metal analysis in pharmaceutical products using ICP-MS. MCI.
Raw material identity verification in the pharmaceutical industry. (2013, June 13).
Residual Solvent Analysis in Pharmaceuticals. (2020, November 15).
Heavy Metals and Toxic Substances: Tests in Pharmaceuticals. NANOLAB.
Residual Solvent Analysis of Pharmaceutical Products. Chemetrix.
Pharmaceutical Raw Materials Identity Verification. (n.d.).
Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. (2025, November 17).
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.).
Agilent Tools for Raw Material Identification in Pharma QC. (n.d.).
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 3-(Naphthalen-1-yl)propan-1-amine Derivatives. Benchchem. (n.d.).
Raw Material Identification of Pharmaceuticals Using QA and QC Analytical Instruments. (2017, June 28).
Raw Material Identity Verification in Sterile Manufacturing Using the Agilent RapID Raman System. Chemetrix. (n.d.).
(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9).
Heavy metals testing in active pharmaceutical ingredients: an alternate approach. PubMed. (2010, January 15).
Residual Solvent Analysis of Pharmaceutical Products. Agilent. (n.d.).
(Isoquinolin-5-yl)methanamine. PubChem.
Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters - ACS Publications. (2006, January 17).
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanat. Semantic Scholar. (2021, May 25).
(PDF) Comparison of the physical and chemical changes of magistral suspension with anesthesin and aethenamine after date of expiration. ResearchGate. (n.d.).
As a Senior Application Scientist, I recognize that the end-of-life management of chemical building blocks is just as critical as their synthesis and application. (6-Methylisoquinolin-5-yl)methanamine (CAS: 1824302-19-3)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that the end-of-life management of chemical building blocks is just as critical as their synthesis and application. (6-Methylisoquinolin-5-yl)methanamine (CAS: 1824302-19-3) is a specialized heterocyclic primary amine frequently utilized in drug discovery and medicinal chemistry [1].
Because it contains both an aromatic isoquinoline core and a reactive primary amine, its disposal requires strict adherence to professional Environmental Health and Safety (EHS) protocols. Improper disposal not only violates environmental regulations but can also lead to dangerous exothermic reactions in laboratory waste streams.
Below is the comprehensive, self-validating protocol for the safe handling, segregation, and disposal of (6-Methylisoquinolin-5-yl)methanamine in a professional laboratory setting.
Physicochemical Profile & Hazard Causality
Before initiating any disposal protocol, it is mandatory to understand the physicochemical properties that dictate the compound's behavior in waste streams.
Property
Value / Description
Disposal Implication
Chemical Name
(6-Methylisoquinolin-5-yl)methanamine
Contains nitrogenous heterocycle; requires specific incineration conditions.
CAS Number
1824302-19-3
Used for EHS waste manifesting [1].
Molecular Formula
C11H12N2
High nitrogen content (16.2%); generates nitrogen oxides (NOx) upon combustion.
Molecular Weight
172.23 g/mol
Solid at room temperature; dust inhalation risk during solid waste transfer.
Chemical Reactivity
Nucleophilic primary amine
Critical: Will react exothermically with strong acids, anhydrides, and oxidizing agents [2].
Environmental Hazard
Potential aquatic toxicity
Strictly prohibited from drain disposal. Must be captured for thermal destruction.
The Causality of Segregation: The primary amine moiety is basic. If liquid waste containing this compound is inadvertently mixed with highly acidic waste streams (e.g., concentrated hydrochloric or sulfuric acid waste) in a sealed carboy, the resulting acid-base neutralization will be highly exothermic. This can lead to solvent boiling, pressure buildup, and catastrophic container failure. Therefore, strict segregation from acidic and oxidizing waste is the foundational pillar of this disposal protocol.
Operational Disposal Protocol
This step-by-step methodology outlines the validated procedure for processing (6-Methylisoquinolin-5-yl)methanamine waste generated during routine laboratory operations.
Phase A: Waste Segregation and Containment
Categorize the Waste Stream:
Solid Waste: Unused powders, contaminated weighing paper, empty glass vials, and heavily soiled PPE (gloves).
Liquid Waste: Mother liquors, chromatography fractions, or extraction solvents containing the dissolved compound.
Select Compatible Containment:
For liquids, use High-Density Polyethylene (HDPE) carboys. HDPE is highly resistant to basic amines and most organic solvents. Do not use metal containers, as trace water combined with the amine can cause slow corrosion.
For solids, utilize puncture-resistant, double-lined EHS-approved solid waste bins.
Perform Compatibility Verification: Ensure the liquid waste carboy does not contain strong acids, hypochlorites (bleach), or peroxides. Mixing amines with bleach can form hazardous, explosive chloramines[2].
Phase B: Labeling and Accumulation
Apply RCRA-Compliant Labeling: Immediately affix a hazardous waste tag to the container. The label must explicitly state "Hazardous Waste" and list all constituents.
Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume. Store in a designated, well-ventilated Satellite Accumulation Area (SAA).
If a spill occurs prior to final disposal, follow this validated sequence:
Isolate: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 respirator if dry powder is aerosolized).
Contain & Neutralize: For solid spills, gently sweep into a dustpan using a damp paper towel to prevent aerosolization. For liquid solutions, cover with a chemically inert absorbent (e.g., vermiculite or diatomaceous earth). Never use sawdust or combustible absorbents for amine spills.
Collect: Transfer the absorbed mass into a sealable, compatible solid waste container.
Decontaminate: Wash the spill surface with a dilute, mildly acidic solution (e.g., 5% citric acid) to neutralize residual amine, followed by a thorough water rinse. Collect all rinse water as hazardous liquid waste.
Phase D: Final Destruction
EHS Transfer: Submit a waste pickup request to your institutional EHS department or licensed hazardous waste contractor.
Thermal Destruction: The universally accepted method for destroying isoquinoline derivatives is high-temperature incineration. Because the compound has a high nitrogen content, the EHS contractor must route this waste to an incinerator equipped with an afterburner and alkaline scrubbers to safely neutralize the resulting nitrogen oxide (NOx) emissions [3].
Waste Routing Visualization
The following diagram illustrates the logical decision tree for routing (6-Methylisoquinolin-5-yl)methanamine waste to ensure safety and regulatory compliance.
Workflow for the segregation, containment, and destruction of isoquinoline amine waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Chapter 7: Management of Waste. Retrieved from[Link]
United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System; General. Resource Conservation and Recovery Act (RCRA) Guidelines. Retrieved from[Link]
Handling
Comprehensive Safety and Handling Guide for (6-Methylisoquinolin-5-yl)methanamine
This guide provides essential, immediate safety and logistical information for the handling of (6-Methylisoquinolin-5-yl)methanamine. The protocols outlined are designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, immediate safety and logistical information for the handling of (6-Methylisoquinolin-5-yl)methanamine. The protocols outlined are designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain a secure laboratory environment. The information herein is synthesized from established safety protocols for handling amine compounds and isoquinoline derivatives, grounded in authoritative sources.
Hazard Assessment and Triage
Immediate Actions Upon Receipt:
Verify Chemical Identity: Confirm that the container is correctly labeled.
Inspect for Damage: Check for any breaches in the container integrity.
Isolate: Store in a designated, well-ventilated, and controlled area away from incompatible materials such as strong oxidizing agents and acids.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling (6-Methylisoquinolin-5-yl)methanamine.[7][8]
PPE Category
Recommended Equipment
Specifications & Rationale
Eye and Face Protection
Safety goggles and a face shield
Chemical splash goggles compliant with ANSI Z87.1 or EN166 standards are mandatory to protect against splashes.[7][8] A face shield should be worn over goggles during procedures with a high risk of splashing.
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended.[7][8] It is crucial to consult the glove manufacturer's compatibility chart for breakthrough times. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[3][9]
Body Protection
A long-sleeved laboratory coat and a chemical-resistant apron
The lab coat should be fully buttoned.[7] For operations involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
Use within a certified chemical fume hood
All handling of (6-Methylisoquinolin-5-yl)methanamine, especially if it is a solid (to prevent inhalation of dust) or a volatile liquid, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]
PPE Donning and Doffing Workflow:
The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.